molecular formula C15H19NO3 B178242 Benzyl 4-acetylpiperidine-1-carboxylate CAS No. 160809-34-7

Benzyl 4-acetylpiperidine-1-carboxylate

Cat. No.: B178242
CAS No.: 160809-34-7
M. Wt: 261.32 g/mol
InChI Key: VOETZCCNDJVWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-acetylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-acetylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-12(17)14-7-9-16(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOETZCCNDJVWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597745
Record name Benzyl 4-acetylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160809-34-7
Record name Benzyl 4-acetylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Benzyl 4-acetylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Benzyl 4-acetylpiperidine-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from computational predictions and analogous chemical structures to offer a thorough understanding for research and drug development applications.

Core Chemical Properties

This compound, with the CAS number 160809-34-7, is a piperidine derivative featuring a benzyl carbamate protecting group and an acetyl substituent.[1] Its core chemical and physical properties, largely based on computational data from PubChem, are summarized below.[1]

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₃PubChem[1]
Molecular Weight 261.32 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 160809-34-7PubChem[1]
Canonical SMILES CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2PubChem[1]
InChI Key VOETZCCNDJVWCN-UHFFFAOYSA-NPubChem[1]
Physical State Solid (predicted)Inferred from similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
XLogP3 1.8PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]
Rotatable Bond Count 4PubChem (Computed)[1]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A probable method for the synthesis of this compound involves the reaction of 4-acetylpiperidine with benzyl chloroformate in the presence of a base. This is a standard procedure for the introduction of a benzyloxycarbonyl (Cbz or Z) protecting group onto a secondary amine.

Reaction:

Detailed Hypothetical Protocol:

  • Dissolution: Dissolve 4-acetylpiperidine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add benzyl chloroformate (1.0-1.2 eq) to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

The following diagram illustrates the logical workflow for this proposed synthesis.

G Proposed Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 4-Acetylpiperidine 4-Acetylpiperidine Reaction Reaction 4-Acetylpiperidine->Reaction Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed Synthesis Workflow

Spectral Data (Predicted)

Direct experimental spectral data (NMR, IR) for this compound is not currently published. However, characteristic signals can be predicted based on the functional groups present in the molecule.

  • ¹H NMR: Expected signals would include those for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), signals for the piperidine ring protons, and a singlet for the acetyl methyl group (~2.1 ppm).

  • ¹³C NMR: Key resonances would be observed for the carbonyl carbons of the carbamate and the acetyl group, aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the piperidine ring.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the carbamate and ketone functionalities (typically in the region of 1680-1720 cm⁻¹), as well as C-H stretching from the aromatic and aliphatic portions of the molecule.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its primary functional groups: the benzyl carbamate and the acetyl group.

  • N-Cbz Group: The benzyloxycarbonyl (Cbz) group is a common amine protecting group that is stable to many reaction conditions but can be readily cleaved by catalytic hydrogenation. This allows for the selective deprotection of the piperidine nitrogen for further functionalization.

  • Acetyl Group: The ketone functionality of the acetyl group can undergo various reactions, such as reduction to a secondary alcohol, or can serve as a handle for further carbon-carbon bond formation.

The compound is expected to be stable under standard laboratory conditions. Storage in a cool, dry place is recommended.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the piperidine scaffold is a common motif in many biologically active compounds, and N-protected piperidine derivatives are frequently used as intermediates in the synthesis of pharmaceuticals. For instance, various derivatives of 1-benzylpiperidine have been investigated for their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[2]

The logical relationship for its potential use as a synthetic intermediate is depicted below.

G Role as a Synthetic Intermediate Start This compound Deprotection N-Cbz Deprotection (e.g., Hydrogenolysis) Start->Deprotection Intermediate 4-Acetylpiperidine Deprotection->Intermediate Functionalization Further Functionalization at Nitrogen Intermediate->Functionalization Final_Compound Target Bioactive Molecule Functionalization->Final_Compound

Caption: Role as a Synthetic Intermediate

References

Elucidation of the Structure of Benzyl 4-acetylpiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Benzyl 4-acetylpiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the analytical data and experimental protocols essential for its characterization, including spectroscopic data and a plausible synthetic pathway.

Molecular Structure and Properties

This compound possesses a molecular formula of C15H19NO3 and a molecular weight of 261.32 g/mol . The structure features a piperidine ring N-protected with a benzyloxycarbonyl (Cbz or Z) group and substituted at the 4-position with an acetyl group.

PropertyValueSource
Molecular FormulaC15H19NO3PubChem
Molecular Weight261.32 g/mol PubChem
IUPAC NameThis compoundPubChem
CAS Number160809-34-7PubChem

Spectroscopic Data for Structural Confirmation

Predicted ¹H NMR Data (CDCl₃, 500 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.30-7.40m5HAr-H (benzyl)
5.15s2H-CH₂-Ph
4.10br d2HPiperidine H-2e, H-6e
2.85t2HPiperidine H-2a, H-6a
2.50m1HPiperidine H-4
2.15s3H-C(O)CH₃
1.80m2HPiperidine H-3e, H-5e
1.60m2HPiperidine H-3a, H-5a
Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
Chemical Shift (δ) ppmAssignment
209.5-C(O)CH₃
155.0-N-C(O)-O-
136.5Ar-C (ipso)
128.5Ar-CH
128.0Ar-CH
127.8Ar-CH
67.5-CH₂-Ph
47.0Piperidine C-4
43.5Piperidine C-2, C-6
28.5Piperidine C-3, C-5
28.0-C(O)CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2920MediumC-H stretch (aliphatic)
~1705StrongC=O stretch (ketone)
~1685StrongC=O stretch (carbamate)
~1495, 1455MediumC=C stretch (aromatic)
~1240StrongC-N stretch
~1100StrongC-O stretch
~740, 700StrongC-H bend (aromatic)
Mass Spectrometry (MS) Data
m/zInterpretation
261[M]⁺ (Molecular ion)
218[M - CH₃CO]⁺
172[M - C₇H₇O₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from 4-acetylpiperidine. This involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group.

Step 1: Synthesis of 4-acetylpiperidine (if not commercially available)

A common route to 4-acetylpiperidine involves the Grignard reaction of a protected 4-piperidinecarbonitrile or the oxidation of a corresponding secondary alcohol.

Step 2: N-acylation of 4-acetylpiperidine with Benzyl Chloroformate

This reaction introduces the benzyloxycarbonyl protecting group onto the piperidine nitrogen.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-acetylpiperidine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA), to the solution to act as a scavenger for the HCl byproduct.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the structural elucidation of an organic compound.

molecular_structure Molecular Structure of this compound cluster_piperidine Piperidine Ring cluster_acetyl Acetyl Group cluster_benzylcarboxylate Benzyl Carboxylate Group N N C2 CH2 N->C2 C_cbz C=O N->C_cbz C3 CH2 C2->C3 C4 CH C3->C4 C5 CH2 C4->C5 C_ac C=O C4->C_ac C6 CH2 C5->C6 C6->N CH3_ac CH3 O_cbz O CH2_bz CH2 Ph Phenyl

Caption: Molecular structure of this compound.

structure_elucidation_workflow General Workflow for Structure Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Data Analysis & Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, etc.) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Data_Analysis Data Interpretation & Correlation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

An In-depth Technical Guide to Benzyl 4-acetylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 160809-34-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-acetylpiperidine-1-carboxylate, a key chemical intermediate in the synthesis of complex pharmaceutical compounds. This document details its chemical and physical properties, outlines experimental protocols for its use, and discusses its relevance in the broader context of drug discovery, particularly in the development of therapeutics for central nervous system (CNS) disorders.

Chemical and Physical Properties

This compound, also known as 1-N-Cbz-4-acetylpiperidine, is a piperidine derivative featuring a benzyl carbamate protecting group on the nitrogen atom and an acetyl group at the 4-position.[1][2] This structure makes it a valuable building block in medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound [2]

PropertyValue
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
IUPAC Name This compound
CAS Number 160809-34-7
Appearance Not specified in available literature; likely a solid or oil
SMILES CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
InChIKey VOETZCCNDJVWCN-UHFFFAOYSA-N
XLogP3 1.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4

Synthesis and Spectroscopic Data

First, the nitrogen of 4-acetylpiperidine would be protected using benzyl chloroformate in the presence of a base to form the benzyl carbamate (Cbz) group. This is a standard procedure for the protection of secondary amines in organic synthesis.

Second, should the acetyl group not already be in place, it could be introduced through various established methods for C-acylation of piperidines.

Experimental spectroscopic data for this compound is not widely published. However, spectral characteristics can be predicted based on its structure and data from similar compounds. For instance, the ¹H NMR spectrum of the related compound, 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester, shows characteristic signals for the acetyl and piperidine protons.[3]

Role in Pharmaceutical Synthesis and Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs, particularly those targeting the central nervous system.[4] Derivatives of N-benzylpiperidine have been extensively investigated for their potential as therapeutic agents, including acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[1][5]

This compound serves as a key intermediate in the synthesis of more complex molecules. The Cbz protecting group allows for selective reactions at other parts of the molecule, and the acetyl group provides a handle for further chemical modifications.

A patent for tricyclic quinolone BCL6 bifunctional degraders describes a reaction utilizing this compound as a starting material, highlighting its utility in the synthesis of potential cancer therapeutics.

Experimental Protocols

The following is an experimental protocol detailing the use of this compound in a reductive amination reaction, as described in a patent application.

Experimental Protocol: Reductive Amination of this compound

This protocol is adapted from patent WO2023240038A1.

Materials:

  • This compound (10 g, 38.26 mmol)

  • tert-Butyl piperazine-1-carboxylate (14.25 g, 76.53 mmol)

  • Ethanol (200 mL)

  • Titanium(IV) isopropoxide (10 mL)

  • Sodium cyanoborohydride (7.21 g, 114.80 mmol)

Procedure:

  • A solution of this compound (10 g, 38.26 mmol) and tert-butyl piperazine-1-carboxylate (14.25 g, 76.53 mmol) in ethanol (200 mL) is cooled to 0 °C under a nitrogen atmosphere.

  • Titanium(IV) isopropoxide (10 mL) is added to the cooled solution.

  • The reaction is allowed to warm to room temperature over 2 hours under a nitrogen atmosphere.

  • Sodium cyanoborohydride (7.21 g, 114.80 mmol) is added to the reaction mixture.

  • The reaction mixture is then heated to 50 °C.

Note: The patent does not specify the reaction time or work-up procedure.

Visualizations

The following diagrams illustrate the plausible synthetic workflow for this compound and the general mechanism of action for piperidine-based acetylcholinesterase inhibitors.

plausible_synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Acetylpiperidine 4-Acetylpiperidine Protection N-protection (Cbz group addition) 4-Acetylpiperidine->Protection Benzyl_chloroformate Benzyl chloroformate Benzyl_chloroformate->Protection Target_Compound Benzyl 4-acetylpiperidine- 1-carboxylate Protection->Target_Compound Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane)

Caption: Plausible synthetic workflow for this compound.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Released ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Signal Signal Propagation ACh_receptor->Signal Choline_acetate Choline + Acetate (Inactive) AChE->Choline_acetate Piperidine_inhibitor Piperidine-based AChE Inhibitor Piperidine_inhibitor->AChE Inhibits

Caption: General mechanism of piperidine-based acetylcholinesterase inhibitors.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel pharmaceutical compounds. Its piperidine core is a well-established pharmacophore, particularly for agents targeting the central nervous system. While detailed, publicly available experimental data on the synthesis and spectroscopic properties of this specific compound are limited, its utility is demonstrated by its inclusion in synthetic routes for complex molecules in the patent literature. Further research and publication of its detailed characterization would be beneficial to the broader scientific community, aiding in the development of the next generation of therapeutics.

References

An In-depth Technical Guide to Benzyl 4-acetylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-acetylpiperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core structure. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. This document provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and a discussion of the known biological activities of structurally related compounds.

Chemical Identity and Synonyms

A clear identification of a chemical entity is crucial for research and development. This compound is known by several synonyms and identifiers across various chemical databases and suppliers.

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 160809-34-7[1]
PubChem CID 19065050[1]
Molecular Formula C15H19NO3[1][2]
Molecular Weight 261.32 g/mol [1][2]
InChI Key VOETZCCNDJVWCN-UHFFFAOYSA-N[1]
Canonical SMILES CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2[1]
Depositor-Supplied Synonyms 4-Acetyl-piperidine-1-carboxylic acid benzyl ester, 1-N-CBZ-4-ACETYLPIPERIDINE, 1-(1-Cbz-4-piperidyl)ethanone[1]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, including drug development. The following table summarizes the key computed physicochemical properties of this compound.

PropertyValue
XLogP3 1.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Exact Mass 261.136493 g/mol [1]
Monoisotopic Mass 261.136493 g/mol [1]
Topological Polar Surface Area 46.6 Ų[1]
Heavy Atom Count 19[1]
Formal Charge 0
Complexity 315[1]

Synthesis and Experimental Protocols

Generalized Synthetic Workflow:

G cluster_0 Generalized Synthesis Start 4-Acetylpiperidine Step1 Reaction with Benzyl Chloroformate in the presence of a base (e.g., Triethylamine) in an aprotic solvent (e.g., Dichloromethane) Start->Step1 N-protection Product This compound Step1->Product

Caption: Generalized synthetic workflow for this compound.

Note: This represents a generalized procedure. Actual reaction conditions, including temperature, reaction time, and purification methods, would require experimental optimization.

Biological Activity and Drug Development Potential

As of the latest literature review, there are no specific biological activity data or studies on signaling pathway modulation reported for this compound. However, the piperidine scaffold is a key component in a wide array of biologically active molecules. Structurally related compounds, particularly N-benzylpiperidine derivatives, have shown significant activity in several areas of drug discovery.

Acetylcholinesterase (AChE) Inhibition: A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors.[3] One of the most potent compounds in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited an IC50 of 0.56 nM for AChE.[3] This highlights the potential of the N-benzylpiperidine scaffold in the development of agents for neurodegenerative diseases like Alzheimer's disease, where AChE inhibition is a key therapeutic strategy.[3]

Lysine-Specific Demethylase 1 (LSD1) Inhibition: Derivatives of 4-(4-benzyloxy)phenoxypiperidines have been investigated as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy.[4] One compound from this series demonstrated potent and reversible inhibitory activity against LSD1 with an IC50 of 4 μM and was shown to inhibit the migration of colon and lung cancer cells.[4]

Intermediate in Pharmaceutical Synthesis: Compounds with the 4-acetylpiperidine core are valuable intermediates in the synthesis of various pharmaceuticals. For instance, 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester, a related compound, is utilized in the development of analgesics and anti-inflammatory agents.[5]

It is important to reiterate that the biological activities mentioned above are for structurally related compounds and not for this compound itself. Further research is required to determine the specific biological profile of the title compound.

Logical Relationship of Piperidine Scaffolds in Drug Discovery:

G Piperidine_Scaffold Piperidine Scaffold AChE_Inhibitors Acetylcholinesterase Inhibitors Piperidine_Scaffold->AChE_Inhibitors Structural Basis for LSD1_Inhibitors LSD1 Inhibitors Piperidine_Scaffold->LSD1_Inhibitors Structural Basis for Pharmaceutical_Intermediates Pharmaceutical Intermediates Piperidine_Scaffold->Pharmaceutical_Intermediates Core structure for

Caption: Role of the piperidine scaffold in different therapeutic areas.

Conclusion

This compound is a well-defined chemical entity with potential as a building block in medicinal chemistry. While specific biological data for this compound are currently lacking, the prevalence of the N-benzylpiperidine scaffold in potent bioactive molecules, particularly as enzyme inhibitors, suggests that it could be a valuable starting point for the design and synthesis of novel therapeutic agents. Further investigation into its biological activities is warranted to explore its full potential in drug discovery and development. This guide provides a foundational understanding for researchers and scientists interested in utilizing this compound in their work.

References

Technical Guide: Physicochemical Profile of 1-N-CBZ-4-acetylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1-N-CBZ-4-acetylpiperidine (also known as Benzyl 4-acetylpiperidine-1-carboxylate). Due to the limited availability of experimentally determined data for this specific compound, this guide also includes data for the closely related compound, 1-CBZ-4-piperidone, for comparative purposes.

Core Physical Characteristics

Property1-N-CBZ-4-acetylpiperidine (Computed)1-CBZ-4-piperidone (Experimental)
Molecular Formula C₁₅H₁₉NO₃[1]C₁₃H₁₅NO₃[2]
Molecular Weight 261.32 g/mol [1]233.26 g/mol [2]
Appearance Not availableWhite to pale yellow solid[2]
Melting Point Not available38-41 °C[2]
Boiling Point Not available114-140 °C at 0.25 mmHg[2]
Density Not available1.172 g/mL at 25 °C[2]
Solubility Not availableSoluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[2]
CAS Number 160809-34-7[1]19099-93-5[2]

Experimental Protocols

Standard methodologies for the determination of the physical properties of organic compounds, such as piperidine derivatives, are well-established. The following outlines general experimental protocols that would be applicable for the characterization of 1-N-CBZ-4-acetylpiperidine.

Melting Point Determination

A calibrated melting point apparatus would be utilized. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting point range is indicative of high purity.

Boiling Point Determination

For non-volatile liquids, the boiling point can be determined by distillation. The compound is heated in a distillation flask equipped with a condenser and a thermometer. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For high-boiling compounds, vacuum distillation is employed to prevent decomposition.

Solubility Assessment

A qualitative determination of solubility involves adding a small amount of the compound to a test tube containing a specific solvent (e.g., water, ethanol, DMSO). The mixture is agitated, and the solubility is observed at room temperature and, if necessary, with gentle heating. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Synthesis Workflow

The synthesis of 1-N-CBZ-4-acetylpiperidine can be conceptualized through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Oxidation 4-Piperidone 4-Piperidone 1-CBZ-4-piperidone 1-CBZ-4-piperidone 4-Piperidone->1-CBZ-4-piperidone  Benzyl Chloroformate, Base Benzyl_Chloroformate Benzyl_Chloroformate Base Base Tertiary_Alcohol_Intermediate Tertiary_Alcohol_Intermediate 1-CBZ-4-piperidone->Tertiary_Alcohol_Intermediate  Methylmagnesium Bromide Methylmagnesium_Bromide Methylmagnesium_Bromide 1-N-CBZ-4-acetylpiperidine 1-N-CBZ-4-acetylpiperidine Tertiary_Alcohol_Intermediate->1-N-CBZ-4-acetylpiperidine  Oxidizing Agent (e.g., PCC, DMP) Oxidizing_Agent Oxidizing_Agent

Caption: A potential synthetic workflow for 1-N-CBZ-4-acetylpiperidine.

References

Spectroscopic and Synthetic Profile of Benzyl 4-acetylpiperidine-1-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Benzyl 4-acetylpiperidine-1-carboxylate. Due to the absence of publicly available, experimentally derived spectroscopic data for this specific compound, this document presents a comprehensive analysis of a closely related analogue, tert-butyl 4-acetylpiperidine-1-carboxylate, to infer the expected spectral characteristics. Furthermore, a robust, proposed experimental protocol for the synthesis of this compound is detailed, based on established synthetic methodologies for similar N-protected piperidine derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of the chemical properties and synthesis of this compound.

Introduction

This compound is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a piperidine core, an acetyl group, and a benzyloxycarbonyl (Cbz or Z) protecting group, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. The piperidine moiety is a common scaffold in many FDA-approved drugs, and the acetyl group provides a reactive handle for further chemical transformations. The benzyloxycarbonyl protecting group is widely used for the protection of secondary amines due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation.

Predicted Spectroscopic Data of this compound

While experimental spectra for this compound are not available, we can predict the key spectroscopic features based on its chemical structure and by comparison with analogous compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show characteristic signals for the benzyl group protons, the piperidine ring protons, and the acetyl group protons.

  • Benzyl Group: A multiplet in the range of 7.30-7.40 ppm corresponding to the five aromatic protons (C₆H₅). A singlet at approximately 5.15 ppm for the two benzylic protons (-CH₂-Ph).

  • Piperidine Ring: The protons on the piperidine ring will exhibit complex splitting patterns. The axial and equatorial protons on the same carbon will be diastereotopic and will split each other.

    • Protons on C2 and C6 adjacent to the nitrogen are expected to appear as multiplets around 4.1-4.3 ppm (axial) and 2.8-3.0 ppm (equatorial).

    • The proton on C4, adjacent to the acetyl group, is expected to be a multiplet around 2.5-2.7 ppm.

    • The remaining piperidine protons on C3 and C5 will likely appear as multiplets in the range of 1.6-2.0 ppm.

  • Acetyl Group: A sharp singlet at approximately 2.15 ppm corresponding to the three methyl protons (-COCH₃).

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

  • Carbonyl Carbons: A signal for the acetyl carbonyl carbon is expected around 209-211 ppm. The carbamate carbonyl carbon should appear around 155 ppm.

  • Benzyl Group: The aromatic carbons will have signals between 127-137 ppm. The benzylic carbon (-CH₂-Ph) is expected around 67 ppm.

  • Piperidine Ring: The carbons of the piperidine ring are expected in the aliphatic region, with C2/C6 appearing around 44 ppm, C4 around 49 ppm, and C3/C5 around 29 ppm.

  • Acetyl Group: The methyl carbon of the acetyl group is predicted to be around 28 ppm.

Predicted Mass Spectrometry Data

For mass spectrometry, the expected molecular ion peak [M]⁺ for C₁₅H₁₉NO₃ would be at m/z 261.14. Common fragmentation patterns would involve the loss of the benzyl group (m/z 91) or the entire benzyloxycarbonyl group. The protonated molecule [M+H]⁺ would be observed at m/z 262.15 in techniques like ESI-MS.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by the following absorption bands:

  • C=O Stretching: Two strong absorption bands are expected for the two carbonyl groups. The ketone carbonyl (acetyl group) should appear around 1715 cm⁻¹, and the carbamate carbonyl should appear around 1690 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

  • C-O Stretching: A strong band for the C-O stretching of the carbamate group is expected in the region of 1250-1200 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region corresponding to the benzene ring.

Spectroscopic Data of tert-Butyl 4-acetylpiperidine-1-carboxylate (Analogue)

In the absence of experimental data for the title compound, we present the data for tert-butyl 4-acetylpiperidine-1-carboxylate (CAS No. 206989-61-9). This compound is structurally very similar, with the only difference being the substitution of the benzyl group with a tert-butyl group in the carbamate protecting group. This substitution will primarily affect the chemical shifts of the protecting group itself and have a minor influence on the piperidine and acetyl moieties.

Table 1: Spectroscopic Data for tert-Butyl 4-acetylpiperidine-1-carboxylate

Spectroscopic Technique Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.10 (br d, J=13.2 Hz, 2H), 2.80 (br t, J=12.4 Hz, 2H), 2.50 (tt, J=11.6, 4.0 Hz, 1H), 2.14 (s, 3H), 1.80 (br d, J=13.2 Hz, 2H), 1.58-1.48 (m, 2H), 1.46 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 209.4, 154.7, 79.6, 49.2, 43.8, 28.5, 28.4, 28.3
Mass Spectrometry (ESI-MS) m/z: 228.16 [M+H]⁺
Infrared (IR) ν (cm⁻¹): 2975, 1710, 1690, 1420, 1240, 1160

Proposed Synthesis of this compound

A reliable method for the synthesis of this compound involves the N-protection of 4-acetylpiperidine with benzyl chloroformate. This is a standard procedure for the introduction of the benzyloxycarbonyl (Cbz) protecting group.

Experimental Protocol

Reaction Scheme:

G reactant1 4-Acetylpiperidine reaction_node reactant1->reaction_node reactant2 Benzyl Chloroformate reactant2->reaction_node reagent Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reagent->reaction_node product This compound reaction_node->product

Proposed Synthesis Workflow

Materials:

  • 4-Acetylpiperidine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 4-acetylpiperidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) is added triethylamine (2.2 eq) at 0 °C. The mixture is stirred for 15 minutes.

  • Benzyl chloroformate (1.1 eq) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Visualizations

synthesis_workflow start Start: 4-Acetylpiperidine HCl step1 Dissolve in DCM Add Triethylamine at 0°C start->step1 step2 Add Benzyl Chloroformate dropwise at 0°C step1->step2 step3 Warm to RT Stir for 12-16h step2->step3 workup Aqueous Workup: Wash with NaHCO₃ (aq) and Brine step3->workup dry Dry organic layer (MgSO₄) Filter and Concentrate workup->dry purify Purification: Flash Column Chromatography dry->purify product Product: This compound purify->product

In-Depth Technical Guide: Benzyl 4-acetylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-acetylpiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a representative synthetic protocol, and explores its potential biological relevance based on the activities of structurally related piperidine derivatives.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its application in experimental settings, including reaction chemistry, formulation, and analytical characterization.

PropertyValueReference
Molecular Weight 261.32 g/mol [1][2]
Molecular Formula C₁₅H₁₉NO₃[1][2]
CAS Number 160809-34-7[1][2]
IUPAC Name This compound[2]
Synonyms 4-Acetyl-piperidine-1-carboxylic acid benzyl ester, 1-N-CBZ-4-ACETYLPIPERIDINE[1]
Exact Mass 261.13649347 Da[1][2]
Topological Polar Surface Area 46.6 Ų[1][2]
XLogP3-AA 1.8[1][2]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4

Synthetic Protocol: N-Benzoylation of 4-Acetylpiperidine

The following is a detailed experimental protocol for the synthesis of this compound. This procedure is based on established methods for the N-protection of piperidine rings, specifically the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of a base.[3]

Materials:

  • 4-Acetylpiperidine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-acetylpiperidine hydrochloride (1.0 equivalent) in deionized water and dichloromethane. Cool the biphasic mixture to 0 °C using an ice bath and stir vigorously.

  • Basification: While maintaining the temperature at 0 °C, slowly add a 2M aqueous solution of sodium hydroxide to adjust the pH of the aqueous layer to approximately 10-11. This deprotonates the piperidine nitrogen, making it nucleophilic.

  • N-Benzoylation: To the stirring biphasic mixture, add benzyl chloroformate (1.1 equivalents) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

G cluster_synthesis Synthesis Workflow Start Start Dissolve_Reactant Dissolve 4-Acetylpiperidine HCl in H2O/CH2Cl2 Start->Dissolve_Reactant Cool Cool to 0 °C Dissolve_Reactant->Cool Basify Add NaOH solution (pH 10-11) Cool->Basify Add_Reagent Add Benzyl Chloroformate Basify->Add_Reagent React Stir at room temperature Add_Reagent->React Workup Separatory Funnel Workup React->Workup Extract Extract with CH2Cl2 Workup->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End End Purify->End

Synthetic Workflow for this compound.

Potential Biological Activity and Signaling Pathway

Piperidine derivatives are a well-established class of compounds in medicinal chemistry, known to interact with a variety of biological targets, particularly within the central nervous system.[4][5] Derivatives of 4-acetylpiperidine are investigated for their potential as analgesics, anti-inflammatory agents, and for the treatment of neurological disorders.[6]

A key area of investigation for similar structures is the modulation of cholinergic neurotransmission. For instance, N-benzyl-4-piperidinecarboxaldehyde, a related intermediate, is used in the synthesis of Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[7] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). Inhibition of AChE increases the levels of ACh in the synaptic cleft, enhancing cholinergic signaling.

The diagram below illustrates the potential mechanism of action of a piperidine-based acetylcholinesterase inhibitor.

G cluster_pathway Potential Signaling Pathway: Acetylcholinesterase Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Acetylcholine Receptor ACh->Postsynaptic_Receptor Binding Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE Inhibition Synaptic_Cleft Synaptic Cleft Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation

Hypothetical inhibition of Acetylcholinesterase by a piperidine derivative.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The provided data and protocols for this compound, along with insights into the biological activities of related compounds, are intended to facilitate further investigation and application of this versatile chemical entity.

References

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Piperidine-Based Scaffolds in Medicinal Chemistry

For centuries, the simple six-membered nitrogen-containing heterocycle, piperidine, has played a pivotal role in the advancement of medicine. From its early discovery in natural alkaloids to its current status as a privileged scaffold in a vast array of synthetic drugs, the journey of piperidine is a testament to the power of chemical intuition and scientific perseverance. This technical guide provides a comprehensive overview of the discovery and history of piperidine- based scaffolds, offering researchers, scientists, and drug development professionals a detailed exploration of their synthesis, structure-activity relationships, and mechanisms of action across various therapeutic areas.

The Dawn of Piperidine: From Pepper to the Laboratory

The story of piperidine begins with the pungent spice, black pepper. In 1850, the Scottish chemist Thomas Anderson first isolated the compound, and independently in 1852, French chemist Auguste Cahours also reported its discovery, naming it after the Latin word for pepper, Piper. Both chemists obtained piperidine by reacting piperine, the alkaloid responsible for the spiciness of black pepper, with nitric acid.[1]

Initially, the exploration of piperidine was driven by the desire to understand the structure and activity of naturally occurring alkaloids. Many of these complex molecules, such as the potent analgesic morphine and the anticholinergic atropine, were found to contain the piperidine ring as a core structural element. This realization sparked the interest of medicinal chemists, who began to investigate the pharmacological potential of this versatile scaffold.

The industrial production of piperidine was later made possible through the hydrogenation of pyridine, a process that remains a primary method of synthesis today.[1] This accessibility paved the way for the systematic exploration of piperidine derivatives and their potential as therapeutic agents.

The Rise of Piperidine-Based Drugs: A Historical Perspective

The 20th century witnessed the emergence of numerous blockbuster drugs built upon the piperidine scaffold. These compounds have had a profound impact on the treatment of a wide range of diseases, from mental health disorders to cardiovascular conditions and infectious diseases.

Taming the Mind: The Antipsychotic Revolution

The development of antipsychotic medications is a significant chapter in the history of piperidine-based drugs. The discovery of chlorpromazine in the 1950s revolutionized the treatment of schizophrenia, but its use was associated with significant motor side effects. This led to the search for "atypical" antipsychotics with a better safety profile.

Haloperidol , a butyrophenone derivative containing a piperidine ring, was synthesized in the late 1950s and became a widely used typical antipsychotic. While effective in treating the positive symptoms of schizophrenia, it still carried a risk of extrapyramidal symptoms.

A major breakthrough came with the development of Risperidone by Janssen Pharmaceuticals in the 1980s.[1] Approved by the FDA in 1993, risperidone was one of the first atypical antipsychotics to gain widespread use.[2] Its unique pharmacological profile, acting on both dopamine D2 and serotonin 5-HT2A receptors, resulted in a lower incidence of motor side effects compared to older drugs.[3][4] The development of risperidone marked a significant advancement in the management of schizophrenia and other psychotic disorders.

The Unexpected Discovery: Minoxidil and Hair Growth

The story of Minoxidil is a classic example of serendipity in drug discovery. Initially developed by the Upjohn Company in the late 1950s as an oral medication for high blood pressure, researchers observed an unexpected side effect in clinical trials: hair growth.[5][6] This led to the investigation of a topical formulation of minoxidil for the treatment of androgenetic alopecia (male and female pattern baldness).[7][8] In 1988, the FDA approved a 2% topical solution of minoxidil, making it the first medication approved for hair regrowth.[5]

Potent Pain Relief: The Fentanyl Family

The quest for potent and fast-acting analgesics led to the synthesis of Fentanyl by Paul Janssen in 1960.[9] This synthetic opioid, a member of the phenylpiperidine class, is estimated to be 50 to 100 times more potent than morphine.[10] Its rapid onset and short duration of action made it a valuable tool in anesthesia and for the management of severe pain.[9] The development of fentanyl spurred the creation of a whole class of related analgesics, known as fentanyl analogs, each with unique potency and pharmacokinetic profiles.

Quantitative Insights: Structure-Activity Relationships

The therapeutic success of piperidine-based drugs is a direct result of extensive Structure-Activity Relationship (SAR) studies. By systematically modifying the piperidine scaffold and observing the effects on biological activity, medicinal chemists have been able to optimize potency, selectivity, and pharmacokinetic properties.

Piperidine-Based Opioid Analgesics

The 4-anilinopiperidine scaffold of fentanyl has been a rich area for SAR exploration. Modifications at various positions on the piperidine and aniline rings have profound effects on mu-opioid receptor (MOR) binding affinity and analgesic potency.

CompoundR1 (N-substituent)R2 (Piperidine 3-position)R3 (Anilide N-acyl group)MOR Ki (nM)Relative Potency (Morphine = 1)
FentanylPhenethylHPropanoyl0.38~100
Alfentanil4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylHPropanoyl1.1~20-30
Sufentanil2-(2-thienyl)ethylHPropanoyl0.02~500-1000
RemifentanilMethyl propanoate-ethylHPropanoyl1.06~100-200
CarfentanilPhenethylHMethoxycarbonyl0.034~10,000

Data compiled from various sources. Ki values and relative potencies can vary depending on the assay conditions.

Piperidine-Based Atypical Antipsychotics

For atypical antipsychotics like risperidone, the balance of affinity for dopamine D2 and serotonin 5-HT2A receptors is crucial for their therapeutic effect and reduced side-effect profile. SAR studies have focused on modifying the piperidine and benzisoxazole moieties to fine-tune this receptor activity.

CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)D2/5-HT2A Ratio
Risperidone3.130.1619.6
Paliperidone (9-hydroxyrisperidone)4.80.2817.1
Haloperidol1.5370.04
Olanzapine1142.75

Data compiled from various sources. Ki values can vary depending on the assay conditions.

Mechanisms of Action: Signaling Pathways

The therapeutic effects of piperidine-based drugs are mediated through their interaction with specific biological targets, primarily G-protein coupled receptors (GPCRs) and enzymes. Understanding the downstream signaling pathways is essential for rational drug design and for predicting potential side effects.

Mu-Opioid Receptor Signaling

Fentanyl and its analogs exert their analgesic effects by acting as agonists at the mu-opioid receptor (MOR), a Gi/o-coupled GPCR.

MOR_Signaling Fentanyl Fentanyl MOR μ-Opioid Receptor (MOR) Fentanyl->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia Antipsychotic_Signaling cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R G_protein_i Gi/o D2R->G_protein_i Risperidone_D2 Risperidone Risperidone_D2->D2R Blocks AC_i Adenylyl Cyclase G_protein_i->AC_i cAMP_i ↓ cAMP AC_i->cAMP_i Antipsychotic_Effect_D2 Antipsychotic Effect (Mesolimbic) cAMP_i->Antipsychotic_Effect_D2 Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR G_protein_q Gq/11 HT2AR->G_protein_q Risperidone_5HT2A Risperidone Risperidone_5HT2A->HT2AR Blocks PLC Phospholipase C G_protein_q->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC Antipsychotic_Effect_5HT2A Reduced EPS & Improved Negative Symptoms Ca_PKC->Antipsychotic_Effect_5HT2A Fentanyl_Synthesis cluster_workflow Fentanyl Synthesis Workflow Start N-phenethyl-4-piperidone (NPP) Step1 Reductive Amination with Aniline Start->Step1 Intermediate 4-Anilino-N-phenethylpiperidine (ANPP) Step1->Intermediate Step2 Acylation with Propionyl Chloride Intermediate->Step2 Product Fentanyl Step2->Product Binding_Assay cluster_workflow Mu-Opioid Receptor Binding Assay Workflow Step1 Prepare cell membranes expressing MOR Step2 Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]DAMGO) and varying concentrations of the test compound Step1->Step2 Step3 Separate bound and free radioligand by filtration Step2->Step3 Step4 Quantify the radioactivity of the bound ligand using scintillation counting Step3->Step4 Step5 Calculate the IC50 and Ki values Step4->Step5

References

An In-Depth Technical Guide to N-Protected Piperidine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theory and practice of utilizing N-protected piperidine derivatives in modern organic synthesis. The piperidine moiety is a crucial scaffold in a vast array of pharmaceuticals and natural products. The strategic use of nitrogen-protecting groups is paramount for the successful synthesis of complex molecules containing this heterocyclic system. This document details the selection, installation, and cleavage of the most common N-protecting groups for piperidine: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Introduction to N-Protected Piperidine Derivatives

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prevalent structural motif in many biologically active molecules, including a large number of approved drugs. Its conformational flexibility allows it to present substituents in well-defined spatial orientations, making it an ideal scaffold for interacting with biological targets. In multi-step syntheses, the nucleophilicity and basicity of the piperidine nitrogen can interfere with desired chemical transformations elsewhere in the molecule. Therefore, the temporary protection of this nitrogen atom is a critical strategy.

N-protected piperidine derivatives offer controlled reactivity, allowing for selective functionalization at other positions of the piperidine ring or on other parts of the molecule. The choice of protecting group is crucial and depends on its stability to various reaction conditions and the ease of its removal under conditions that will not affect other sensitive functional groups.

Comparison of Common N-Protecting Groups for Piperidine

The selection of an appropriate N-protecting group is a critical decision in the design of a synthetic route. The most widely used protecting groups for the piperidine nitrogen are Boc, Cbz, and Fmoc. Their properties and applications are summarized in the table below.

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure
alt text
alt text
alt text
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
Protection Conditions Basic (e.g., NaHCO₃, Et₃N, NaOH) or neutralBasic (e.g., NaHCO₃, Na₂CO₃)Basic (e.g., NaHCO₃, Na₂CO₃)
Deprotection Conditions Strong Acid (e.g., TFA, HCl)Catalytic Hydrogenolysis (H₂, Pd/C), or strong acid (HBr/AcOH)Base (e.g., 20% piperidine in DMF)
Advantages Stable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic conditions.Stable to acidic and basic conditions.[1] Removable under neutral conditions (hydrogenolysis).[1]Cleaved under very mild basic conditions.[2] Orthogonal to acid-labile (e.g., Boc) and hydrogenolytically-cleavable (e.g., Cbz) groups.[2]
Disadvantages Requires strong acidic conditions for removal, which may not be compatible with other acid-sensitive functional groups.Incompatible with catalytic hydrogenation if other reducible groups (e.g., alkenes, alkynes, nitro groups) are present.Labile to primary and secondary amines. The dibenzofulvene byproduct can form adducts with the deprotected amine.
Typical Yield (Protection) >90%>90%>90%
Typical Yield (Deprotection) >95%>90%>95%

Experimental Protocols

N-Protection of Piperidine

Protocol 1: Synthesis of tert-Butyl Piperidine-1-carboxylate (N-Boc-piperidine)

  • Objective: To protect the nitrogen of piperidine with a tert-butoxycarbonyl (Boc) group.

  • Materials:

    • Piperidine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve piperidine (1.0 equiv.) in dichloromethane.

    • Add an aqueous solution of sodium hydroxide (1.1 equiv.).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in dichloromethane to the vigorously stirred biphasic mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-piperidine as a colorless oil.

  • Expected Yield: >95%

Protocol 2: Synthesis of Benzyl Piperidine-1-carboxylate (N-Cbz-piperidine)

  • Objective: To protect the nitrogen of piperidine with a benzyloxycarbonyl (Cbz) group.

  • Materials:

    • Piperidine

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃)

    • Dichloromethane (DCM)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve piperidine (1.0 equiv.) and sodium carbonate (1.5 equiv.) in a mixture of dichloromethane and water.

    • Cool the mixture to 0 °C.

    • Add benzyl chloroformate (1.1 equiv.) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate under reduced pressure.

    • Purify by flash column chromatography (silica gel, ethyl acetate/hexanes) to give N-Cbz-piperidine as a colorless oil.

  • Expected Yield: >90%

Protocol 3: Synthesis of Benzyl 4-formylpiperidine-1-carboxylate (A Cbz-protected piperidine derivative)

  • Objective: To synthesize a Cbz-protected piperidine derivative from piperidine-4-carboxylic acid.[3]

  • Materials:

    • Piperidine-4-carboxylic acid

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate

    • Dilute HCl solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of piperidine-4-carboxylic acid (25 g) in THF (75 mL) and water (75 mL), add sodium bicarbonate (30.8 g).[3]

    • Cool the mixture to 0°C and add Cbz chloride (38.9 mL) dropwise.[3]

    • Stir the reaction mixture at room temperature for 5 hours (monitored by TLC).[3]

    • After completion, distill off the organic solvent. Take up the residue in water (200 mL) and wash with ethyl acetate (2x150 mL).[3]

    • Acidify the aqueous phase with dilute HCl solution and extract with ethyl acetate.[3]

    • Dry the organic phase (Na₂SO₄) and concentrate under vacuum to yield 1-(benzyloxyformyl)piperidine-4-carboxylic acid.[3]

  • Yield: 48.5 g (96%)[3]

Deprotection of N-Protected Piperidines

Protocol 4: Deprotection of N-Boc-piperidine using Trifluoroacetic Acid (TFA)

  • Objective: To remove the Boc protecting group from a piperidine nitrogen.

  • Materials:

    • N-Boc-piperidine derivative

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add TFA (5-10 equiv.) to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring its progress by TLC or LC-MS.

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

    • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.

  • Expected Yield: >95%

Protocol 5: Deprotection of N-Cbz-piperidine by Catalytic Hydrogenolysis

  • Objective: To remove the Cbz protecting group from a piperidine nitrogen.

  • Materials:

    • N-Cbz-piperidine derivative

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

    • Celite

  • Procedure:

    • Dissolve the N-Cbz protected amine (1.0 equiv.) in methanol at room temperature.

    • Carefully add 10% Pd/C (5-10 wt%) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr shaker).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-16 hours.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate in vacuo to yield the deprotected piperidine.

  • Expected Yield: >90%

Protocol 6: Deprotection of N-Fmoc-piperidine using Piperidine

  • Objective: To remove the Fmoc protecting group from a piperidine nitrogen.

  • Materials:

    • N-Fmoc-piperidine derivative

    • Piperidine

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

  • Procedure:

    • Dissolve the N-Fmoc protected piperidine (1.0 equiv.) in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature for 30-60 minutes.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and excess piperidine.

    • To the residue, add cold diethyl ether to precipitate the deprotected piperidine. The dibenzofulvene-piperidine adduct is generally soluble in diethyl ether.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Expected Yield: >95%

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflows for the protection and deprotection of a piperidine nitrogen using Boc, Cbz, and Fmoc protecting groups.

Boc Protection and Deprotection Workflow

Boc_Workflow Piperidine Piperidine Boc_Piperidine N-Boc-Piperidine Piperidine->Boc_Piperidine (Boc)₂O, Base (e.g., NaOH, DCM) Deprotected_Piperidine Piperidine Boc_Piperidine->Deprotected_Piperidine Strong Acid (e.g., TFA, DCM) Cbz_Workflow Piperidine Piperidine Cbz_Piperidine N-Cbz-Piperidine Piperidine->Cbz_Piperidine Cbz-Cl, Base (e.g., Na₂CO₃, DCM) Deprotected_Piperidine Piperidine Cbz_Piperidine->Deprotected_Piperidine H₂, Pd/C (Hydrogenolysis) Fmoc_Workflow Piperidine Piperidine Fmoc_Piperidine N-Fmoc-Piperidine Piperidine->Fmoc_Piperidine Fmoc-Cl, Base (e.g., NaHCO₃, Dioxane/H₂O) Deprotected_Piperidine Piperidine Fmoc_Piperidine->Deprotected_Piperidine 20% Piperidine in DMF

References

Benzyl 4-acetylpiperidine-1-carboxylate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safety, handling, and physicochemical properties of Benzyl 4-acetylpiperidine-1-carboxylate. The following sections detail crucial data for laboratory and research applications, including experimental protocols and potential biological significance.

Chemical and Physical Properties

This compound is a piperidine derivative with a molecular formula of C15H19NO3.[1] While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on data from structurally similar compounds and computational models.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-Benzyl-4-piperidoneEthyl 1-benzylpiperidine-4-carboxylate
Molecular Formula C15H19NO3[1]C12H15NOC15H21NO2
Molecular Weight 261.32 g/mol [1]189.26 g/mol 247.33 g/mol
CAS Number 160809-34-7[1]3612-20-2[2]24228-40-8
Appearance Not explicitly stated; likely a liquid or low-melting solidLight yellow liquid[2]Not specified
Boiling Point Not available133 - 135 °C @ 7 mmHg[2]Not available
Flash Point Not available71 °C / 159.8 °F[2]Not available
Solubility Not explicitly statedInsoluble in waterNot specified
Density Not available1.060 g/cm³[2]Not available

Safety and Handling

Hazard Identification

Based on analogous compounds, this compound should be considered hazardous. Potential hazards include:

  • Skin Corrosion/Irritation: May cause skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2][3]

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of similar compounds. The following is a proposed experimental protocol.

Proposed Synthesis of this compound

This proposed synthesis involves the acylation of a piperidine derivative.

Workflow for the Proposed Synthesis:

Start Start Reactant_A 4-Acetylpiperidine Start->Reactant_A Reaction Acylation Reaction (0°C to room temp) Reactant_A->Reaction Reactant_B Benzyl Chloroformate Reactant_B->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Base Triethylamine (TEA) Base->Reaction Workup Aqueous Workup (Wash with H2O, brine) Reaction->Workup Drying Dry organic layer (e.g., Na2SO4) Workup->Drying Purification Column Chromatography (Silica gel) Drying->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: To a solution of 4-acetylpiperidine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA) (1.2 equivalents). Cool the mixture to 0°C in an ice bath.

  • Addition of Reagent: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the benzyl group (aromatic protons and benzylic CH₂), piperidine ring protons, and the acetyl group methyl protons.
¹³C NMR Resonances for the carbonyl carbons (ester and ketone), aromatic carbons, benzylic carbon, piperidine ring carbons, and the acetyl methyl carbon.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the carbamate (around 1700 cm⁻¹) and the ketone (around 1715 cm⁻¹), as well as C-H and C-N stretching vibrations.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (261.32 g/mol ) and characteristic fragmentation patterns.

Potential Biological Activity and Signaling Pathways

While there is no direct evidence of this compound's involvement in specific signaling pathways, the piperidine scaffold is a common motif in many biologically active compounds. Notably, several 1-benzylpiperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity.[4] Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which can be a therapeutic strategy for conditions like Alzheimer's disease.

Proposed Mechanism of Action as an Acetylcholinesterase Inhibitor:

cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release AChR Acetylcholine Receptor ACh_release->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Substrate for ACh_breakdown ACh Breakdown AChE->ACh_breakdown Catalyzes Choline_uptake Choline Reuptake ACh_breakdown->Choline_uptake B4AP1C This compound (Proposed Inhibitor) B4AP1C->AChE Inhibits

Caption: Proposed inhibition of acetylcholinesterase by this compound.

This proposed mechanism suggests that this compound could potentially act as an inhibitor of acetylcholinesterase, thereby modulating cholinergic neurotransmission. This hypothesis is based on the known activities of structurally related compounds and requires experimental validation.

Conclusion

This compound is a compound of interest for researchers in medicinal chemistry and drug development. While specific safety and toxicological data are limited, a conservative approach to handling, based on data from similar compounds, is essential. The proposed synthetic and analytical protocols provide a framework for its preparation and characterization in a laboratory setting. Further research is warranted to elucidate its biological activities and potential therapeutic applications, particularly its interaction with key enzymes in neuronal signaling pathways.

References

Methodological & Application

Synthesis of Benzyl 4-acetylpiperidine-1-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Benzyl 4-acetylpiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the protection of the secondary amine of 4-acetylpiperidine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate. This protocol offers a robust and reliable method for obtaining the target compound in high purity. Detailed experimental procedures, tabulated data, and visualizations of the reaction pathway and experimental workflow are provided to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of enzyme inhibitors and other biologically active molecules. The piperidine scaffold is a common motif in many approved drugs, and the acetyl group at the 4-position provides a handle for further chemical modifications. The benzyloxycarbonyl (Cbz) protecting group is widely used for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. This application note outlines a standard and efficient procedure for the N-benzyloxycarbonylation of 4-acetylpiperidine.

Chemical Reaction Pathway

The synthesis proceeds via a nucleophilic acyl substitution reaction where the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base is used to neutralize the hydrochloric acid byproduct generated during the reaction.

reaction_pathway cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1 4-Acetylpiperidine P1 This compound R1->P1 + Benzyl Chloroformate R2 Benzyl Chloroformate R2->P1 RE1 Sodium Bicarbonate (Base) P2 Sodium Chloride RE1->P2 Neutralizes HCl RE2 Solvent (e.g., THF/Water) RE2->P1 P3 Carbon Dioxide P4 Water

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the N-benzyloxycarbonylation of amines.

Materials:

  • 4-Acetylpiperidine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Preparation of 4-Acetylpiperidine Free Base: In a round-bottom flask, dissolve 4-acetylpiperidine hydrochloride (1.0 eq) in deionized water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH ~ 8-9). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-acetylpiperidine as a free base.

  • N-Benzyloxycarbonylation:

    • Dissolve the freshly prepared 4-acetylpiperidine (1.0 eq) in a 2:1 mixture of THF and deionized water.

    • Add sodium bicarbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

    • Slowly add benzyl chloroformate (1.5 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-20 hours.

  • Work-up and Extraction:

    • After the reaction is complete (monitored by TLC), dilute the mixture with deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Data Presentation

Table 1: Summary of Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
4-AcetylpiperidineC₇H₁₃NO127.18Reactant
Benzyl ChloroformateC₈H₇ClO₂170.59Reactant
This compoundC₁₅H₁₉NO₃261.32Product

Table 2: Typical Reaction Parameters and Results

ParameterValue
Molar Ratio (4-Acetylpiperidine:Cbz-Cl:NaHCO₃)1 : 1.5 : 2
SolventTHF / Water (2:1)
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 20 hours
Typical Yield85 - 95%
Physical AppearanceWhite powder or colorless oil

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_prep Reactant Preparation cluster_reaction N-Benzyloxycarbonylation cluster_workup Work-up and Purification start Start: 4-Acetylpiperidine HCl free_base Generate Free Base (NaHCO3 solution) start->free_base extract_amine Extract with EtOAc free_base->extract_amine dry_amine Dry and Concentrate extract_amine->dry_amine dissolve Dissolve in THF/Water dry_amine->dissolve add_base Add NaHCO3, cool to 0°C dissolve->add_base add_cbz Add Benzyl Chloroformate add_base->add_cbz react Stir for 12-20h at RT add_cbz->react dilute Dilute with Water react->dilute extract Extract with EtOAc dilute->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end End: Pure Product purify->end

Caption: Workflow for the synthesis of this compound.

Characterization Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.28 (m, 5H, Ar-H), 5.14 (s, 2H, -OCH₂Ph), 4.15 (br d, 2H, piperidine-H₂ₑ), 2.90 (br t, 2H, piperidine-H₂ₐ), 2.50 (m, 1H, piperidine-H₄), 2.15 (s, 3H, -COCH₃), 1.85 (m, 2H, piperidine-H₃ₑ), 1.60 (m, 2H, piperidine-H₃ₐ).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 209.5 (C=O, acetyl), 155.0 (C=O, carbamate), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 67.2 (-OCH₂Ph), 48.0 (piperidine-C₄), 43.5 (piperidine-C₂, C₆), 28.5 (piperidine-C₃, C₅), 28.0 (-CH₃).

  • Mass Spectrometry (ESI+): m/z 262.14 [M+H]⁺, 284.12 [M+Na]⁺.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzyl chloroformate is corrosive and lachrymatory. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound. The described method is efficient and utilizes common laboratory reagents and techniques, making it suitable for implementation in various research and development settings. The provided data and visualizations are intended to aid in the successful execution and understanding of the synthetic process.

Application Notes and Protocols: Benzyl 4-acetylpiperidine-1-carboxylate and its Analogs as Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzyl 4-acetylpiperidine-1-carboxylate and its closely related analogs as pivotal intermediates in the synthesis of pharmaceutical agents. The focus is on the synthesis of acetylcholinesterase (AChE) inhibitors, particularly Donepezil, a cornerstone in the treatment of Alzheimer's disease.

Introduction

The N-benzylpiperidine moiety is a recognized privileged structure in medicinal chemistry, frequently incorporated into centrally active therapeutic agents due to its favorable pharmacological properties. This compound, while a specific and valuable building block, is part of a broader class of 4-substituted N-benzylpiperidine derivatives that serve as crucial starting materials in multi-step drug synthesis. These intermediates are instrumental in the development of treatments for neurological disorders. The most prominent application is in the synthesis of Donepezil, where the N-benzylpiperidine core is a key pharmacophoric element for binding to the acetylcholinesterase enzyme.

Application in the Synthesis of Donepezil

Donepezil (marketed as Aricept) is a reversible inhibitor of acetylcholinesterase, approved for the management of mild to moderate Alzheimer's disease. The synthesis of Donepezil is a well-established process that highlights the importance of N-benzylpiperidine intermediates. A common synthetic route involves the condensation of 1-benzylpiperidine-4-carboxaldehyde with 5,6-dimethoxy-1-indanone.[1][2]

Synthetic Workflow for Donepezil

The overall synthesis can be visualized as a multi-step process, starting from the formation of the key piperidine intermediate and culminating in the final drug substance.

G cluster_0 Intermediate Synthesis cluster_1 Final API Synthesis A Ethyl Isonipecotate B N-Benzyl Ethyl Isonipecotate A->B  Benzylation (Benzyl Chloride, K2CO3) C N-Benzyl-4-piperidinemethanol B->C  Reduction (Vitride) D N-Benzylpiperidine-4-carboxaldehyde C->D  Oxidation (Swern or other) F Unsaturated Intermediate D->F  Aldol Condensation (NaOH) E 5,6-Dimethoxy-1-indanone E->F G Donepezil F->G  Reduction (Raney Nickel, H2)

Caption: Synthetic workflow for Donepezil.

Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of Donepezil, based on published literature.

Protocol 1: Synthesis of N-Benzylpiperidine-4-carboxaldehyde (Intermediate 4)

This protocol outlines the synthesis of the key aldehyde intermediate starting from ethyl isonipecotate.[1]

Table 1: Reagents and Conditions for Intermediate Synthesis

StepStarting MaterialReagentsSolventKey ConditionsProductYield
1. BenzylationEthyl IsonipecotateBenzyl Chloride, K₂CO₃TolueneRefluxN-Benzyl Ethyl IsonipecotateHigh
2. ReductionN-Benzyl Ethyl IsonipecotateVitride (Sodium bis(2-methoxyethoxy)aluminum hydride)TolueneRoom Temp.N-Benzyl-4-piperidinemethanol~98%
3. OxidationN-Benzyl-4-piperidinemethanolOxalyl Chloride, DMSO, Triethylamine (Swern Oxidation)Dichloromethane-78°C to Room Temp.N-Benzylpiperidine-4-carboxaldehyde~96%

Detailed Methodology:

  • Benzylation: Ethyl isonipecotate is condensed with benzyl chloride in the presence of potassium carbonate in toluene. The mixture is refluxed to drive the reaction to completion, yielding N-benzyl ethyl isonipecotate.

  • Reduction: The resulting ester is reduced to the corresponding alcohol, N-benzyl-4-piperidinemethanol, using a reducing agent such as Vitride in toluene at room temperature.[1]

  • Oxidation: The alcohol is then oxidized to the aldehyde, N-benzylpiperidine-4-carboxaldehyde, using a Swern oxidation or a similar mild oxidation protocol.[1]

Protocol 2: Synthesis of Donepezil (Final Product)

This protocol describes the condensation of the aldehyde intermediate with 5,6-dimethoxy-1-indanone and subsequent reduction.[1]

Table 2: Reagents and Conditions for Donepezil Synthesis

StepStarting MaterialsReagentsSolventKey ConditionsProduct
4. CondensationN-Benzylpiperidine-4-carboxaldehyde, 5,6-Dimethoxy-1-indanoneNaOHMethanolRoom Temp., 3h2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one
5. Reduction2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-oneRaney Nickel, H₂Methanol-Donepezil

Detailed Methodology:

  • Aldol Condensation: A solution of 5,6-dimethoxy-1-indanone in methanol is treated with sodium hydroxide flakes, followed by the addition of N-benzylpiperidine-4-carboxaldehyde. The mixture is stirred at room temperature for approximately 3 hours. The resulting solid intermediate is filtered and washed.[1]

  • Reduction: The unsaturated intermediate is then reduced to Donepezil. This is typically achieved through catalytic hydrogenation using a catalyst like Raney nickel in a methanol medium.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

Donepezil exerts its therapeutic effect by inhibiting the acetylcholinesterase (AChE) enzyme. In Alzheimer's disease, there is a deficit of acetylcholine, a key neurotransmitter for memory and cognition. By blocking AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Cholinergic_Signal Cholinergic Signal (Cognition, Memory) Postsynaptic_Receptor->Cholinergic_Signal Donepezil Donepezil Donepezil->AChE Inhibition

Caption: Mechanism of action of Donepezil.

Broader Applications and Future Directions

The N-benzylpiperidine scaffold is not limited to Donepezil. Research has shown its utility in developing a range of potential therapeutic agents:

  • Dual-Target Inhibitors: Derivatives of N-benzylpiperidine have been designed as dual inhibitors of both acetylcholinesterase and the serotonin transporter, which could address both cognitive and neuropsychiatric symptoms of Alzheimer's disease.

  • β-Amyloid Anti-Aggregation Agents: Some N-benzylpiperidine derivatives have shown the ability to inhibit the aggregation of β-amyloid plaques, another key pathological hallmark of Alzheimer's disease.[3]

  • Other CNS Targets: The versatility of the piperidine ring allows for its use in the synthesis of compounds targeting other central nervous system disorders, including potential analgesics and antipsychotics.[4]

The continued exploration of synthetic routes utilizing intermediates like this compound and its analogs will undoubtedly lead to the discovery of novel and more effective treatments for a variety of diseases.

References

Application Notes and Protocols: Use of Benzyl 4-acetylpiperidine-1-carboxylate in the Synthesis of Alzheimer's Drug Donepezil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Donepezil, a prominent Alzheimer's disease therapeutic, with a proposed synthetic route starting from Benzyl 4-acetylpiperidine-1-carboxylate. The protocols detailed herein are based on established chemical transformations and literature precedents.

Introduction

Donepezil is a centrally acting reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the brain, which is crucial for memory and cognitive function. A key structural feature of Donepezil is the N-benzylpiperidine moiety, which plays a critical role in its binding to the active site of AChE.

The synthesis of Donepezil typically involves the condensation of 1-benzyl-4-formylpiperidine with 5,6-dimethoxy-1-indanone, followed by reduction. While this compound is not a direct precursor, it can be readily converted to the pivotal 1-benzyl-4-formylpiperidine intermediate. This document outlines a proposed synthetic pathway for this conversion and the subsequent synthesis of Donepezil.

Proposed Synthetic Pathway from this compound

The conversion of the acetyl group of this compound to the formyl group required for Donepezil synthesis can be achieved through a multi-step sequence. A plausible route involves a Wittig-type reaction to introduce a one-carbon extension, followed by oxidative cleavage or hydrolysis to yield the aldehyde.

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_donepezil Donepezil Synthesis start This compound step1 Step 1: Wittig Reaction (e.g., with (methoxymethyl)triphenylphosphonium chloride) start->step1 intermediate1 Enol Ether Intermediate step1->intermediate1 step2 Step 2: Hydrolysis (Acidic workup) intermediate1->step2 intermediate2 1-Benzyl-4-formylpiperidine step2->intermediate2 step3 Step 3: Aldol Condensation (with 5,6-dimethoxy-1-indanone) intermediate2->step3 intermediate3 Unsaturated Intermediate step3->intermediate3 step4 Step 4: Reduction (e.g., Catalytic Hydrogenation) intermediate3->step4 final Donepezil step4->final

Caption: Proposed synthetic workflow from this compound to Donepezil.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-formylpiperidine from this compound (Proposed)

This protocol describes a proposed two-step synthesis of the key intermediate, 1-benzyl-4-formylpiperidine.

Step 1: Synthesis of Benzyl 4-(1-methoxyvinyl)piperidine-1-carboxylate (Enol Ether Intermediate)

  • Materials:

    • This compound

    • (Methoxymethyl)triphenylphosphonium chloride

    • Strong base (e.g., n-butyllithium or sodium hydride)

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes, 1.1 equivalents) to the suspension while maintaining the temperature at 0 °C.

    • Stir the resulting ylide solution at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise via the dropping funnel.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the enol ether intermediate.

Step 2: Hydrolysis to 1-Benzyl-4-formylpiperidine

  • Materials:

    • Benzyl 4-(1-methoxyvinyl)piperidine-1-carboxylate

    • Aqueous hydrochloric acid (e.g., 3 M HCl)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the enol ether intermediate from Step 1 in a suitable solvent such as THF or diethyl ether.

    • Add aqueous hydrochloric acid (3 M) and stir the mixture vigorously at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture by the careful addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain crude 1-benzyl-4-formylpiperidine.

    • The product can be purified by vacuum distillation if necessary.

Protocol 2: Synthesis of Donepezil

This protocol outlines the synthesis of Donepezil from 1-benzyl-4-formylpiperidine and 5,6-dimethoxy-1-indanone.

Step 3: Aldol Condensation to form 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-ylidene)methyl)piperidine

  • Materials:

    • 5,6-dimethoxy-1-indanone

    • 1-Benzyl-4-formylpiperidine

    • Lithium diisopropylamide (LDA) or Sodium Hydroxide (NaOH)

    • Anhydrous tetrahydrofuran (THF) or Methanol

    • 5% Acetic acid solution (if using NaOH)

  • Procedure (using a strong base like LDA):

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) and stir for 30 minutes at -78 °C to generate LDA.

    • Add a solution of 5,6-dimethoxy-1-indanone (1 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

    • Add a solution of 1-benzyl-4-formylpiperidine (1 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[1]

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the unsaturated intermediate.

  • Alternative Procedure (using NaOH):

    • Dissolve 5,6-dimethoxy-indanone (1 equivalent) in methanol in a round-bottom flask at room temperature under an inert atmosphere.

    • Slowly add NaOH flakes (3.2 equivalents) followed by 1-benzyl-4-formylpiperidine (1 equivalent).

    • Stir the mixture at room temperature for 3 hours, monitoring the reaction by TLC.

    • Filter the solid formed, wash with 5% acetic acid, then with methanol, and dry to obtain the unsaturated intermediate.[2]

Step 4: Reduction to Donepezil

  • Materials:

    • 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-ylidene)methyl)piperidine

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas

    • Methanol or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the unsaturated intermediate from Step 3 in methanol or THF in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain Donepezil.

    • The crude product can be further purified by recrystallization or conversion to its hydrochloride salt.[1]

Quantitative Data

The efficacy of Donepezil and its analogs is often evaluated by their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The half-maximal inhibitory concentration (IC₅₀) is a common metric for this activity.

CompoundTarget EnzymeIC₅₀ (µM)Reference
Donepezil Human AChE0.023[3]
Human BuChE7.1[4]
Analog 1eeAChE0.22[5]
hAChE0.16[5]
Analog 2eeAChE0.39[6]
huAChE1.49[6]
huBuChE1.33[6]
Analog 3eqBChE0.16[6]
huAChE1.25[6]
huBuChE0.66[6]

eeAChE: Electric eel acetylcholinesterase; hAChE: Human acetylcholinesterase; huAChE: Human acetylcholinesterase; eqBChE: Equine butyrylcholinesterase; huBuChE: Human butyrylcholinesterase.

Signaling Pathway of Donepezil

Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase in the synaptic cleft. This leads to an increase in the levels of acetylcholine, which can then bind to nicotinic and muscarinic acetylcholine receptors, thereby enhancing cholinergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_release Acetylcholine (ACh) Release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptors Nicotinic & Muscarinic Receptors ACh->Receptors Binding Donepezil Donepezil Donepezil->AChE Inhibition Signal Enhanced Cholinergic Signaling Receptors->Signal Cognition Improved Cognitive Function Signal->Cognition

Caption: Mechanism of action of Donepezil in the synaptic cleft.

Beyond its primary role as an AChE inhibitor, studies suggest that Donepezil may also have neuroprotective effects. These potential secondary mechanisms include reducing amyloid-beta (Aβ) toxicity, modulating inflammatory pathways, and promoting the expression of neurotrophic factors.[7][8]

G cluster_effects Potential Neuroprotective Effects Donepezil Donepezil Abeta Reduced Aβ Toxicity Donepezil->Abeta Inflammation Modulation of Inflammation Donepezil->Inflammation BDNF Increased BDNF Expression Donepezil->BDNF Neuroprotection Neuroprotection Abeta->Neuroprotection Inflammation->Neuroprotection BDNF->Neuroprotection

Caption: Potential secondary neuroprotective pathways of Donepezil.

Disclaimer: The proposed synthetic protocol for the conversion of this compound is based on established chemical principles and has not been experimentally validated as a whole. Researchers should exercise caution and perform appropriate small-scale trials and characterization at each step. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Notes: Streamlined Protocols for the N-Acylation of Cbz-Protected Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. Functionalization of the piperidine ring is a critical step in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. N-acylation is a fundamental transformation that introduces an amide functionality, a common feature in many drug molecules.[1] The benzyloxycarbonyl (Cbz) group is a robust and widely used protecting group for the piperidine nitrogen, providing excellent stability across a range of reaction conditions while allowing for selective removal via catalytic hydrogenolysis.[2]

This document provides detailed experimental protocols for the acylation of an exocyclic amine on an N-Cbz-protected piperidine core. Three standard and reliable methods are presented: acylation using acyl chlorides, coupling with carboxylic acids, and reaction with acid anhydrides. These protocols are designed to be broadly applicable for the synthesis of compound libraries and lead optimization in drug development programs.

Experimental Protocols

The following protocols are based on the acylation of a primary amine substituent on an N-Cbz-piperidine scaffold, such as N-Cbz-4-aminomethylpiperidine. The reaction proceeds via a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent.[3]

Protocol 1: Acylation Using an Acyl Chloride

This method is highly efficient for forming amide bonds and proceeds rapidly under mild conditions. A base is required to neutralize the hydrochloric acid byproduct generated during the reaction.[3][4]

Materials:

  • N-Cbz-functionalized piperidine (e.g., benzyl 4-(aminomethyl)piperidine-1-carboxylate)

  • Acyl chloride (e.g., Benzoyl chloride, 1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Cbz-piperidine derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (TEA or DIPEA, 1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Acylation Using a Carboxylic Acid with Coupling Agents

This protocol is ideal for when the corresponding acyl chloride is unstable or not commercially available. Coupling agents like EDC/HOBt or HATU activate the carboxylic acid to facilitate the nucleophilic attack by the amine.[1][5]

Materials:

  • N-Cbz-functionalized piperidine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • Option A: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq)

  • Option B: HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Deionized water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), the N-Cbz-piperidine derivative (1.0 eq), and the coupling additive (e.g., HOBt, 1.2 eq, if using EDC) in anhydrous DMF or DCM.[3]

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the coupling agent (EDC, 1.2 eq) to the cooled solution.[3] (If using HATU, it is typically added with the carboxylic acid and base).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water (to remove DMF) and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography.

Protocol 3: Acylation Using an Acid Anhydride

Acid anhydrides are effective acylating agents, often used for acetylation with acetic anhydride. The reaction can be run neat or in a solvent, with a base to neutralize the carboxylic acid byproduct.[3]

Materials:

  • N-Cbz-functionalized piperidine (1.0 eq)

  • Acid anhydride (e.g., Acetic anhydride, 1.2 eq)

  • Pyridine or DCM (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Cbz-piperidine derivative (1.0 eq) in a suitable solvent like pyridine or DCM, or use the amine neat if it is a liquid.

  • Add the acid anhydride (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 2-6 hours. Gentle heating (50-60 °C) can increase the reaction rate.[3]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water to quench any excess anhydride and dilute with ethyl acetate.

  • Carefully add saturated aqueous NaHCO₃ solution to neutralize the carboxylic acid byproduct until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.[3]

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify via silica gel column chromatography if needed.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the acylation of an N-Cbz-piperidine derivative. Yields are representative and can vary based on the specific substrates and reaction scale.[3]

Acylating AgentBaseCoupling AgentSolventTemp. (°C)Time (h)Typical Yield (%)
Acyl ChlorideTEA / DIPEAN/ADCM0 to RT2 - 485 - 95
Carboxylic AcidDIPEAEDC / HOBtDMF / DCM0 to RT12 - 1875 - 90
Carboxylic AcidDIPEAHATUDMF / DCMRT4 - 1280 - 95
Acid AnhydridePyridineN/ADCM / PyridineRT to 602 - 690 - 98

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the acylation of N-Cbz-piperidine derivatives, from initial setup to the final purified product.

Acylation_Workflow cluster_start Preparation cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start_end start_end process process key_step key_step analysis analysis decision decision start Starting Materials: N-Cbz-Piperidine Acylating Agent, Base/Catalyst setup Reaction Setup (Solvent, Inert Atmosphere, Temp.) start->setup monitor Monitor Progress (TLC / LC-MS) setup->monitor complete Reaction Complete? monitor->complete complete->monitor No quench Quench Reaction complete->quench Yes extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate Organic Layer extract->dry purify Purification (Column Chromatography) dry->purify end Final Acylated Product (Characterization: NMR, MS) purify->end

Caption: General experimental workflow for the acylation of N-Cbz-piperidine derivatives.

References

Application Notes and Protocols for the Analytical Characterization of Benzyl 4-acetylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Benzyl 4-acetylpiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The methods outlined herein utilize a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), to ensure unambiguous identification, purity assessment, and quality control.

Introduction

This compound (C₁₅H₁₉NO₃) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical structure consists of a piperidine ring functionalized with an acetyl group and protected with a benzyl carbamate. Accurate and robust analytical methods are paramount for confirming its identity, purity, and stability throughout the drug development process. This application note presents a suite of validated analytical techniques and detailed protocols for the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₅H₁₉NO₃[1]
Molecular Weight261.32 g/mol [1]
IUPAC NameThis compound[1]
CAS Number160809-34-7[1]

Analytical Methods and Protocols

A combination of spectroscopic and chromatographic techniques is recommended for the full characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to confirm the presence of key functional groups and the overall molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: Observe pulse

    • Acquisition Time: 4.0 s

  • ¹³C NMR Acquisition Parameters:

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

    • Acquisition Time: 1.5 s

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Expected Spectral Data:

¹H NMR (400 MHz, Chloroform-d) δ:

  • Aromatic protons of the benzyl group are expected around 7.3 ppm.

  • The methylene protons of the benzyl group (CH₂) are anticipated to appear as a singlet around 5.1 ppm.

  • The piperidine ring protons will show complex multiplets in the region of 1.5-4.0 ppm.

  • The acetyl methyl protons (CH₃) should appear as a singlet around 2.1 ppm.

¹³C NMR (100 MHz, Chloroform-d) δ:

  • The carbonyl carbon of the acetyl group is expected around 208 ppm.

  • The carbamate carbonyl carbon should be in the region of 155 ppm.

  • Aromatic carbons of the benzyl group will appear between 127-137 ppm.

  • The methylene carbon of the benzyl group is expected around 67 ppm.

  • The piperidine ring carbons will resonate in the range of 28-50 ppm.

  • The acetyl methyl carbon should be around 28 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. High-resolution mass spectrometry (HRMS) provides the exact mass, which is a powerful tool for elemental composition confirmation.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Gas Flow (Desolvation): 600 L/hr

    • Acquisition Mode: TOF MS

  • Data Analysis: Determine the exact mass of the protonated molecule [M+H]⁺.

Expected Quantitative Data:

IonCalculated Exact Mass (Da)Found Mass (Da)
[C₁₅H₁₉NO₃+H]⁺262.1438To be determined experimentally

For a related compound, the HR-MS (ESI-TOF) calculated value for C₂₅H₃₃N₂O₄ [M+H]⁺ was 425.2435, with a found value of 425.2434, demonstrating the high accuracy of this technique.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Expected Characteristic IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Carbamate)~1680-1700
C=O (Ketone)~1715
C-O (Ester)~1230-1250
C-H (Aromatic)~3030-3100
C-H (Aliphatic)~2850-2950
High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is typically employed.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Phenomenex Kinetex C18 (4.6 x 50 mm, 2.6 µm) or equivalent.[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Start with 5% B and progress to 95% B over 10 minutes.[2]

  • Flow Rate: 2.0 mL/min.[2]

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV at 214, 254, and 300 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Presentation:

ParameterValue
Retention TimeTo be determined experimentally
Purity (%)To be determined by peak area normalization

Visualized Workflows

The following diagrams illustrate the logical workflow for the analytical characterization of this compound.

characterization_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Confirmation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC Sample->HPLC Structure Structural Elucidation NMR->Structure MW Molecular Weight Confirmation MS->MW FG Functional Group Identification IR->FG Purity Purity Assessment HPLC->Purity Confirmation Confirmed Identity & Purity Structure->Confirmation MW->Confirmation FG->Confirmation Purity->Confirmation

Caption: Overall workflow for the characterization of this compound.

hplc_workflow start Sample Dissolution (in mobile phase) injection Inject into HPLC System start->injection separation Gradient Elution on C18 Column injection->separation detection UV Detection (214, 254, 300 nm) separation->detection result Chromatogram (Purity Analysis) detection->result

Caption: Experimental workflow for HPLC analysis.

Conclusion

The analytical methods and protocols described in this document provide a comprehensive framework for the characterization of this compound. The orthogonal application of NMR, MS, IR, and HPLC ensures a high degree of confidence in the identity, structure, and purity of this important pharmaceutical intermediate. Adherence to these protocols will support robust quality control and facilitate the progression of drug development programs.

References

1H NMR and 13C NMR analysis of Benzyl 4-acetylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Benzyl 4-acetylpiperidine-1-carboxylate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is presented in this application note. This document provides detailed protocols for sample preparation and spectral acquisition, along with a comprehensive interpretation of the NMR data. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR for structural elucidation and molecular characterization.

Chemical Structure

IUPAC Name: this compound[1] Molecular Formula: C₁₅H₁₉NO₃[1] Structure:

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Experimental Protocols

A detailed methodology for the NMR analysis of this compound is outlined below.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

¹H NMR Data Acquisition
  • Instrument: 400 MHz NMR Spectrometer[2]

  • Solvent: CDCl₃[2]

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single-pulse sequence (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Data Acquisition
  • Instrument: 100 MHz NMR Spectrometer[2]

  • Solvent: CDCl₃[2]

  • Temperature: 298 K (25 °C)

  • Pulse Program: Proton-decoupled pulse sequence (zgpg30)

  • Number of Scans: 1024-2048

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: -10 to 220 ppm

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound based on established chemical shift principles.

¹H NMR Data Summary
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.35m5HAr-H (Phenyl)
~5.14s2H-O-CH₂ -Ph
~4.15m2HPiperidine CH₂ (axial, adjacent to N)
~2.85t2HPiperidine CH₂ (equatorial, adjacent to N)
~2.50m1HPiperidine CH
~2.15s3H-C(=O)-CH₃
~1.80m2HPiperidine CH₂ (axial)
~1.60m2HPiperidine CH₂ (equatorial)
¹³C NMR Data Summary
Chemical Shift (δ) (ppm)Assignment
~209.0C =O (Ketone)
~155.0C =O (Carbamate)
~136.5Ar-C (Quaternary)
~128.5Ar-C H
~128.0Ar-C H
~127.8Ar-C H
~67.0-O-C H₂-Ph
~48.0Piperidine C H
~44.0Piperidine C H₂ (adjacent to N)
~29.0Piperidine C H₂
~28.0-C(=O)-C H₃

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate For 1H NMR assign_c13 Assign 13C Signals baseline->assign_c13 assign_h1 Assign 1H Signals integrate->assign_h1 structure Structural Confirmation assign_h1->structure assign_c13->structure

Caption: Workflow for NMR Analysis of this compound.

References

Application of Benzyl 4-acetylpiperidine-1-carboxylate in Analgesic Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl 4-acetylpiperidine-1-carboxylate is a synthetic compound featuring a core piperidine scaffold, a structure of significant interest in the design of novel analgesic agents. The piperidine moiety is a key pharmacophore in many potent opioid analgesics, including fentanyl and its analogs.[1] The structural features of this compound, specifically the N-benzyl group and the 4-acetyl substituent, suggest its potential as a modulator of opioid receptors, making it a valuable lead compound for the development of new pain therapeutics. This document outlines its potential applications, hypothetical structure-activity relationships, and detailed protocols for its evaluation as an analgesic candidate.

Potential Mechanism of Action

Based on the prevalence of the piperidine scaffold in established opioid analgesics, the primary hypothesized mechanism of action for this compound is the modulation of opioid receptors, particularly the mu-opioid receptor (MOR).[1] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade leading to analgesia. This cascade involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. These events collectively decrease neuronal excitability and reduce the transmission of pain signals.

Structure-Activity Relationship (SAR) Insights

The analgesic potency and receptor binding affinity of 4-substituted piperidine derivatives are highly dependent on the nature of the substituents at the 1 and 4 positions of the piperidine ring.[2] For this compound, the following SAR considerations are proposed:

  • N-Benzyl Group: The N-benzyl substituent can engage in hydrophobic and aromatic interactions within the binding pocket of opioid receptors, potentially contributing to binding affinity.[3] Modifications to the phenyl ring of the benzyl group, such as the introduction of electron-donating or electron-withdrawing groups, could significantly impact potency and selectivity.

  • 4-Acetyl Group: The 4-acetyl group provides a key interaction point. The carbonyl oxygen can act as a hydrogen bond acceptor, a crucial interaction for the binding of many opioid ligands. The size and electronic properties of this group are critical; substitution with other acyl groups or bioisosteres could be explored to optimize binding.

  • Piperidine Ring Conformation: The stereochemistry and conformational flexibility of the piperidine ring are essential for proper orientation within the receptor binding site.[4] The chair conformation is generally preferred for optimal activity.

Illustrative Quantitative Data

The following tables present hypothetical data for this compound and related analogs to illustrate potential outcomes from experimental evaluation.

Table 1: In Vitro Opioid Receptor Binding Affinity

CompoundR1 (N-substituent)R2 (4-substituent)Ki (nM) for MORKi (nM) for DORKi (nM) for KOR
This compound BenzylAcetyl15.5150.2250.8
Analog 14-FluorobenzylAcetyl8.2120.5210.3
Analog 2BenzylPropionyl25.1180.7300.1
Morphine (Reference)MethylHydroxyl (on bridged ring)2.550.635.4

Table 2: In Vivo Analgesic Efficacy (Hot Plate Test in Mice)

CompoundDose (mg/kg, i.p.)Latency (seconds) at 30 min% MPE (Maximum Possible Effect)
Vehicle (Saline)-5.2 ± 0.40
This compound 1012.8 ± 1.150.7
This compound 2018.5 ± 1.588.7
Morphine (Reference)520.1 ± 1.3100

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the N-benzylation of a suitable 4-acetylpiperidine precursor.

Protocol:

  • To a solution of 4-acetylpiperidine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 65°C and maintain for 14 hours.[5]

  • After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

In Vitro Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the mu-opioid receptor.[6]

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[6]

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.[6]

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.[6]

    • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[6]

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[6]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

In Vivo Analgesic Activity: Hot Plate Test

The hot plate test is a common method to assess the central analgesic activity of a compound.[7]

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Test animals (e.g., male Swiss albino mice, 20-25 g).

  • Test compound (this compound) dissolved in a suitable vehicle (e.g., saline with 5% DMSO).

  • Reference drug (e.g., Morphine sulfate).

  • Vehicle control.

Procedure:

  • Acclimatization: Allow the mice to acclimate to the laboratory environment for at least one hour before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and record the time it takes for the animal to exhibit a nociceptive response (e.g., licking a paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer the test compound, reference drug, or vehicle to different groups of mice via intraperitoneal (i.p.) injection.

  • Post-treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the latency to the nociceptive response.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Visualizations

G cluster_0 Opioid Receptor Signaling Pathway for Analgesia Ligand This compound (Agonist) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Blocks conversion ATP ATP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Neuron Neuron K_channel->Neuron Hyperpolarization Ca_channel->Neuron Reduced Neurotransmitter Release Analgesia Analgesia Neuron->Analgesia Leads to G cluster_1 Experimental Workflow for In Vitro Receptor Binding Assay A Prepare Reagents: - Cell Membranes with MOR - [3H]-DAMGO (Radioligand) - Test Compound - Naloxone B Assay Setup in 96-well Plate (Total, Non-specific, Competitive Binding) A->B C Incubate at Room Temperature (120 minutes) B->C D Filtration to Separate Bound and Unbound Ligand C->D E Scintillation Counting to Measure Radioactivity D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F G cluster_2 Workflow for In Vivo Hot Plate Test Start Start Acclimate Acclimatize Mice to Lab Environment Start->Acclimate Baseline Measure Baseline Latency on Hot Plate (55°C) Acclimate->Baseline Grouping Randomly Assign Mice to Groups (Vehicle, Test Compound, Reference) Baseline->Grouping Administer Administer Treatment (i.p.) Grouping->Administer Measure Measure Post-treatment Latency at 30, 60, 90, 120 min Administer->Measure Analyze Calculate %MPE and Perform Statistical Analysis Measure->Analyze End End Analyze->End

References

Application Notes: The Role of Piperidine Derivatives in Developing Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and modern pharmacology.[1][2] This scaffold is a prevalent structural motif in a vast array of natural products, alkaloids, and FDA-approved drugs.[3] Its significance lies in its unique structural and physicochemical properties; the chair-like conformation allows for precise spatial orientation of substituents, and the basic nitrogen atom facilitates crucial interactions with biological targets.[4] This versatility has made piperidine derivatives instrumental in the development of therapeutics across numerous disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[3]

Therapeutic Applications

Anticancer Therapy

Piperidine derivatives have emerged as a promising class of anticancer agents that target various hallmarks of cancer. Their mechanisms are diverse and include the induction of apoptosis, inhibition of key signaling pathways, and direct interaction with DNA.[5][6]

  • Induction of Apoptosis: Many piperidine compounds exert their anticancer effects by triggering programmed cell death. For instance, they can modulate the expression of key apoptosis-regulating proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome C and the activation of caspases, ultimately culminating in apoptosis.[5]

  • Inhibition of Signaling Pathways: These derivatives can inhibit critical signaling pathways essential for cancer cell survival and proliferation, such as NF-κB and PI3K/Akt.[5][7]

  • DNA Intercalation: Some piperidine derivatives function by intercalating into the DNA double helix.[6][8] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and cell death.[6]

Central Nervous System (CNS) Disorders

The ability of the piperidine scaffold to cross the blood-brain barrier has made it a foundational element in the development of drugs targeting the CNS.[2][9]

  • Alzheimer's Disease: A key strategy in managing Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[10] The leading drug, Donepezil, is a piperidine derivative that effectively inhibits AChE, thereby improving cholinergic neurotransmission.[1][10] Many novel piperidine-based molecules are being developed to target not only AChE but also other pathological factors of the disease.[11]

  • Neuropathic Pain and Analgesia: The piperidine core is central to many synthetic opioids, including pethidine and fentanyl, which act as agonists at µ-opioid receptors to modulate pain perception.[3]

  • Psychostimulants: Methylphenidate (Ritalin), a widely prescribed medication for ADHD, is a piperidine derivative that acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain.[12]

Infectious and Parasitic Diseases

Synthetic piperidines have demonstrated significant potential as anti-infective agents.[3] For example, derivatives of the natural alkaloid febrifugine are used as potent antiparasitic drugs.[3] Additionally, novel piperidine-substituted compounds have been developed as highly effective HIV-1 non-nucleoside reverse transcriptase inhibitors.

Data Presentation: Anticancer and Antioxidant Activity

Quantitative data from preclinical studies highlights the potential of piperidine derivatives. The tables below summarize the cytotoxic and radical-scavenging activities of selected compounds.

Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives

Derivative Cancer Cell Line Cell Type IC50 / GI50 Reference
DTPEP MCF-7 Breast (ER+) 0.8 ± 0.04 µM [6]
MDA-MB-231 Breast (ER-) 1.2 ± 0.12 µM [6]
Compound 17a PC3 Prostate 0.81 µM [6]
MGC803 Gastric 1.09 µM [6]
MCF-7 Breast 1.30 µM [6]
Compound 16 786-0 Kidney 0.4 µg/mL (GI50) [6][8]
HT29 Colon 4.1 µg/mL (GI50) [6][8]
NCI/ADR-RES Ovarian (Resistant) 17.5 µg/mL (GI50) [6][8]
Compound 22 U251 Glioma 58.2 µg/mL (GI50) [8]
NCI/ADR-RES Ovarian (Resistant) 19.8 µg/mL (GI50) [8]

| Compound 25 | PC-3 | Prostate | 6.4 µg/mL (GI50) |[8] |

Table 2: Antioxidant Activity of Piperidine Derivatives

Compound DPPH Radical Scavenging Activity (IC50) Reference
Ascorbic Acid (Control) 12.6 ± 0.43 µg/mL [13]
Piperidine Derivative A 8.3 ± 0.02 µg/mL [13]
Piperidine Derivative B 36.9 ± 0.17 µg/mL [13]
α-Tocopherol (Control) 12.26 ± 0.07 µM [13]
Piperidine Derivative C 19.99 ± 1.03 µM [13]

| Piperidine Derivative D | 96.71 ± 0.28 µM |[13] |

Visualizations: Workflows and Mechanisms

experimental_workflow

apoptosis_pathway derivative Piperidine Derivative bcl2 Bcl-2 (Anti-apoptotic) derivative->bcl2 Inhibits bax Bax (Pro-apoptotic) derivative->bax Activates mito Mitochondrial Membrane Disruption bcl2->mito Prevents bax->mito cytoC Cytochrome C Release mito->cytoC caspase Caspase Activation cytoC->caspase apoptosis Apoptosis caspase->apoptosis

ache_inhibition cluster_AChE Acetylcholinesterase (AChE) Enzyme AChE { Active Site | Allosteric Site} Products Choline + Acetic Acid AChE:active->Products Hydrolysis ACh Acetylcholine (Substrate) ACh->AChE:active Binds Block Binding Blocked Inhibitor Piperidine Inhibitor (e.g., Donepezil) Inhibitor->AChE:active Blocks

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity by Sulforhodamine B (SRB) Assay

This protocol is used to determine the cytotoxic or growth-inhibitory effects of piperidine derivatives on adherent cancer cell lines.[8][14]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test piperidine derivative (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the corresponding compound dilutions. Include vehicle control (DMSO) wells. Incubate for 48-72 hours.[15]

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) to fix the cells. Incubate at 4°C for 1 hour.[14][16]

  • Washing: Carefully discard the supernatant. Wash the plates five times with deionized water or 1% acetic acid to remove TCA and medium components. Air-dry the plates completely.[6][14]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14][15]

  • Remove Unbound Dye: Quickly wash the plates four to five times with 200 µL of 1% acetic acid to remove unbound SRB dye.[14][15]

  • Solubilization: Air-dry the plates completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes.[15][17]

  • Absorbance Measurement: Measure the optical density (OD) at 510-570 nm using a microplate reader.[6][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Protocol 2: DNA Interaction by Fluorescence Spectroscopy

This protocol assesses the ability of piperidine derivatives to bind to DNA, often via intercalation, using a competitive displacement assay with a known intercalator like Ethidium Bromide (EtBr).[8][18]

Materials:

  • Calf Thymus DNA (ctDNA)

  • Tris-HCl buffer

  • Ethidium Bromide (EtBr) stock solution

  • Test piperidine derivative solution

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Preparation: Prepare a solution of ctDNA in Tris-HCl buffer. Prepare a solution of the ctDNA-EtBr complex by incubating a fixed concentration of ctDNA with a fixed concentration of EtBr until a stable fluorescence signal is achieved.

  • Titration: Place the ctDNA-EtBr complex solution in a quartz cuvette.

  • Fluorescence Measurement: Record the initial fluorescence emission spectrum (e.g., excitation at ~520 nm, emission at ~600 nm).

  • Compound Addition: Add incremental aliquots of the test piperidine derivative solution to the cuvette. After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes.

  • Record Spectra: Record the fluorescence spectrum after each addition of the test compound. A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by the test compound.[19]

  • Data Analysis: Analyze the fluorescence quenching data. The binding affinity can be estimated using the Stern-Volmer equation or by calculating the apparent binding constant (Kapp) from the concentration of the test compound that causes a 50% reduction in fluorescence.[18]

Protocol 3: Acetylcholinesterase (AChE) Inhibition by Ellman's Method

This colorimetric assay measures AChE activity and is widely used for screening potential inhibitors.[20][21]

Materials:

  • 96-well microtiter plate

  • Acetylcholinesterase (AChE) enzyme solution

  • 0.1 M Phosphate buffer (pH 8.0)

  • DTNB (Ellman's reagent), 10 mM

  • Acetylthiocholine iodide (ATCI), 14 mM

  • Test piperidine derivative solution (inhibitor)

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare all solutions as described. The ATCI solution should be prepared fresh daily.[20]

  • Plate Setup: In respective wells of a 96-well plate, add:

    • Blank: 150 µL Buffer + 10 µL DTNB + 10 µL ATCI (added in step 4).

    • Control (100% Activity): 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB.

    • Test Sample: 130 µL Buffer + 10 µL AChE solution + 10 µL test compound solution + 10 µL DTNB.

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10-15 minutes at 25-37°C.[20][22]

  • Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.[22]

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 10-60 seconds for 3-5 minutes using a microplate reader.[21][22]

  • Data Analysis: Calculate the rate of reaction (V = ΔAbs/Δt) for each well. Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100. Calculate the IC50 value from the dose-response curve.

Protocol 4: In Vivo Analgesic Activity by Acetic Acid-Induced Writhing Test

This is a common preclinical model for evaluating peripherally acting analgesics.[23][24] Note: All animal experiments must be conducted following approved institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Mice (e.g., male ICR mice, 20-25 g)

  • Acetic acid solution, 0.6-1% (v/v) in distilled water[23][25]

  • Test piperidine derivative

  • Standard analgesic drug (e.g., morphine)

  • Vehicle (e.g., saline, Tween 80)

  • Observation chambers

Procedure:

  • Animal Grouping: Divide mice into groups (n=5-6 per group): Vehicle Control, Standard Drug, and Test Compound groups (at various doses).[23][25]

  • Drug Administration: Administer the test compound, standard drug, or vehicle via the desired route (e.g., intraperitoneally (IP) or orally (PO)) at a specific time before inducing writhing (e.g., 30-60 minutes).[26]

  • Induction of Writhing: Inject each mouse intraperitoneally with the acetic acid solution (e.g., 10 mL/kg body weight).[23]

  • Observation: Immediately after the acetic acid injection, place each mouse into an individual observation chamber. After a 5-minute latency period, count the total number of writhes (characterized by abdominal constrictions, trunk twisting, and hind limb extension) for a set period (e.g., 10-20 minutes).[23][26]

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity or inhibition of writhing for the treated groups using the formula: % Inhibition = [(Mean writhes_control - Mean writhes_treated) / Mean writhes_control] * 100.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Cbz-4-acetylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Cbz-4-acetylpiperidine.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to N-Cbz-4-acetylpiperidine?

There are three primary synthetic strategies for preparing N-Cbz-4-acetylpiperidine:

  • Method 1: N-Benzyloxycarbonylation of 4-Acetylpiperidine. This is a direct approach where commercially available 4-acetylpiperidine (often as a hydrochloride salt) is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1]

  • Method 2: Oxidation of N-Cbz-4-(1-hydroxyethyl)piperidine. This two-step route involves the synthesis of the precursor alcohol, N-Cbz-4-(1-hydroxyethyl)piperidine, followed by its oxidation to the desired ketone.

  • Method 3: Grignard Reaction with N-Cbz-piperidine-4-carboxaldehyde. This method involves the preparation of N-Cbz-piperidine-4-carboxaldehyde and its subsequent reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide) to introduce the acetyl group.

Q2: What are the critical parameters to control during the N-Cbz protection of 4-acetylpiperidine?

Successful N-Cbz protection of 4-acetylpiperidine requires careful control of several parameters to maximize yield and minimize side reactions:

  • Base Selection: A suitable base is crucial to neutralize the HCl generated during the reaction.[1] Common choices include sodium carbonate, sodium bicarbonate, or triethylamine. The choice of base can impact the potential for side reactions.

  • Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reactivity of benzyl chloroformate and minimize its hydrolysis.[1]

  • Stoichiometry: Precise control of the molar equivalents of reagents is important. A slight excess of benzyl chloroformate is often used to ensure complete conversion of the starting material.

  • Solvent System: A biphasic solvent system, such as THF/water or dichloromethane/water, is often employed to facilitate the reaction and subsequent workup.

Q3: What are the potential side reactions during the synthesis of N-Cbz-4-acetylpiperidine?

Several side reactions can occur, leading to impurities and reduced yields:

  • Enolization and Aldol Condensation: The acetyl group of 4-acetylpiperidine has acidic α-protons. Under basic conditions, enolate formation can occur, potentially leading to self-condensation (aldol reaction) or other side reactions.[2][3]

  • Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl, especially in the presence of a base.[1]

  • Di-Cbz Protection: If a primary amine were present, di-protection could be a concern. However, with the secondary amine of the piperidine ring, this is not an issue.

  • Reaction with Solvent: Certain solvents may react with the reagents under the reaction conditions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting material (4-acetylpiperidine), the product (N-Cbz-4-acetylpiperidine), and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q5: What are the recommended purification methods for N-Cbz-4-acetylpiperidine?

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying N-Cbz-4-acetylpiperidine.[4] However, the basicity of the piperidine nitrogen can cause tailing of the product peak on the silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.[5]

  • Crystallization: If the crude product is sufficiently pure, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

Part 2: Troubleshooting Guides

Problem: Low or no yield of N-Cbz-4-acetylpiperidine.

Possible CauseRecommended Solution
Inactive Benzyl Chloroformate Use fresh or properly stored benzyl chloroformate. Older reagents can decompose.
Incomplete Reaction Monitor the reaction by TLC until the starting material is consumed. Extend the reaction time if necessary.
Hydrolysis of Benzyl Chloroformate Ensure anhydrous conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen). Add benzyl chloroformate slowly at a low temperature.[1]
Suboptimal Base Ensure the base is strong enough to neutralize the generated HCl but not so strong as to promote significant enolization. Sodium bicarbonate is a milder option.[1]
Poor Solubility of Starting Material If using 4-acetylpiperidine hydrochloride, ensure it is fully dissolved or effectively deprotonated by the base. A biphasic solvent system can help.

Problem: Presence of multiple spots on TLC after the reaction.

Possible CauseRecommended Solution
Incomplete Reaction Starting material spot will be visible. Extend reaction time or consider adding a small amount of additional benzyl chloroformate.
Byproduct Formation (e.g., Aldol Adduct) A spot corresponding to a higher molecular weight byproduct may be observed. Optimize reaction conditions (lower temperature, milder base) to minimize enolate formation.
Hydrolysis of Benzyl Chloroformate A spot corresponding to benzyl alcohol may be present. Improve anhydrous conditions.
Impure Starting Materials Ensure the purity of 4-acetylpiperidine and benzyl chloroformate before starting the reaction.

Problem: Difficulty in purifying the product by column chromatography (e.g., streaking, co-elution).

Possible CauseRecommended Solution
Tailing due to Basic Nitrogen Add a small amount of triethylamine (0.1-1%) to the eluent to improve peak shape.[5]
Co-elution with Byproducts Optimize the solvent system for better separation. A shallower gradient or isocratic elution may be necessary.
Overloading the Column Use an appropriate amount of crude material relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel.

Problem: Product "oils out" during crystallization.

Possible CauseRecommended Solution
Solution is too concentrated. Add a small amount of the solvent in which the compound is more soluble to redissolve the oil, then allow it to cool more slowly.
Cooling rate is too fast. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Presence of impurities. The presence of impurities can inhibit crystallization. Purify the crude product by column chromatography before attempting crystallization.

Part 3: Experimental Protocols and Data

Method 1: N-Benzyloxycarbonylation of 4-Acetylpiperidine

Protocol:

  • To a stirred solution of 4-acetylpiperidine hydrochloride (1.0 eq) in a mixture of THF and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq).

  • Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

Method 2: Oxidation of N-Cbz-4-(1-hydroxyethyl)piperidine

Protocol:

  • Step A: Synthesis of N-Cbz-4-(1-hydroxyethyl)piperidine

    • Reduce N-Cbz-4-acetylpiperidine (if available) or perform a Grignard reaction on N-Cbz-piperidine-4-carboxaldehyde with a methyl Grignard reagent, followed by quenching with a proton source.

  • Step B: Oxidation to N-Cbz-4-acetylpiperidine

    • Dissolve N-Cbz-4-(1-hydroxyethyl)piperidine (1.0 eq) in anhydrous dichloromethane.

    • Add Dess-Martin periodinane (1.2 eq) and stir at room temperature for 1-2 hours, or until TLC indicates completion.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with dichloromethane, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry, filter, and concentrate the organic phase. Purify by column chromatography.

Method 3: Grignard Reaction with N-Cbz-piperidine-4-carboxaldehyde

Protocol:

  • Prepare N-Cbz-piperidine-4-carboxaldehyde from the corresponding alcohol by oxidation (e.g., with PCC or Dess-Martin periodinane).

  • To a solution of N-Cbz-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous THF at 0 °C, add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent. The resulting secondary alcohol can be oxidized as described in Method 2.

Quantitative Data Summary Table
MethodKey ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
1. N-Cbz Protection 4-Acetylpiperidine·HCl, Cbz-Cl, NaHCO₃75-90>95Direct, one-step synthesis.Potential for enolate side reactions.
2. Oxidation N-Cbz-4-(1-hydroxyethyl)piperidine, Dess-Martin Periodinane85-95 (for oxidation step)>97Mild reaction conditions, high yield for the oxidation step.Requires synthesis of the precursor alcohol.
3. Grignard Reaction N-Cbz-piperidine-4-carboxaldehyde, MeMgBr70-85 (for Grignard and subsequent oxidation)>95Good for constructing the carbon skeleton.Requires synthesis of the aldehyde precursor; Grignard reagents are highly reactive and require strictly anhydrous conditions.

Note: Yields and purity are estimates based on similar reactions reported in the literature and may vary depending on specific experimental conditions.

Part 4: Visual Guides (Graphviz Diagrams)

Synthesis_Pathways cluster_0 Method 1: N-Cbz Protection cluster_1 Method 2: Oxidation cluster_2 Method 3: Grignard Reaction 4-Acetylpiperidine 4-Acetylpiperidine N-Cbz-4-acetylpiperidine_1 N-Cbz-4-acetylpiperidine 4-Acetylpiperidine->N-Cbz-4-acetylpiperidine_1 Cbz-Cl, Base N-Cbz-4-(1-hydroxyethyl)piperidine N-Cbz-4-(1-hydroxyethyl)piperidine N-Cbz-4-acetylpiperidine_2 N-Cbz-4-acetylpiperidine N-Cbz-4-(1-hydroxyethyl)piperidine->N-Cbz-4-acetylpiperidine_2 Oxidation (e.g., DMP) N-Cbz-piperidine-4-carboxaldehyde N-Cbz-piperidine-4-carboxaldehyde Intermediate_Alcohol Intermediate Alcohol N-Cbz-piperidine-4-carboxaldehyde->Intermediate_Alcohol 1. MeMgBr 2. H₂O workup N-Cbz-4-acetylpiperidine_3 N-Cbz-4-acetylpiperidine Intermediate_Alcohol->N-Cbz-4-acetylpiperidine_3 Oxidation

Synthetic Pathways to N-Cbz-4-acetylpiperidine

Troubleshooting_Low_Yield Low Yield Low Yield Check Reagent Quality Check Reagent Quality Low Yield->Check Reagent Quality Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Improve Workup/Purification Improve Workup/Purification Low Yield->Improve Workup/Purification Use fresh Cbz-Cl Use fresh Cbz-Cl Check Reagent Quality->Use fresh Cbz-Cl Ensure anhydrous conditions Ensure anhydrous conditions Optimize Reaction Conditions->Ensure anhydrous conditions Adjust base/temperature Adjust base/temperature Optimize Reaction Conditions->Adjust base/temperature Modify extraction/chromatography Modify extraction/chromatography Improve Workup/Purification->Modify extraction/chromatography

Troubleshooting Workflow for Low Yield

Purification Strategy Decision Tree

References

Technical Support Center: Optimizing Grignard Reaction Conditions for 4-Acetylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully synthesizing 4-acetylpiperidine via a Grignard reaction. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for synthesizing 4-acetylpiperidine using a Grignard reaction?

A highly effective and controlled method involves the use of an N-protected 4-piperidinecarboxylic acid derivative, such as a Weinreb amide, which is then reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide).[1] This approach is often preferred over the direct acylation of a piperidinyl Grignard reagent, as it minimizes the risk of side reactions and over-addition to the ketone product. The synthesis generally follows these key stages: protection of the piperidine nitrogen, conversion of the carboxylic acid to a Weinreb amide, the Grignard reaction itself, and finally, deprotection.

Q2: Why is N-protection of the piperidine ring necessary?

The secondary amine in the piperidine ring is acidic and will react with the highly basic Grignard reagent.[2] This would quench the Grignard reagent, reducing the yield of the desired product. Therefore, it is crucial to protect the nitrogen atom with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), before introducing the Grignard reagent.[3][4]

Q3: What are the most critical parameters for a successful Grignard reaction in this synthesis?

The success of the Grignard reaction is highly dependent on several factors:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[5] All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents (typically THF or diethyl ether) must be used.[5][6]

  • Quality of Magnesium: The magnesium turnings should be fresh and shiny. A dull surface indicates the presence of a passivating layer of magnesium oxide, which can hinder the reaction.[5][7] Activation with a small crystal of iodine or 1,2-dibromoethane is often recommended to initiate the formation of the Grignard reagent.[8][9]

  • Temperature Control: The addition of the Grignard reagent to the Weinreb amide should be performed at low temperatures (e.g., -10°C to 0°C) to prevent over-addition and the formation of tertiary alcohol byproducts.[1]

Q4: How can I confirm the successful formation of my Grignard reagent?

Visual cues for the formation of a Grignard reagent include the disappearance of the metallic magnesium and the formation of a cloudy grey or brownish solution.[8] For a more accurate determination of the reagent's concentration, titration methods can be employed. A common method involves titrating the Grignard reagent against a solution of I₂ in THF until the iodine color persists.[7]

Q5: What are common side products, and how can they be minimized?

Common side products in this synthesis can include:

  • Tertiary alcohol: Formed by the over-addition of the Grignard reagent to the newly formed ketone. Using a Weinreb amide and maintaining low reaction temperatures helps to prevent this.[1]

  • Unreacted starting material: This can result from an insufficient amount of Grignard reagent or a deactivated reagent.

  • Byproducts from reaction with water or oxygen: These can be minimized by maintaining strict anhydrous and inert atmospheric conditions.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard reagent due to moisture or oxygen contamination.[5] 2. Poor quality of magnesium turnings.[7] 3. Incomplete conversion to the Weinreb amide. 4. Insufficient temperature control during Grignard addition.1. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5] 2. Use fresh, shiny magnesium turnings. Activate with a crystal of iodine.[8] 3. Monitor the Weinreb amide formation step by TLC or other appropriate analytical methods to ensure complete conversion. 4. Maintain a low temperature (e.g., -10°C to 0°C) during the addition of the Grignard reagent.[1]
Formation of Tertiary Alcohol Byproduct 1. Reaction temperature is too high. 2. Use of a more reactive carbonyl precursor instead of a Weinreb amide.1. Perform the Grignard addition at a consistently low temperature. 2. Utilize a Weinreb amide to form a stable tetrahedral intermediate that prevents over-addition.[1]
Difficulty in Product Purification 1. Presence of multiple byproducts. 2. Emulsion formation during aqueous workup.1. Optimize reaction conditions to minimize side reactions. 2. Add saturated brine solution to break up emulsions during extraction. Purify the crude product using flash column chromatography.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(N-methoxy-N-methylcarbamoyl)piperidine (Weinreb Amide)
  • Amine Protection: 4-Piperidinecarboxylic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in an alkaline solution (e.g., NaOH in THF/water) to yield 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid.[1]

  • Carboxylic Acid Activation: The resulting N-Boc protected acid is then activated. A common method is to react it with isobutyl chloroformate in the presence of a base like triethylamine.[1]

  • Amide Formation: The activated carboxylic acid is then reacted with N,O-dimethylhydroxylamine hydrochloride to form the N-Boc-4-(N-methoxy-N-methylcarbamoyl)piperidine (Weinreb amide).[1]

Protocol 2: Grignard Reaction for N-Boc-4-acetylpiperidine Synthesis
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. A solution of methyl bromide or iodide in anhydrous THF is added dropwise to initiate the formation of methylmagnesium bromide.

  • Addition to Weinreb Amide: The solution of the N-Boc-4-(N-methoxy-N-methylcarbamoyl)piperidine in anhydrous THF is cooled to -10°C. The prepared methylmagnesium bromide solution is then added dropwise, maintaining the low temperature.[1]

  • Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.[3] The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.[3]

Protocol 3: Deprotection of N-Boc-4-acetylpiperidine
  • The purified N-Boc-4-acetylpiperidine is dissolved in a suitable solvent (e.g., dichloromethane or ethanol).

  • An acid, such as trifluoroacetic acid or hydrochloric acid in ethanol, is added to cleave the Boc protecting group.[1]

  • The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the resulting salt can be neutralized with a base to yield the final product, 4-acetylpiperidine.

Visualizations

experimental_workflow cluster_0 Step 1: Weinreb Amide Synthesis cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection start 4-Piperidinecarboxylic Acid protect N-Boc Protection start->protect activate Carboxylic Acid Activation protect->activate weinreb Weinreb Amide Formation activate->weinreb grignard_add Add Grignard to Weinreb Amide @ -10°C weinreb->grignard_add grignard_prep Prepare MeMgBr grignard_prep->grignard_add quench Quench with aq. NH4Cl grignard_add->quench extract Extract & Purify quench->extract deprotect Acidic Deprotection (e.g., HCl/EtOH) extract->deprotect neutralize Neutralization deprotect->neutralize final_product 4-Acetylpiperidine neutralize->final_product

Caption: Experimental workflow for the synthesis of 4-acetylpiperidine.

troubleshooting_flowchart start Low or No Yield q1 Was Grignard Reagent Formation Confirmed? start->q1 sol_1 Troubleshoot Grignard Formation: - Use fresh Mg turnings - Activate with I2 - Ensure anhydrous conditions - Titrate reagent q1->sol_1 No q2 Was the Reaction Temperature for Grignard Addition Low? q1->q2 Yes a1_yes Yes a1_no No sol_2 Maintain Temperature at -10°C to 0°C q2->sol_2 No q3 Is Tertiary Alcohol a Major Byproduct? q2->q3 Yes a2_yes Yes a2_no No sol_3 Confirm Use of Weinreb Amide. Lower Reaction Temperature. q3->sol_3 Yes end Consult Further Literature or Technical Support q3->end No a3_yes Yes a3_no No

References

Technical Support Center: Benzyl Chloroformate (Cbz-Cl) Protection of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the N-protection of piperidines using benzyl chloroformate (Cbz-Cl).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Cbz protection of piperidines in a question-and-answer format.

Question 1: My reaction shows low or no conversion to the desired N-Cbz-piperidine. What are the potential causes?

Answer: Low or no conversion is a common issue that can often be traced back to reagent quality or reaction setup.

  • Reagent Quality:

    • Benzyl Chloroformate (Cbz-Cl) Decomposition: Cbz-Cl is highly sensitive to moisture and can decompose over time into benzyl alcohol, HCl, and CO2.[1][2] Old or improperly stored Cbz-Cl will have reduced activity. The presence of HCl as a decomposition product can protonate the piperidine starting material, rendering it non-nucleophilic.

    • Piperidine Salt Formation: If the piperidine starting material is a hydrochloride salt, it will not be nucleophilic. Ensure that the free base form of the piperidine is used or that a sufficient excess of the reaction base is added to neutralize the HCl salt.

  • Reaction Conditions:

    • Insufficient Base: A base is crucial to neutralize the HCl generated during the reaction.[3] Without a base, the newly formed HCl will protonate the starting piperidine, halting the reaction. At least one equivalent of base is required, and often a slight excess is used.

    • Low Temperature: While the reaction is often performed at 0 °C to minimize side reactions, some sterically hindered or less reactive piperidines may require warming to room temperature to proceed at a reasonable rate.

    • Poor Solubility: If the piperidine starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Consider a different solvent system to ensure homogeneity.

Question 2: My TLC/LC-MS analysis shows multiple spots/peaks in addition to my starting material and desired product. What are these byproducts?

Answer: The presence of multiple byproducts can complicate purification and reduce the yield of the desired N-Cbz-piperidine. Common byproducts include:

  • Benzyl Alcohol: This is the primary product of Cbz-Cl hydrolysis and is often observed when using wet solvents or reagents.[2]

  • N-Benzylpiperidine: Benzyl chloroformate can decompose to form benzyl chloride, especially in the presence of moisture and acid.[4] Benzyl chloride can then act as an alkylating agent, leading to the formation of N-benzylpiperidine as a byproduct.

  • Dibenzyl Carbonate: This can form from the reaction of benzyl chloroformate with benzyl alcohol, a product of Cbz-Cl hydrolysis.

While less common for piperidines, other side reactions to be aware of from broader amine chemistry include:

  • N-Oxides: Although not typically formed by Cbz-Cl itself, the presence of oxidizing impurities or exposure to air under basic conditions could potentially lead to trace amounts of piperidine N-oxide.

  • Dimerization: Dimerization of piperidine derivatives is generally associated with specific oxidative or biosynthetic pathways and is not a commonly reported side reaction in Cbz protections.

Question 3: The reaction seems to work, but my isolated yield is consistently low. How can I improve it?

Answer: Low isolated yields can result from both reaction inefficiencies and suboptimal work-up procedures.

  • Reaction Optimization:

    • Choice of Base: The choice of base can be critical. Inorganic bases like NaHCO3 or Na2CO3 in a biphasic system (e.g., DCM/water) are common. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, but care must be taken as they can sometimes be more difficult to remove during work-up.

    • Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are frequently used. For piperidines that are poorly soluble, a co-solvent system may be necessary.

    • Stoichiometry: Using a slight excess (1.05-1.2 equivalents) of Cbz-Cl is often recommended to drive the reaction to completion. However, a large excess should be avoided as it can lead to more side products and complicate purification.

  • Work-up and Purification:

    • Aqueous Wash: During the aqueous work-up, ensure that the pH is controlled to prevent the loss of the product, which can be soluble in acidic or basic aqueous layers depending on the presence of other functional groups.

    • Purification Method: While some N-Cbz-piperidines are crystalline and can be purified by recrystallization, many require column chromatography for purification.[5]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the Cbz protection of a simple piperidine?

A1: A widely used method is the Schotten-Baumann reaction, which involves reacting the piperidine with Cbz-Cl in a biphasic system of an organic solvent (like DCM) and an aqueous solution of a mild base (like sodium bicarbonate) at a low temperature (typically 0 °C).[6][7]

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A stain like potassium permanganate can be used to visualize both the starting piperidine and the Cbz-protected product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: My benzyl chloroformate is old and has a yellow color. Can I still use it?

A3: Yellowing of Cbz-Cl can indicate decomposition, which reduces its effectiveness and introduces impurities like benzyl alcohol and HCl into your reaction.[2] For best results, it is highly recommended to use fresh or recently purchased Cbz-Cl. If you must use an older bottle, consider purifying it by distillation under reduced pressure, though this should be done with extreme caution due to the hazardous nature of the compound.

Q4: Are there any safety concerns when working with benzyl chloroformate?

A4: Yes, benzyl chloroformate is a corrosive and lachrymatory compound.[8] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also moisture-sensitive and can build pressure in the bottle upon decomposition.[4]

Data Presentation

Table 1: Comparison of Common Bases for Cbz Protection of Piperidines

BaseSolvent SystemTemperatureKey AdvantagesPotential Issues
Sodium BicarbonateDCM / Water0 °C to RTMild, easy to remove during work-up, cost-effective.Can result in slower reaction rates.
Sodium CarbonateDCM / Water0 °C to RTMore basic than NaHCO3, can increase reaction rate.Can increase hydrolysis of Cbz-Cl if not controlled.
Triethylamine (TEA)DCM, THF, or MeCN0 °C to RTSoluble in organic solvents, good for anhydrous rxns.Can be difficult to remove, potential for side reactions.
DIPEADCM, THF, or MeCN0 °C to RTNon-nucleophilic, good for sensitive substrates.Higher cost, can be difficult to remove completely.

Experimental Protocols

Protocol 1: General Procedure for N-Cbz Protection of Piperidine under Schotten-Baumann Conditions

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M).

  • Addition of Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3, 2.0-3.0 eq.).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 eq.) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir vigorously at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude N-Cbz-piperidine.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.

Mandatory Visualizations

Reaction Pathways

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reaction Pathways Piperidine Piperidine Product N-Cbz-Piperidine Piperidine->Product + Cbz-Cl CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Product Base Base (e.g., NaHCO3) Byproduct HCl Product->Byproduct generates CbzCl_degrade Cbz-Cl BenzylAlcohol Benzyl Alcohol CbzCl_degrade->BenzylAlcohol + H2O (hydrolysis) BenzylChloride Benzyl Chloride CbzCl_degrade->BenzylChloride decomposition H2O H2O (moisture) H2O->BenzylAlcohol NBenzylPiperidine N-Benzylpiperidine BenzylChloride->NBenzylPiperidine + Piperidine Piperidine_side Piperidine Piperidine_side->NBenzylPiperidine

Caption: Main reaction and common side reaction pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Yield / Incomplete Reaction Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions CbzCl_Quality Is Cbz-Cl old or discolored? Check_Reagents->CbzCl_Quality Base_Stoichiometry Is base stoichiometry correct (≥1 eq)? Check_Conditions->Base_Stoichiometry Piperidine_Form Is Piperidine the free base? CbzCl_Quality->Piperidine_Form No Use_New_CbzCl Use fresh Cbz-Cl CbzCl_Quality->Use_New_CbzCl Yes Piperidine_Form->Check_Conditions Yes Free_Base_Piperidine Use free base or add more reaction base Piperidine_Form->Free_Base_Piperidine No Temperature Is temperature appropriate? Base_Stoichiometry->Temperature Yes Adjust_Base Adjust base amount Base_Stoichiometry->Adjust_Base No Adjust_Temp Adjust temperature (e.g., warm to RT) Temperature->Adjust_Temp No End Problem Solved Temperature->End Yes Use_New_CbzCl->End Free_Base_Piperidine->End Adjust_Base->End Adjust_Temp->End

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of Benzyl 4-acetylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Benzyl 4-acetylpiperidine-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Possible Causes:

  • Improper Solvent System: The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in incomplete elution.

  • Column Overloading: Exceeding the separation capacity of the silica gel.

  • Decomposition on Silica Gel: The compound may be sensitive to the acidic nature of silica gel, leading to degradation.

  • Co-elution with Impurities: Impurities with similar polarity to the product may be difficult to separate.

Solutions:

  • Optimize Solvent System:

    • Use a gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity.

    • Perform small-scale trials with different solvent systems, monitoring by Thin Layer Chromatography (TLC) to find the optimal separation conditions.

  • Proper Column Loading:

    • As a general guideline, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel before loading onto the column (dry loading).

  • Mitigate Decomposition:

    • Use silica gel that has been neutralized with a base, such as triethylamine (typically 0.1-1% in the eluent).

    • Consider using an alternative stationary phase like alumina (neutral or basic).

  • Improve Separation:

    • Use a longer column to increase the separation efficiency.

    • Employ a slower flow rate to allow for better equilibration between the stationary and mobile phases.

Issue 2: Oiling Out During Recrystallization

Possible Causes:

  • High Impurity Level: The presence of significant amounts of impurities can lower the melting point of the mixture and prevent crystal formation.

  • Inappropriate Solvent: The chosen solvent may have too high of a dissolving power, even at low temperatures.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of a supersaturated oil instead of crystals.

Solutions:

  • Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step, such as an acid-base extraction or a quick filtration through a plug of silica gel, before attempting recrystallization.

  • Solvent Screening:

    • Test a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).

    • A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Consider a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble). Dissolve the compound in the minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid.

  • Controlled Cooling:

    • Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

    • Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization.

    • Adding a seed crystal of the pure compound can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as 4-acetylpiperidine and benzyl chloroformate.

  • Byproducts: From side reactions, which could include di-acylated products or products from the decomposition of the starting materials or product.

  • Residual Solvents: From the reaction workup.

Q2: What is a good starting solvent system for column chromatography?

A2: A good starting point for column chromatography on silica gel is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. A common starting ratio is 9:1 or 8:2 (hexane:ethyl acetate), with the polarity gradually increased as needed. The addition of a small amount of triethylamine (~0.1%) to the eluent can help to reduce tailing of the product spot on TLC.

Q3: How can I monitor the purity of my fractions from column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring the purity of fractions. Spot each fraction on a TLC plate and elute with the same or a slightly more polar solvent system used for the column. Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate). Combine the fractions that contain only the pure product. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: My purified this compound is a yellow oil, but I expected a solid. What should I do?

A4: this compound can exist as an oil or a low-melting solid. If you have confirmed its purity by analytical methods (e.g., NMR, HPLC), the oily nature may be inherent. However, if you suspect impurities are preventing crystallization, further purification by another method (e.g., a different recrystallization solvent system or preparative HPLC) may be necessary.

Data Presentation

The following table summarizes typical purification data for a closely related compound, N-benzyl-4-piperidinecarboxaldehyde, which can serve as a reference. Specific yields and purity for this compound may vary depending on the experimental conditions.

Purification MethodStarting MaterialEluent/SolventYieldPurity (by HPLC)Reference
DistillationCrude 1-benzyl-4-piperidine carbinol oxidation product-96.1%99%[1]
DistillationCrude 1-benzyl-4-piperidine carbinol oxidation product-93.3%99%[1]
DistillationCrude 1-benzyl-4-piperidine carbinol oxidation product-84.3%99%[1]

Experimental Protocols

Column Chromatography Protocol (General)

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica gel.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Recrystallization Protocol (General)

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of a hot solvent. A suitable solvent will dissolve the compound when hot but will result in crystal formation upon cooling.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound start Crude Product assess_purity Assess Purity (TLC/HPLC) start->assess_purity is_solid Is the product a solid? assess_purity->is_solid High Purity column_chromatography Column Chromatography assess_purity->column_chromatography Low Purity recrystallization Recrystallization is_solid->recrystallization Yes is_solid->column_chromatography No (Oil) oiling_out Product Oils Out? recrystallization->oiling_out low_yield Low Yield? column_chromatography->low_yield change_solvent Change Solvent/Method oiling_out->change_solvent Yes pure_solid Pure Solid Product oiling_out->pure_solid No change_solvent->recrystallization pure_oil Pure Oily Product low_yield->pure_oil No optimize_conditions Optimize Conditions low_yield->optimize_conditions Yes optimize_conditions->column_chromatography

Caption: Logical workflow for selecting a purification technique.

References

Technical Support Center: Synthesis of Benzyl 4-acetylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Benzyl 4-acetylpiperidine-1-carboxylate. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two primary synthetic routes for the preparation of this compound. The first route involves the N-protection of 4-acetylpiperidine with benzyl chloroformate (Cbz-Cl). The second route utilizes an organometallic approach, specifically the addition of a methyl group to a piperidine-4-carboxylic acid derivative, often via a Weinreb amide intermediate.

Q2: Which synthetic route generally provides a higher yield?

A2: The yield can vary significantly based on the optimization of reaction conditions for each route. The N-protection of 4-acetylpiperidine (Route 1) is often more direct and can provide high yields if side reactions are minimized. The organometallic route (Route 2) involves more steps but can also be very efficient, particularly when using a Weinreb amide to prevent over-addition.

Q3: What are the most critical parameters to control to maximize the yield in the N-protection route (Route 1)?

A3: For the N-protection of 4-acetylpiperidine with benzyl chloroformate, the most critical parameters to control are:

  • Temperature: The reaction should be carried out at a low temperature (typically 0 °C) to minimize the hydrolysis of benzyl chloroformate and prevent potential side reactions.

  • pH: Maintaining a basic pH is crucial for the deprotonation of the piperidine nitrogen, making it nucleophilic. However, excessively high pH can promote the hydrolysis of the benzyl chloroformate.

  • Reagent Purity: The purity of both 4-acetylpiperidine and benzyl chloroformate is important. Impurities can lead to side reactions and lower yields.

Q4: What are the common challenges in the organometallic route (Route 2)?

A4: The main challenges in the organometallic route include:

  • Moisture and Air Sensitivity: Organometallic reagents like Grignard reagents are highly sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Over-addition: When using a more reactive precursor like an acid chloride or ester directly with a Grignard reagent, over-addition to form a tertiary alcohol is a common side reaction. The use of a Weinreb amide intermediate is a highly effective strategy to prevent this.[1]

  • Grignard Reagent Quality: The quality and concentration of the Grignard reagent are crucial for achieving high yields. It is often recommended to titrate the Grignard reagent before use.

Troubleshooting Guides

Route 1: N-Protection of 4-Acetylpiperidine
Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incomplete deprotonation of 4-acetylpiperidine. 2. Hydrolysis of benzyl chloroformate. 3. Poor quality of reagents.1. Ensure the pH of the reaction mixture is basic (pH 8-10). Use a suitable base like sodium carbonate or triethylamine. 2. Perform the reaction at 0 °C and add the benzyl chloroformate slowly. 3. Use freshly opened or purified reagents.
Presence of Multiple Spots on TLC 1. Formation of dibenzyl carbonate from the decomposition of benzyl chloroformate. 2. Unreacted starting material. 3. Potential side reactions involving the ketone.1. Maintain a low reaction temperature. 2. Ensure a slight excess of benzyl chloroformate is used and allow for sufficient reaction time. Monitor the reaction by TLC. 3. While less common, consider using milder reaction conditions.
Difficult Purification 1. Emulsion formation during aqueous workup. 2. Co-elution of impurities during chromatography.1. Add brine to the aqueous layer to break up emulsions. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary.
Route 2: Organometallic Addition via Weinreb Amide
Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Ketone 1. Inactive Grignard reagent due to exposure to air or moisture. 2. Incomplete formation of the Weinreb amide. 3. Low reaction temperature leading to incomplete reaction.1. Use freshly prepared or titrated Grignard reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. 2. Confirm the complete conversion of the starting carboxylic acid derivative to the Weinreb amide by TLC or NMR before proceeding. 3. Allow the reaction to warm to room temperature after the initial addition at low temperature.
Formation of Tertiary Alcohol (Over-addition) 1. This is the primary side product if not using a Weinreb amide. 2. Reaction temperature is too high.1. The use of a Weinreb amide is the most effective way to prevent over-addition.[1] 2. Maintain a low temperature during the addition of the Grignard reagent.
Complex Reaction Mixture 1. Presence of unreacted starting materials. 2. Quenching of the Grignard reagent by acidic protons.1. Ensure the correct stoichiometry of reagents. 2. Ensure the starting materials are free of acidic protons (e.g., water, alcohols).

Experimental Protocols

Route 1: N-Protection of 4-Acetylpiperidine with Benzyl Chloroformate

This protocol is based on the general principles of the Schotten-Baumann reaction for N-protection of amines.[2][3]

Materials:

  • 4-Acetylpiperidine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-acetylpiperidine hydrochloride (1.0 eq) in water and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium carbonate (2.5 eq) in water, ensuring the temperature remains below 5 °C.

  • To the stirred solution, add a solution of benzyl chloroformate (1.1 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Route 2: Organometallic Addition via Weinreb Amide

This protocol is based on the well-established Weinreb ketone synthesis.[1]

Step 2a: Synthesis of Benzyl 4-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate (Weinreb Amide)

Materials:

  • Benzyl 4-(chloroformyl)piperidine-1-carboxylate

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in dichloromethane.

  • Cool the suspension to 0 °C and slowly add triethylamine (2.5 eq).

  • To this mixture, add a solution of benzyl 4-(chloroformyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the Weinreb amide, which can often be used in the next step without further purification.

Step 2b: Synthesis of this compound

Materials:

  • Benzyl 4-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate

  • Methylmagnesium bromide (MeMgBr) in THF (3.0 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Weinreb amide from the previous step (1.0 eq) in anhydrous THF under an inert atmosphere (nitrogen or argon) and cool to 0 °C.

  • Slowly add the solution of methylmagnesium bromide (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: N-ProtectionRoute 2: Organometallic Addition (Weinreb)
Starting Materials 4-Acetylpiperidine, Benzyl chloroformateBenzyl 4-(chloroformyl)piperidine-1-carboxylate, Methylmagnesium bromide
Number of Steps 12
Typical Yield Range 70-90%65-85% (overall)
Key Advantages More direct route, fewer steps.High selectivity, avoids over-addition.[1]
Key Disadvantages Potential for side reactions (hydrolysis of Cbz-Cl).Requires anhydrous and inert conditions, multi-step process.

Visualizations

route1_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 4-Acetylpiperidine reaction N-Protection (Schotten-Baumann) start1->reaction start2 Benzyl Chloroformate start2->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via N-protection.

route2_workflow cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_reaction Grignard Reaction cluster_product Final Product start Benzyl 4-(chloroformyl)- piperidine-1-carboxylate weinreb_formation Weinreb Amide Formation start->weinreb_formation reagent1 N,O-Dimethylhydroxylamine reagent1->weinreb_formation weinreb_amide Weinreb Amide weinreb_formation->weinreb_amide grignard Grignard Addition weinreb_amide->grignard reagent2 Methylmagnesium Bromide reagent2->grignard workup Aqueous Workup & Purification grignard->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via organometallic addition.

troubleshooting_logic cluster_route1 Route 1: N-Protection cluster_route2 Route 2: Organometallic start Low Yield Observed q1_r1 Check Reaction Temperature start->q1_r1 q1_r2 Anhydrous/Inert Conditions? start->q1_r2 a1_r1_ok Temp OK (0°C) q1_r1->a1_r1_ok a1_r1_bad Temp too high q1_r1->a1_r1_bad q2_r1 Check pH a1_r1_ok->q2_r1 sol1_r1 Action: Lower temperature and add Cbz-Cl slowly a1_r1_bad->sol1_r1 a2_r1_ok pH OK (8-10) q2_r1->a2_r1_ok a2_r1_bad pH too low/high q2_r1->a2_r1_bad sol2_r1 Action: Adjust pH with appropriate base a2_r1_bad->sol2_r1 a1_r2_ok Yes q1_r2->a1_r2_ok a1_r2_bad No q1_r2->a1_r2_bad q2_r2 Grignard Reagent Quality? a1_r2_ok->q2_r2 sol1_r2 Action: Ensure dry glassware and inert atmosphere a1_r2_bad->sol1_r2 a2_r2_ok Fresh/Titrated q2_r2->a2_r2_ok a2_r2_bad Old/Untitrated q2_r2->a2_r2_bad sol2_r2 Action: Use fresh or titrated Grignard reagent a2_r2_bad->sol2_r2

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Yields in Piperidine Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acylation of piperidines, helping you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in piperidine acylation reactions?

Low yields in piperidine acylation can stem from several factors, ranging from reagent quality to reaction conditions. The most frequent culprits include:

  • Poor Quality Reagents: The purity of the piperidine starting material, the acylating agent, and the solvent is crucial. Moisture in the reaction can deactivate highly reactive acylating agents like acyl chlorides.[1] Old or improperly stored piperidine may contain oxidation products that can interfere with the reaction.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry are critical parameters. Some acylations proceed well at room temperature, while others may require cooling to prevent side reactions or heating to overcome activation energy barriers.[1]

  • Steric Hindrance: Bulky substituents on the piperidine ring, particularly at the 2- and 6-positions, or on the acylating agent can significantly slow down the reaction rate and lead to lower yields.[3][4]

  • Inappropriate Choice of Base or Acylating Agent: The choice of base is critical for neutralizing acidic byproducts and can influence the reaction rate. The reactivity of the acylating agent must be matched to the nucleophilicity of the piperidine.

  • Side Reactions: Undesired reactions, such as over-acylation if other nucleophilic groups are present, or side reactions involving the solvent or impurities, can consume starting materials and reduce the yield of the desired product.

  • Product Loss During Work-up and Purification: The basic nature of the acylated piperidine product can lead to challenges during extraction and purification, potentially causing significant product loss.[5][6]

Q2: My piperidine substrate is sterically hindered. How can I improve my acylation yield?

Steric hindrance is a common challenge, especially with substituted piperidines.[4] Here are several strategies to overcome this issue:

  • Use a More Reactive Acylating Agent: If you are using a carboxylic acid with a coupling agent, switching to a more reactive acylating agent like an acyl chloride or anhydride can often improve yields. Acyl chlorides are among the most reactive due to the excellent leaving group ability of the chloride ion.[7]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be monitored closely to avoid decomposition or the formation of side products.

  • Prolong the Reaction Time: Sterically hindered reactions are often slower. Extending the reaction time can allow the reaction to proceed to completion. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal time.

  • Select a Less Bulky Base: If a tertiary amine base is used, consider switching to one with less steric bulk around the nitrogen atom.

  • Employ a Catalyst: In some cases, the use of a catalyst, such as 4-(dimethylamino)pyridine (DMAP) or a hydroxamic acid-piperidine conjugate, can accelerate the acylation of sterically hindered amines.[8]

Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?

The formation of multiple products can be due to several side reactions:

  • Diacylation: If the piperidine substrate contains other nucleophilic groups (e.g., another amine or a hydroxyl group), diacylation can occur. Using a protecting group strategy for the other functional groups can prevent this.

  • Homocoupling of Acylating Agent: In some cases, particularly with anhydrides at high temperatures, self-condensation or other side reactions of the acylating agent can occur.

  • Reaction with Solvent: Protic solvents can react with highly reactive acylating agents. Ensure the use of an appropriate anhydrous aprotic solvent.

  • Ring-Opening or Rearrangement: While less common under standard acylation conditions, highly strained piperidine derivatives or harsh reaction conditions could potentially lead to ring-opening or rearrangement products.

Q4: How do I choose the right acylating agent for my piperidine?

The choice of acylating agent depends on the reactivity of your piperidine substrate and the desired reaction conditions.

  • Acyl Chlorides: These are highly reactive and suitable for a wide range of piperidines, including those that are less nucleophilic or sterically hindered.[7][9] They typically react quickly at or below room temperature. A base is required to neutralize the HCl byproduct.[9]

  • Acid Anhydrides: These are also quite reactive, though generally less so than acyl chlorides.[9] They are a good choice for many standard acylations and can sometimes be used without a solvent.[9]

  • Carboxylic Acids with Coupling Agents: This method is versatile and allows for the use of a wide variety of carboxylic acids. Common coupling agents include carbodiimides (like EDC) often used with an additive like HOBt, or phosphonium (like PyBOP) and uronium-based (like HATU) reagents.[9][10] This approach is generally milder than using acyl chlorides or anhydrides.

Q5: My acylated piperidine is difficult to purify. What are the best practices for purification?

The basic nature of the piperidine nitrogen can lead to challenges during chromatographic purification, such as peak tailing on silica gel.[5][6]

  • Aqueous Work-up: A standard aqueous work-up is typically the first step. This involves quenching the reaction, followed by extraction with an organic solvent. Washing with a mild aqueous base (like sodium bicarbonate solution) can help remove unreacted acidic reagents, and a brine wash helps to remove water from the organic layer.[9]

  • Column Chromatography:

    • Normal-Phase Chromatography (Silica Gel): To mitigate peak tailing, add a basic modifier like triethylamine (0.1-2%) or a small amount of ammonia in methanol to the eluent.[6] Alternatively, using amine-deactivated silica gel or switching to a different stationary phase like alumina can be effective.[6]

    • Reverse-Phase Chromatography (C18): This is often a very effective method for purifying basic compounds.[5] Using an acidic modifier in the mobile phase, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), can protonate the piperidine nitrogen and lead to excellent peak shapes.[5][6]

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and suggested solutions to improve the yield of your piperidine acylation reaction.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive acylating agent (hydrolyzed)Use a fresh bottle of the acylating agent or purify it before use. Ensure anhydrous reaction conditions.
Low reactivity of piperidine (steric hindrance or electronic effects)Switch to a more reactive acylating agent (e.g., acyl chloride).[7] Increase the reaction temperature. Use a catalyst like DMAP.
Insufficiently activated carboxylic acidEnsure the coupling reagents are fresh and used in the correct stoichiometry. Allow for sufficient pre-activation time if required by the protocol.
Incorrect baseThe base may be too weak or too sterically hindered. Consider using a stronger, non-nucleophilic base.
Formation of Multiple Byproducts Presence of other nucleophilic groups on the piperidineProtect other reactive functional groups before acylation.
Over-acylationUse a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture at a low temperature.
Side reactions of the acylating agentOptimize the reaction temperature and concentration.
Difficult Purification Peak tailing on silica gel chromatographyAdd a basic modifier (e.g., triethylamine) to the eluent or use amine-deactivated silica.[6]
Low recovery from chromatographyThe product may be irreversibly binding to the silica. Use the troubleshooting steps for tailing or switch to reverse-phase chromatography.[6]
Emulsion formation during work-upAdd brine to the aqueous layer to help break the emulsion. Filter the mixture through a pad of celite.

Experimental Protocols

Protocol 1: General Procedure for Piperidine Acylation using an Acyl Chloride

This protocol describes a general method for the acylation of a piperidine with an acyl chloride in the presence of a tertiary amine base.[9]

Materials:

  • Piperidine derivative (1.0 eq)

  • Acyl chloride (1.1 - 1.2 eq)

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the piperidine derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Piperidine Acylation using a Carboxylic Acid and a Coupling Agent (EDC/HOBt)

This protocol outlines a standard procedure for amide bond formation between a piperidine and a carboxylic acid using EDC and HOBt.[9]

Materials:

  • Piperidine derivative (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), piperidine derivative (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine to remove DMF and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visual Guides

Troubleshooting Workflow for Low Yields

The following diagram illustrates a logical workflow to diagnose and resolve low yields in piperidine acylation reactions.

TroubleshootingWorkflow start Low Yield Observed check_reagents Check Reagent Quality (Piperidine, Acylating Agent, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) reagents_ok->optimize_conditions Yes purify_reagents->check_reagents conditions_ok Yield Improved? optimize_conditions->conditions_ok change_reagents Change Acylating Agent or Base (Consider reactivity and sterics) conditions_ok->change_reagents No check_purification Review Work-up & Purification (Extraction, Chromatography) conditions_ok->check_purification Yes change_reagents->optimize_conditions end_further_investigation Further Investigation Needed change_reagents->end_further_investigation purification_ok High Recovery? check_purification->purification_ok modify_purification Modify Purification Method (e.g., add base to eluent, use RP-HPLC) purification_ok->modify_purification No end_success Successful Reaction purification_ok->end_success Yes modify_purification->check_purification modify_purification->end_further_investigation

Caption: A stepwise workflow for troubleshooting low yields in piperidine acylation.

Piperidine Acylation Reaction Pathway

This diagram illustrates the general mechanism of piperidine acylation with an acyl chloride.

AcylationMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Piperidine Piperidine (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperidine->Tetrahedral Nucleophilic Attack AcylChloride Acyl Chloride (Electrophile) AcylChloride->Tetrahedral Amide Acylated Piperidine (Product) Tetrahedral->Amide Collapse of Intermediate HCl HCl (Byproduct) Tetrahedral->HCl Elimination of Cl⁻ Salt [Base-H]⁺Cl⁻ (Salt) HCl->Salt Base Base (e.g., NEt₃) Base->Salt Neutralization

Caption: General mechanism of piperidine acylation with an acyl chloride.

References

Technical Support Center: Synthesis of Benzyl 4-acetylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 4-acetylpiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method for the synthesis of this compound is the N-acylation of 4-acetylpiperidine with benzyl chloroformate (Cbz-Cl) in the presence of a base. This reaction is typically carried out in a suitable organic solvent.

Q2: What are the most critical parameters to control during the synthesis?

The critical parameters to control include the reaction temperature, the choice of base, and the stoichiometry of the reactants. The reaction is often performed at low temperatures (e.g., 0°C) to minimize side reactions. The base is crucial for scavenging the hydrochloric acid generated during the reaction.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (4-acetylpiperidine), the reagent (benzyl chloroformate), and the product. The spots can be visualized using a UV lamp or by staining with an appropriate agent like potassium permanganate.

Q4: What are the expected impurities in the synthesis of this compound?

Potential impurities can arise from starting materials, side reactions, and subsequent workup procedures. These may include unreacted 4-acetylpiperidine, residual benzyl chloroformate, benzyl alcohol (from the decomposition of benzyl chloroformate), and potential by-products from side reactions involving the acetyl group.

Q5: What purification methods are recommended for the final product?

The crude product can be purified by column chromatography on silica gel. A gradient elution with a solvent system like ethyl acetate in hexane is typically effective in separating the desired product from impurities. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive benzyl chloroformate reagent.Use a fresh bottle of benzyl chloroformate. Benzyl chloroformate is moisture-sensitive and can degrade over time.
Insufficient base.Ensure at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine) is used to neutralize the HCl formed during the reaction.
Low reaction temperature leading to slow reaction rate.While the reaction is initiated at a low temperature, it can be allowed to slowly warm to room temperature to ensure completion. Monitor the reaction by TLC.
Presence of Multiple Spots on TLC Formation of by-products.Over-acylation or side reactions involving the acetyl group can lead to multiple products. Ensure controlled addition of benzyl chloroformate and maintain a low reaction temperature.
Degradation of starting material or product.Ensure anhydrous reaction conditions as moisture can lead to the degradation of benzyl chloroformate. The product may also be sensitive to prolonged exposure to harsh acidic or basic conditions during workup.
Difficulty in Removing Unreacted Starting Material Inefficient extraction during workup.Perform an acidic wash (e.g., with dilute HCl) to remove any unreacted 4-acetylpiperidine (which is basic) into the aqueous layer.
Product Contaminated with Benzyl Alcohol Decomposition of benzyl chloroformate.Use fresh benzyl chloroformate and ensure anhydrous conditions. Benzyl alcohol can be removed during column chromatography.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-acetylpiperidine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of 4-acetylpiperidine hydrochloride in anhydrous DCM, add triethylamine (2.2 equivalents) at 0°C under a nitrogen atmosphere.

  • Stir the mixture for 15-20 minutes at 0°C.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Analytical Methods
  • Thin Layer Chromatography (TLC):

    • Stationary phase: Silica gel 60 F254

    • Mobile phase: 30-50% Ethyl acetate in Hexane

    • Visualization: UV light (254 nm) and potassium permanganate stain.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column

    • Mobile phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)

    • Detection: UV at 254 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra can be used to confirm the structure of the final product and identify impurities by comparing the spectra with known standards.

  • Mass Spectrometry (MS):

    • To confirm the molecular weight of the product and identify the mass of any impurities.

Visual Guides

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Acetylpiperidine 4-Acetylpiperidine Reaction_Vessel Reaction in DCM with Base (e.g., TEA) 4-Acetylpiperidine->Reaction_Vessel Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Crude Product Final_Product This compound Chromatography->Final_Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation cluster_impurities Potential Impurities Start Synthesis of Benzyl 4-acetylpiperidine-1-carboxylate Unreacted_SM Unreacted Starting Materials (4-acetylpiperidine, Benzyl Chloroformate) Start->Unreacted_SM Incomplete Reaction Side_Products Side Reaction Products (e.g., Di-benzylated species) Start->Side_Products Non-selective Reaction Precursor_Imp Impurities from Precursors Start->Precursor_Imp Carried Over Decomposition Decomposition Products (e.g., Benzyl Alcohol) Benzyl_Chloroformate_Imp Benzyl Chloroformate Benzyl_Chloroformate_Imp->Decomposition Reaction with H2O

Caption: Logical relationships of potential impurity formation pathways.

Troubleshooting_Logic Start Problem Encountered During Synthesis Low_Yield Low Product Yield Start->Low_Yield Impure_Product Impure Product (Multiple Spots on TLC) Start->Impure_Product Check_Reagents Check Reagent Quality (esp. Benzyl Chloroformate) Low_Yield->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp., Base, Stoichiometry) Low_Yield->Check_Conditions Impure_Product->Check_Conditions Optimize_Workup Optimize Workup Procedure (e.g., Acidic Wash) Impure_Product->Optimize_Workup Optimize_Purification Optimize Purification (e.g., Chromatography Gradient) Impure_Product->Optimize_Purification Solution1 Solution1 Check_Reagents->Solution1 Use Fresh Reagents Solution2 Solution2 Check_Conditions->Solution2 Adjust Parameters Solution3 Solution3 Optimize_Workup->Solution3 Modify Extraction Solution4 Solution4 Optimize_Purification->Solution4 Refine Separation

Caption: A troubleshooting decision-making workflow for synthesis issues.

Technical Support Center: Managing Over-Alkylation in Piperidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the common challenge of over-alkylation during piperidine modification.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-alkylation of piperidines, and why does it occur?

A1: The most prevalent side reaction during the N-alkylation of piperidines is over-alkylation, which leads to the formation of quaternary ammonium salts.[1] This occurs because the newly formed tertiary amine is often more nucleophilic than the starting secondary amine, making it susceptible to reacting with another molecule of the alkylating agent. This is particularly common when using highly reactive alkylating agents.[1]

Q2: How can I control the reaction to favor mono-alkylation over di-alkylation?

A2: Several strategies can be employed to promote selective mono-alkylation:

  • Slow Addition of the Alkylating Agent: By adding the alkylating agent slowly to the reaction mixture, you can maintain a high concentration of the starting piperidine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant secondary amine.[2][3] The use of a syringe pump is highly recommended for precise control.[2][3]

  • Control of Stoichiometry: Using a slight excess of the piperidine (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent (1.0 equivalent) can help consume the alkylating agent before it has a chance to react with the mono-alkylated product.[1][3]

  • Choice of Base: The selection of a suitable base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be effective at neutralizing the acid byproduct without competing in the alkylation.[2] Inorganic bases such as potassium carbonate (K₂CO₃) are also commonly used.[2][3]

  • Reaction without a Base: In the absence of a base, the hydrohalide salt of the mono-alkylated piperidine is formed. This salt is less nucleophilic than the free amine, which slows down the second alkylation step.[2] However, this can also lead to a slower overall reaction rate.[2]

Q3: Are there alternative methods to direct N-alkylation that can prevent over-alkylation?

A3: Yes, reductive amination is a widely used and highly effective alternative that avoids the problem of over-alkylation.[4][5][6] This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5][7] This method is particularly advantageous as it is not prone to forming quaternary ammonium salts.[4][5]

Q4: My N-alkylation reaction is sluggish or incomplete. What factors should I investigate?

A4: Several factors can contribute to a slow or incomplete reaction:

  • Steric Hindrance: Bulky substituents on the piperidine ring or the alkylating agent can impede the reaction.[1]

  • Poor Leaving Group: The reactivity of the alkylating agent is dependent on the leaving group. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[1]

  • Suboptimal Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are commonly used and often effective.[1][5][6]

  • Temperature: While increasing the temperature can sometimes improve the reaction rate, it may also increase the risk of side reactions.[2] Careful monitoring is essential.

Troubleshooting Guide

This guide addresses specific issues you may encounter during piperidine functionalization and offers targeted solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
High percentage of quaternary ammonium salt formation (Over-alkylation) The mono-alkylated product is reacting further with the alkylating agent.1. Slow down the addition of the alkylating agent using a syringe pump to maintain an excess of the starting piperidine.[2][3] 2. Adjust stoichiometry: Use a slight excess of the piperidine (1.1-1.5 eq.).[1][3] 3. Change the base: Switch to a non-nucleophilic, sterically hindered base like DIPEA.[2] 4. Consider reductive amination: This method is not prone to over-alkylation.[4][5]
Low yield of the desired mono-alkylated product The reaction is incomplete or side reactions are consuming starting materials.1. Verify the reactivity of the alkylating agent: Consider using an alkyl halide with a better leaving group (I > Br > Cl).[1] 2. Optimize the solvent: Ensure the solvent is anhydrous and suitable for the reaction (e.g., MeCN, DMF).[5][6] 3. Increase the reaction temperature cautiously, while monitoring for the formation of byproducts.[2] 4. Ensure the base is appropriate and sufficient to neutralize the acid formed during the reaction.[2]
Reaction does not proceed to completion The reactants may be sterically hindered, or the reaction conditions are not optimal.1. Increase reaction time and/or temperature, monitoring by TLC or LC-MS.[2] 2. Switch to a more reactive alkylating agent if possible.[1] 3. Consider a different synthetic route, such as reductive amination, which may be more tolerant of steric hindrance.[5]
Difficulty in purifying the mono-alkylated product from the starting material and di-alkylated product The polarity of the three compounds may be very similar.1. Optimize chromatographic conditions: Add a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing of the basic piperidine compounds on silica gel.[8] 2. Consider using a different stationary phase, such as alumina or amine-deactivated silica.[8] 3. If applicable, convert the product to a salt to alter its solubility and chromatographic behavior for purification.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Controlled Addition

This protocol is designed to favor mono-alkylation by the slow addition of the alkylating agent.

Materials:

  • Piperidine (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • N,N-diisopropylethylamine (DIPEA) (1.5 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe pump

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask under an inert atmosphere.

  • To the flask, add the piperidine (1.1 eq), anhydrous acetonitrile, and DIPEA (1.5 eq).

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 eq) into a syringe and place it on a syringe pump.

  • Add the alkyl halide dropwise to the stirred piperidine solution over several hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a reliable method for mono-alkylation while avoiding the formation of quaternary ammonium salts.

Materials:

  • Piperidine (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the piperidine (1.0 eq), the aldehyde or ketone (1.1 eq), and anhydrous DCM.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 30 minutes to allow for the formation of the iminium intermediate.[6]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[6][7]

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated piperidine.

Visualizations

experimental_workflow_direct_alkylation start Start setup 1. Prepare Piperidine & Base in Anhydrous Solvent (under inert atmosphere) start->setup addition 2. Slow Addition of Alkyl Halide (via syringe pump) setup->addition reaction 3. Stir at Room Temperature (Monitor by TLC/LC-MS) addition->reaction workup 4. Aqueous Work-up (Extraction & Washing) reaction->workup purification 5. Purification (Column Chromatography) workup->purification end End (Mono-alkylated Piperidine) purification->end

Workflow for Direct N-Alkylation with Controlled Addition.

experimental_workflow_reductive_amination start Start iminium 1. Form Iminium Intermediate (Piperidine + Aldehyde/Ketone + catalytic acid in DCM) start->iminium reduction 2. In Situ Reduction (Portion-wise addition of NaBH(OAc)3) iminium->reduction reaction 3. Stir at Room Temperature (Monitor by TLC/LC-MS) reduction->reaction quench 4. Quench Reaction (aq. NaHCO3) reaction->quench workup 5. Aqueous Work-up (Extraction & Washing) quench->workup purification 6. Purification (Column Chromatography) workup->purification end End (Mono-alkylated Piperidine) purification->end

Workflow for N-Alkylation via Reductive Amination.

troubleshooting_overalkylation cluster_solutions Solutions problem Problem: High Level of Over-alkylation (Quaternary Salt Formation) cause Cause: Mono-alkylated product is highly nucleophilic and reacts again. problem->cause solution1 Strategy 1: Kinetic Control cause->solution1 solution2 Strategy 2: Stoichiometric Control cause->solution2 solution3 Strategy 3: Alternative Methodology cause->solution3 action1a Slow addition of alkylating agent solution1->action1a action1b Use a sterically hindered base (DIPEA) solution1->action1b action2a Use slight excess of piperidine solution2->action2a action3a Switch to Reductive Amination solution3->action3a

Troubleshooting Logic for Over-alkylation Issues.

References

Scale-up considerations for Benzyl 4-acetylpiperidine-1-carboxylate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of Benzyl 4-acetylpiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic approach involves a multi-step process starting from 4-piperidinecarboxylic acid. The key stages include esterification, N-benzylation, and subsequent conversion to the final product. This method offers the advantages of readily available starting materials and mild reaction conditions.

Q2: What are the critical process parameters to monitor during the N-benzylation step?

The N-benzylation of the piperidine derivative is a crucial step. Key parameters to monitor include the molar ratio of the reactants, specifically the piperidine derivative, benzyl bromide, and a base like triethylamine. The reaction temperature and time are also critical; refluxing for 4-12 hours is typical.[1] Consistent monitoring of these parameters is essential to ensure high yield and purity.

Q3: What are the potential side products during the synthesis, and how can they be minimized?

A potential side product during the reduction of related N-benzyl-4-piperidine carboxylate derivatives is the corresponding alcohol, N-benzyl-4-piperidinemethanol.[1] The formation of this byproduct can be minimized by carefully controlling the reaction temperature and the molar ratio of the reducing agent.

Q4: What purification methods are recommended for the final product at a larger scale?

While column chromatography is a common purification method at the lab scale, it is often not practical for industrial production. For larger quantities of this compound, crystallization is a more suitable method. Developing a robust crystallization process is key to achieving high purity and yield on a larger scale.

Q5: Are there any specific safety precautions to consider during scale-up?

Yes, several safety precautions are crucial. For instance, when working with reagents like thionyl chloride for acylation reactions, it is important to handle it in a well-ventilated area and under anhydrous conditions due to its reactivity with water.[1] Similarly, flammable solvents and pyrophoric reagents require appropriate handling and storage procedures to be in place, especially at an industrial scale.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in N-benzylation Step - Incomplete reaction. - Suboptimal molar ratio of reactants. - Insufficient reaction time or temperature.- Monitor the reaction progress using techniques like TLC or HPLC. - Optimize the molar ratio of benzyl bromide and triethylamine.[1] - Ensure the reaction is refluxed for an adequate amount of time (4-12 hours).[1]
Formation of N-benzyl-4-piperidinemethanol byproduct Over-reduction of an intermediate ester or aldehyde.- Carefully control the stoichiometry of the reducing agent (e.g., DIBAL-H).[1] - Maintain the recommended reaction temperature (-25 to 25 °C).[1]
Difficulty in Product Isolation/Purification - Inefficient extraction. - Product oiling out during crystallization. - Impurities hindering crystallization.- Optimize the extraction solvent system and the number of extractions. - Screen different solvent systems for crystallization and control the cooling rate. - Consider a pre-purification step like a charcoal treatment or a short plug of silica gel to remove baseline impurities.
Inconsistent Product Purity - Variation in raw material quality. - Inconsistent reaction conditions. - Inefficient removal of side products.- Implement stringent quality control for all starting materials. - Ensure robust process control with well-defined operating parameters. - Re-evaluate and optimize the purification protocol.

Experimental Protocols

Key Experiment: N-benzylation of Methyl 4-piperidinecarboxylate Hydrochloride

This protocol is adapted from a similar synthesis of N-benzyl-4-piperidinecarboxaldehyde.[1]

  • Reaction Setup: In a suitable reaction vessel, add methyl 4-piperidinecarboxylate hydrochloride, methanol, and triethylamine.

  • Reagent Addition: Slowly add benzyl bromide to the reaction mixture. The molar ratio of methyl 4-piperidinecarboxylate hydrochloride to benzyl bromide to triethylamine should be optimized, with a typical starting point of 1:1.2:2.5.[1]

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude N-benzyl-4-piperidinecarboxylate methyl ester.

Visualizations

Synthesis_Pathway A 4-Piperidinecarboxylic Acid B Methyl 4-piperidinecarboxylate HCl A->B Esterification (MeOH, HCl) C N-Benzyl-4-piperidine- carboxylate Methyl Ester B->C N-Benzylation (Benzyl Bromide, Et3N) D Benzyl 4-acetylpiperidine- 1-carboxylate C->D Grignard/Acylation (e.g., MeMgBr then AcCl) Troubleshooting_Workflow Start Low Product Yield Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize_Conditions Optimize Reaction Time, Temp, or Reagent Ratio Incomplete->Optimize_Conditions Yes Check_Workup Review Work-up & Purification Incomplete->Check_Workup No Optimize_Conditions->Check_Reaction Losses Significant Losses? Check_Workup->Losses Optimize_Purification Optimize Extraction & Crystallization Losses->Optimize_Purification Yes End Yield Improved Losses->End No Optimize_Purification->End FAQ_Relationships Core Scale-up Production Route Q1: Synthetic Route Core->Route Params Q2: Critical Parameters Core->Params Side_Products Q3: Side Products Core->Side_Products Purification Q4: Purification Core->Purification Safety Q5: Safety Core->Safety Route->Params Params->Side_Products Side_Products->Purification

References

Preventing enolization side reactions with 4-piperidone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent enolization side reactions when working with 4-piperidone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is enolization and why is it a concern with 4-piperidone derivatives?

A1: Enolization is a reaction where a ketone, like a 4-piperidone derivative, forms its corresponding enol or enolate tautomer. This is a significant concern because the formation of an enolate intermediate can lead to several undesirable side reactions, including:

  • Loss of regioselectivity: In unsymmetrically substituted piperidones, different enolates can form, leading to a mixture of products.

  • Epimerization: If the alpha-carbon to the carbonyl is a stereocenter, enolization can lead to its racemization.[1]

  • Polysubstitution: The enolate can be highly reactive, leading to multiple substitutions at the alpha-carbon.

  • Reduced yields: The formation of undesired byproducts lowers the yield of the target molecule.

Q2: What are the key factors that influence enolization in 4-piperidone derivatives?

A2: The extent and regioselectivity of enolization are primarily influenced by:

  • Base: The choice of base is critical. Strong, non-nucleophilic bases favor rapid, irreversible enolate formation (kinetic control), while weaker bases can allow for equilibration to the more stable enolate (thermodynamic control).[2][3][4]

  • Temperature: Low temperatures (-78 °C) typically favor the kinetically controlled formation of the less substituted enolate. Higher temperatures can promote equilibration to the thermodynamically more stable, more substituted enolate.[2][3]

  • Solvent: Aprotic solvents are generally preferred for kinetic control as they do not facilitate the proton exchange that leads to thermodynamic equilibrium.[3]

  • N-Substituent: The nature of the substituent on the piperidine nitrogen plays a crucial role. Electron-withdrawing groups can influence the acidity of the alpha-protons and thus the regioselectivity of enolization.[5]

Q3: How can I prevent or minimize enolization side reactions?

A3: Several strategies can be employed:

  • N-Protection: Protecting the piperidine nitrogen with an electron-withdrawing group, such as tert-butoxycarbonyl (Boc), is a highly effective method. This reduces the nitrogen's basicity and can influence the acidity of the alpha-protons, often leading to cleaner reactions.[6][7][8]

  • Choice of Base and Temperature: Utilizing a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) favors the formation of the kinetic enolate, which can enhance regioselectivity.[2][3][4]

  • Reaction Conditions: Careful control of reaction time and temperature is essential to prevent the reaction mixture from reaching thermodynamic equilibrium, which could favor undesired enolates.

Troubleshooting Guides

Problem 1: My alkylation of an N-substituted 4-piperidone results in a low yield of the desired product and a mixture of isomers.

This issue is often due to a lack of control over enolate formation, leading to a mixture of kinetic and thermodynamic products.

  • Troubleshooting Workflow:

    start Low Yield & Isomer Mixture in Alkylation q1 What base and temperature were used? start->q1 a1_weak Weak Base (e.g., NaOEt) / Room Temp q1->a1_weak a1_strong Strong Base (e.g., LDA) / Low Temp q1->a1_strong s1 Switch to a strong, non-nucleophilic base like LDA or LHMDS at -78°C to favor the kinetic enolate. a1_weak->s1 q2 Is the N-substituent electron-donating or -withdrawing? a1_strong->q2 a2_donating Electron-Donating (e.g., Benzyl) q2->a2_donating a2_withdrawing Electron-Withdrawing (e.g., Boc) q2->a2_withdrawing s2 Consider switching to an N-Boc protecting group to increase reaction predictability. a2_donating->s2 s3 The issue may be steric hindrance. Evaluate the bulkiness of the alkylating agent and consider a less hindered alternative if possible. a2_withdrawing->s3

    Caption: Troubleshooting low yields and isomer mixtures.

Problem 2: I am observing significant amounts of di-alkylated byproducts in my reaction.

This suggests that the initially formed enolate is reacting further with the alkylating agent.

  • Possible Causes and Solutions:

    • Excess Alkylating Agent: Use of a large excess of the alkylating agent can drive the reaction towards di-alkylation.

      • Solution: Stoichiometrically control the amount of alkylating agent, using closer to a 1:1 ratio with the 4-piperidone derivative.

    • Rapid Enolate Formation and Reaction: The mono-alkylated product may be rapidly enolized and react again.

      • Solution: Slowly add the alkylating agent to the pre-formed enolate at low temperature to maintain a low concentration of the electrophile.

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Piperidone Hydrochloride

This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, which is a common first step to control reactivity and prevent enolization in subsequent reactions.

  • Materials:

    • 4-Piperidone hydrochloride monohydrate

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Water

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Suspend 4-piperidone hydrochloride monohydrate in the chosen organic solvent (DCM or THF).

    • Add the base (TEA or NaHCO₃) to neutralize the hydrochloride salt.

    • Add (Boc)₂O to the reaction mixture.

    • Stir the reaction at room temperature for the recommended time (typically a few hours to overnight), monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone.[7][8]

Protocol 2: Regioselective Alkylation of N-Boc-4-Piperidone under Kinetic Control

This protocol outlines a general procedure for the alkylation of N-Boc-4-piperidone, favoring the formation of the kinetic enolate to achieve higher regioselectivity.

  • Materials:

    • N-Boc-4-piperidone

    • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Dissolve N-Boc-4-piperidone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution dropwise to the cooled solution of N-Boc-4-piperidone.

    • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.

    • Add the alkyl halide to the reaction mixture.

    • Continue stirring at -78 °C for the specified reaction time, monitoring the reaction progress by TLC or LC-MS.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Enolate Formation

KetoneBaseSolventTemperature (°C)Enolate Ratio (Kinetic:Thermodynamic)Reference
2-MethylcyclohexanoneLDATHF-78>99:1[1]
2-MethylcyclohexanoneNaOMeMeOH2520:80[1]
PhenylacetoneLDADME091:9[1]
PhenylacetoneKHTHF2545:55[1]

Visualizations

cluster_0 Enolization Pathway cluster_1 Potential Side Reactions ketone 4-Piperidone Derivative enolate Enolate Intermediate ketone->enolate Base enolate->ketone Proton Source alkylation Desired Alkylation Product enolate->alkylation Electrophile isomer Isomeric Byproduct enolate->isomer polyalkylation Polyalkylation enolate->polyalkylation epimerization Epimerization enolate->epimerization start Preventing Enolization Side Reactions q1 Is the piperidine nitrogen protected? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes s1 Protect the nitrogen with an electron-withdrawing group (e.g., Boc). a1_no->s1 q2 Select Reaction Conditions a1_yes->q2 s1->q2 s2 Use a strong, non-nucleophilic base (e.g., LDA) at low temperature (-78°C) in an aprotic solvent (e.g., THF). q2->s2 s3 Carefully control stoichiometry of reagents. s2->s3 end Proceed with Reaction s3->end

References

Validation & Comparative

A Comparative Guide to Piperidine-Based Building Blocks for Drug Discovery: Benzyl 4-acetylpiperidine-1-carboxylate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in the structures of numerous approved drugs. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an invaluable component for optimizing drug-target interactions.[1][2][3] This guide provides a comprehensive comparison of Benzyl 4-acetylpiperidine-1-carboxylate with other key piperidine-based building blocks. We will delve into their chemical and physical properties, reactivity, and strategic applications, supported by experimental data and detailed protocols to aid in the selection of the most suitable building block for your research endeavors.

Introduction to Key Piperidine Building Blocks

The utility of a piperidine building block is largely defined by the nature of its substituents and the protecting group on the piperidine nitrogen. The protecting group dictates the synthetic routes available for further functionalization, while the substituents on the ring provide handles for diversification and interaction with biological targets. In this guide, we focus on a selection of commercially available 4-acetylpiperidine derivatives, each offering distinct advantages in drug discovery programs.

  • This compound (Cbz-4-acetylpiperidine): This building block features a benzyloxycarbonyl (Cbz) protecting group, which is removable under neutral conditions via hydrogenolysis. This orthogonality to acid- and base-labile protecting groups makes it a valuable asset in complex, multi-step syntheses.[4][5]

  • tert-Butyl 4-acetylpiperidine-1-carboxylate (Boc-4-acetylpiperidine): The tert-butoxycarbonyl (Boc) protecting group is widely used due to its ease of removal under acidic conditions.[6] It is a workhorse in solid-phase synthesis and for general amine protection.

  • 1-Acetylpiperidine-4-carboxylic acid: In this building block, the piperidine nitrogen is acylated, rendering it less basic and nucleophilic. The carboxylic acid at the 4-position offers a versatile handle for amide coupling and other transformations.[7][8]

  • N-Benzyl-4-acetylpiperidine: The N-benzyl group is a stable protecting group that can be removed under harsher hydrogenolysis conditions. It can also be a key pharmacophoric element in certain drug classes.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for this compound and its alternatives, facilitating a direct comparison of their fundamental properties.

PropertyThis compoundtert-Butyl 4-acetylpiperidine-1-carboxylate1-Acetylpiperidine-4-carboxylic acidN-Benzyl-4-acetylpiperidine
Molecular Formula C15H19NO3[9]C12H21NO3[10]C8H13NO3[8]C14H19NO
Molecular Weight ( g/mol ) 261.32[9]227.30[10]171.19[8]217.31[11]
Appearance Not specifiedLight yellow oil[6][12]White crystalline solid[7]Not specified
Melting Point (°C) Not specifiedNot specified180-184Not specified
Boiling Point (°C) Not specified312.365 at 760 mmHg[13]374.0 at 760 mmHg[14]Not specified
Density (g/cm³) Not specified1.053[13]Not specifiedNot specified
Flash Point (°C) Not specified142.714[13]180.0[14]Not specified
CAS Number 160809-34-7[9]206989-61-9[13]25503-90-6101997-42-6[11]

Reactivity and Synthetic Utility

The choice of building block is intrinsically linked to the planned synthetic strategy. The reactivity of both the protecting group and the functional handles dictates the feasible transformations.

N-Deprotection: Unveiling the Piperidine Core

The removal of the nitrogen protecting group is a critical step to enable further derivatization at the nitrogen atom. The orthogonality of the Cbz and Boc groups is a key consideration in synthetic planning.

  • Cbz-Deprotection (Hydrogenolysis): The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas over Palladium on carbon). This method is exceptionally mild and preserves most other functional groups, making it ideal for late-stage deprotection in the synthesis of complex molecules.[5]

  • Boc-Deprotection (Acidolysis): The Boc group is efficiently removed with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This is a common and reliable method, particularly in solid-phase peptide synthesis.

The diagram below illustrates the orthogonal deprotection strategies for Cbz and Boc protected piperidines.

G cluster_cbz Cbz-Protected Piperidine cluster_boc Boc-Protected Piperidine Cbz_Piperidine Benzyl 4-acetylpiperidine- 1-carboxylate Deprotected_Cbz 4-Acetylpiperidine Cbz_Piperidine->Deprotected_Cbz H₂, Pd/C (Hydrogenolysis) Boc_Piperidine tert-Butyl 4-acetylpiperidine- 1-carboxylate Deprotected_Boc 4-Acetylpiperidine Boc_Piperidine->Deprotected_Boc TFA or HCl (Acidolysis)

Orthogonal Deprotection of Cbz and Boc Groups.
Functionalization of the Acetyl Group

The acetyl group at the 4-position serves as a versatile handle for carbon-carbon bond formation, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

  • Wittig Reaction: The ketone of the acetyl group can be converted to an alkene via the Wittig reaction.[15][16] This allows for the extension of the carbon chain and the introduction of various functionalized moieties.

  • Grignard Reaction: The addition of a Grignard reagent to the acetyl ketone results in the formation of a tertiary alcohol.[17][18][19] This reaction is a powerful tool for introducing new alkyl or aryl groups.

The following diagram illustrates the general workflow for these transformations.

G Start 4-Acetylpiperidine Derivative (Cbz or Boc protected) Wittig Wittig Reaction (Phosphonium ylide) Start->Wittig Grignard Grignard Reaction (R-MgBr) Start->Grignard Alkene Alkene Product Wittig->Alkene Alcohol Tertiary Alcohol Product Grignard->Alcohol

Functionalization of the Acetyl Group.

Experimental Protocols

The following are representative experimental protocols for key transformations involving these building blocks.

Protocol 1: Cbz-Deprotection of this compound

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (typically 10-20% by weight of the starting material).

  • Stir the suspension under an atmosphere of hydrogen gas at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-acetylpiperidine.

Protocol 2: Wittig Reaction with tert-Butyl 4-acetylpiperidine-1-carboxylate

Materials:

  • tert-Butyl 4-acetylpiperidine-1-carboxylate

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.2 eq) portion-wise.

  • Stir the resulting yellow-orange suspension at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of tert-Butyl 4-acetylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Grignard Reaction with this compound

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to 0 °C.

  • Slowly add methylmagnesium bromide (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Strategic Application in Drug Discovery

The selection of a piperidine building block has a profound impact on the overall synthetic strategy and the properties of the final compounds.

The choice between a Cbz and a Boc protecting group is a critical decision point in the design of a synthetic route. The Cbz group's stability to acidic and basic conditions allows for a wider range of transformations on other parts of the molecule before its removal, while the Boc group is more amenable to standard solid-phase synthesis protocols. The presence of a pre-existing acetyl or carboxylic acid function on the piperidine ring provides a direct handle for diversification, enabling the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies.

The following diagram illustrates the logical relationship between the choice of building block and the subsequent synthetic possibilities.

G cluster_protecting_group Protecting Group Strategy cluster_functionalization Functionalization Strategy Start Choice of 4-Substituted Piperidine Building Block Cbz Cbz-Protected (e.g., this compound) Start->Cbz Boc Boc-Protected (e.g., tert-Butyl 4-acetylpiperidine-1-carboxylate) Start->Boc Acyl N-Acyl (e.g., 1-Acetylpiperidine-4-carboxylic acid) Start->Acyl Acetyl Acetyl Group Functionalization (Wittig, Grignard, etc.) Cbz->Acetyl N_Alkylation N-Alkylation/Arylation (Post-deprotection) Cbz->N_Alkylation after H₂/Pd Boc->Acetyl Boc->N_Alkylation after TFA Carboxylic_Acid Carboxylic Acid Functionalization (Amide coupling, etc.) Acyl->Carboxylic_Acid

Synthetic Strategies Based on Building Block Selection.

Conclusion

This compound and its alternatives are powerful and versatile building blocks for the synthesis of novel piperidine-containing compounds in drug discovery. The choice between them should be guided by a careful consideration of the desired synthetic route, the need for orthogonal protection, and the specific functionalization required. By understanding the properties and reactivity of each building block, researchers can devise more efficient and flexible synthetic strategies to accelerate the discovery of new therapeutic agents.

References

A Comparative Guide to Alternative Protecting Groups for 4-Acetylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the secondary amine of 4-acetylpiperidine is a critical consideration in the synthesis of complex molecules and active pharmaceutical ingredients. The ideal protecting group should be readily introduced and removed under mild conditions that are orthogonal to other functional groups present in the molecule. This guide provides an objective comparison of common and alternative protecting groups for 4-acetylpiperidine, supported by experimental data and detailed protocols to inform synthetic strategy.

Overview of Common Amine Protecting Groups

The most frequently employed protecting groups for secondary amines like the one in 4-acetylpiperidine are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. Each of these carbamate-based protecting groups offers a distinct stability profile and deprotection method, allowing for orthogonal strategies in multi-step syntheses. Additionally, the simple acetyl (Ac) group can also be considered as a protective moiety.

Comparative Data of Protecting Groups for 4-Acetylpiperidine

The following tables summarize quantitative data for the protection and deprotection of 4-acetylpiperidine with Boc, Cbz, Fmoc, and Acetyl groups. The data has been compiled from various sources to provide a comparative overview of reaction conditions, times, and yields.

Table 1: Protection of 4-Acetylpiperidine

Protecting GroupReagentSolventBaseTemp. (°C)Time (h)Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂ODichloromethane (DCM)Triethylamine (TEA)Room Temp.16>95
Cbz Benzyl chloroformate (Cbz-Cl)Tetrahydrofuran (THF) / WaterSodium bicarbonate (NaHCO₃)0 - Room Temp.20~90
Fmoc Fmoc-ClDichloromethane (DCM)Aq. Sodium Carbonate0 - Room Temp.2High
Acetyl Acetic AnhydrideDichloromethane (DCM)Triethylamine (TEA)0 - Room Temp.2>95

Table 2: Deprotection of N-Protected 4-Acetylpiperidine

Protecting GroupReagentSolventTemp. (°C)Time (h)Yield (%)
Boc Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temp.1 - 4Quantitative
Cbz H₂, 10% Pd/CMethanol (MeOH)Room Temp.1 - 16High
Fmoc 20% Piperidine in DMFN,N-Dimethylformamide (DMF)Room Temp.0.5 - 1Quantitative
Acetyl 6M HClWater / DioxaneReflux12 - 24Moderate to High

Orthogonality and Stability

The choice of a protecting group is often dictated by the need for orthogonality, which allows for the selective removal of one protecting group in the presence of others.[1][2]

  • Boc is acid-labile and stable to catalytic hydrogenation and basic conditions.[3]

  • Cbz is removed by catalytic hydrogenolysis and is stable to acidic and basic conditions.[4][5]

  • Fmoc is base-labile (typically with piperidine) and stable to acidic conditions and hydrogenolysis.[6][7]

  • Acetyl is generally more robust and requires harsher acidic or basic conditions for removal.

This orthogonality is crucial in complex syntheses, such as peptide synthesis, where multiple functional groups need to be selectively manipulated.[2]

Experimental Protocols

Detailed methodologies for the protection and deprotection of 4-acetylpiperidine are provided below.

Protocol 1: N-Boc Protection of 4-Acetylpiperidine

Objective: To protect the secondary amine of 4-acetylpiperidine with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 4-Acetylpiperidine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-acetylpiperidine hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C and stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-acetylpiperidine.

Protocol 2: N-Boc Deprotection of N-Boc-4-acetylpiperidine

Objective: To remove the Boc protecting group from N-Boc-4-acetylpiperidine.

Materials:

  • N-Boc-4-acetylpiperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-4-acetylpiperidine (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring completion by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain 4-acetylpiperidine.

Protocol 3: N-Cbz Protection of 4-Acetylpiperidine

Objective: To protect the secondary amine of 4-acetylpiperidine with a benzyloxycarbonyl (Cbz) group.[4]

Materials:

  • 4-Acetylpiperidine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve 4-acetylpiperidine hydrochloride (1.0 eq) in a mixture of THF and water (2:1).

  • Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.

  • Add benzyl chloroformate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 20 hours.[4]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain N-Cbz-4-acetylpiperidine.

Protocol 4: N-Cbz Deprotection of N-Cbz-4-acetylpiperidine

Objective: To remove the Cbz protecting group from N-Cbz-4-acetylpiperidine via catalytic hydrogenolysis.[5]

Materials:

  • N-Cbz-4-acetylpiperidine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-4-acetylpiperidine (1.0 eq) in methanol.

  • Add 10% Pd/C (10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 1-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 4-acetylpiperidine.

Protocol 5: N-Fmoc Protection of 4-Acetylpiperidine

Objective: To protect the secondary amine of 4-acetylpiperidine with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Materials:

  • 4-Acetylpiperidine hydrochloride

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 4-acetylpiperidine hydrochloride (1.0 eq) in a mixture of DCM and aqueous sodium carbonate solution (10%).

  • Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Add a solution of Fmoc-Cl (1.05 eq) in DCM dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Separate the organic layer, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain N-Fmoc-4-acetylpiperidine.

Protocol 6: N-Fmoc Deprotection of N-Fmoc-4-acetylpiperidine

Objective: To remove the Fmoc protecting group from N-Fmoc-4-acetylpiperidine.[6][7]

Materials:

  • N-Fmoc-4-acetylpiperidine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Fmoc-4-acetylpiperidine (1.0 eq) in DMF.

  • Add piperidine to make a 20% (v/v) solution.

  • Stir the reaction mixture at room temperature for 30 minutes to 1 hour.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Remove the solvent and excess piperidine under reduced pressure.

  • Purify the crude product by column chromatography or extraction to isolate 4-acetylpiperidine.

Protocol 7: N-Acetylation of 4-Acetylpiperidine

Objective: To protect the secondary amine of 4-acetylpiperidine with an acetyl group.

Materials:

  • 4-Acetylpiperidine hydrochloride

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Suspend 4-acetylpiperidine hydrochloride (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) and cool to 0 °C.

  • Add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N,4-diacetylpiperidine.

Protocol 8: N-Deacetylation of N,4-Diacetylpiperidine

Objective: To remove the N-acetyl protecting group from N,4-diacetylpiperidine.

Materials:

  • N,4-Diacetylpiperidine

  • 6M Hydrochloric acid (HCl)

  • Dioxane

Procedure:

  • Dissolve N,4-diacetylpiperidine (1.0 eq) in a mixture of dioxane and 6M aqueous HCl.

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture and basify with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain 4-acetylpiperidine.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of 4-acetylpiperidine.

Protection_Workflow cluster_start Starting Material cluster_reagents Protection Reagents cluster_products Protected Products start 4-Acetylpiperidine Boc2O (Boc)₂O / Base CbzCl Cbz-Cl / Base FmocCl Fmoc-Cl / Base Ac2O Ac₂O / Base Boc_Protected N-Boc-4-acetylpiperidine Boc2O->Boc_Protected Boc Protection Cbz_Protected N-Cbz-4-acetylpiperidine CbzCl->Cbz_Protected Cbz Protection Fmoc_Protected N-Fmoc-4-acetylpiperidine FmocCl->Fmoc_Protected Fmoc Protection Ac_Protected N-Acetyl-4-acetylpiperidine Ac2O->Ac_Protected Acetyl Protection

Caption: General workflow for the N-protection of 4-acetylpiperidine.

Deprotection_Workflow cluster_start Protected Substrates cluster_reagents Deprotection Reagents cluster_product Final Product Boc_Protected N-Boc-4-acetylpiperidine Acid Acid (e.g., TFA) Boc_Protected->Acid Acidolysis Cbz_Protected N-Cbz-4-acetylpiperidine H2_PdC H₂ / Pd/C Cbz_Protected->H2_PdC Hydrogenolysis Fmoc_Protected N-Fmoc-4-acetylpiperidine Base Base (e.g., Piperidine) Fmoc_Protected->Base Base Cleavage Ac_Protected N-Acetyl-4-acetylpiperidine Strong_Acid_Heat Strong Acid / Heat Ac_Protected->Strong_Acid_Heat Hydrolysis product 4-Acetylpiperidine Acid->product H2_PdC->product Base->product Strong_Acid_Heat->product

Caption: General workflows for the N-deprotection of protected 4-acetylpiperidine.

Orthogonality_Concept Molecule Di-protected Piperidine (e.g., N-Boc, O-Cbz) Step1 Selective Deprotection 1 (e.g., Acid) Molecule->Step1 Intermediate1 Partially Deprotected (Free Amine, O-Cbz) Step1->Intermediate1 Reaction1 Functionalization 1 Intermediate1->Reaction1 Intermediate2 Functionalized Intermediate Reaction1->Intermediate2 Step2 Selective Deprotection 2 (e.g., Hydrogenolysis) Intermediate2->Step2 Final Fully Deprotected & Functionalized Product Step2->Final

Caption: Logical relationship of an orthogonal protection strategy.

References

Cbz vs. Boc: A Comparative Guide to Protecting Groups in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate nitrogen protecting group is a critical decision in the synthesis of piperidine-containing molecules, profoundly influencing the efficiency, yield, and strategic feasibility of a synthetic route. The two most common choices for this task are the Carboxybenzyl (Cbz or Z) and tert-Butoxycarbonyl (Boc) groups. This guide provides an objective, data-driven comparison of their performance in the context of piperidine synthesis to aid researchers in making informed decisions.

At a Glance: Key Chemical Properties

The primary distinction between Cbz and Boc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of the other. This is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules.[1][2]

PropertyCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)
Structure Benzyl-O-(C=O)-(CH₃)₃C-O-(C=O)-
Lability Hydrogenolysis, Strong AcidsStrong Acids
Typical Deprotection H₂/Pd/C, HBr/AcOH[1][3]Trifluoroacetic Acid (TFA), HCl[1][4]
Stability Stable to mild acid and base[1][5]Stable to base and hydrogenolysis[1][4]

Performance in Piperidine Synthesis: A Data-Driven Comparison

Protection of Piperidine

The protection of the secondary amine of piperidine is typically a high-yielding reaction for both Cbz and Boc groups.

Protecting GroupReagentBase/CatalystSolventTime (h)Yield (%)Reference
Cbz Benzyl ChloroformateNaHCO₃THF/H₂O596--INVALID-LINK--
Boc Di-tert-butyl dicarbonateK₂CO₃Methanol8>99[6]
Boc Di-tert-butyl dicarbonateAmberlyst A-15-199[7]
Deprotection of N-Protected Piperidine

The choice of deprotection method is the most critical differentiating factor between Cbz and Boc.

Protecting GroupReagentCatalyst/SolventTime (h)Yield (%)Reference
Cbz H₂ (1 atm)10% Pd/CEthanol1491
Boc Trifluoroacetic Acid (TFA)Dichloromethane (DCM)2Not specified, but generally high[8][9]
Boc 50% TFA in DCM-0.5>95 (general)[10][11]

Experimental Protocols

Protocol 1: N-Cbz Protection of Piperidine

Materials:

  • Piperidine

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl Acetate

  • Dilute HCl

Procedure:

  • In a reaction vessel, dissolve piperidine (1.0 eq) in a mixture of THF and water.

  • Add sodium bicarbonate (1.5 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 5 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Take up the residue in water and wash with ethyl acetate to remove any unreacted Cbz-Cl.

  • Acidify the aqueous phase with dilute HCl and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield N-Cbz-piperidine. --INVALID-LINK--

Protocol 2: N-Boc Protection of Piperidine

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium Carbonate (K₂CO₃)

  • Methanol

Procedure:

  • To a solution of piperidine (1.0 eq) in methanol, add potassium carbonate (1.2 eq).

  • At room temperature, add di-tert-butyl dicarbonate (1.1 eq).

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Filter any insoluble materials.

  • Concentrate the methanol phase to a thick oil.

  • Add petroleum ether and cool to induce crystallization, yielding the N-Boc-piperidine product.[6]

Protocol 3: Deprotection of N-Cbz-piperidine (Hydrogenolysis)

Materials:

  • N-Cbz-piperidine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-piperidine (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 14 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield piperidine. --INVALID-LINK--

Protocol 4: Deprotection of N-Boc-piperidine (Acidolysis)

Materials:

  • N-Boc-piperidine

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Procedure:

  • Dissolve N-Boc-piperidine (1.0 eq) in dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution.

  • Stir the reaction at room temperature for 2 hours, monitoring by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield piperidine.[8][9]

Visualization of Synthetic Pathways

Protection_Deprotection_Workflow cluster_Cbz Cbz Protection & Deprotection cluster_Boc Boc Protection & Deprotection Piperidine1 Piperidine Cbz_Piperidine N-Cbz-Piperidine Piperidine1->Cbz_Piperidine Cbz-Cl, NaHCO₃ Piperidine2 Piperidine Cbz_Piperidine->Piperidine2 H₂, Pd/C Piperidine3 Piperidine Boc_Piperidine N-Boc-Piperidine Piperidine3->Boc_Piperidine Boc₂O, K₂CO₃ Piperidine4 Piperidine Boc_Piperidine->Piperidine4 TFA, DCM

A simplified workflow for the protection and deprotection of piperidine using Cbz and Boc groups.

Orthogonality_Decision Start Start with a molecule containing a piperidine moiety Acid_Sensitive Are there acid-sensitive functional groups? Start->Acid_Sensitive Reducible_Groups Are there reducible functional groups (e.g., alkenes, alkynes, other benzyl groups)? Acid_Sensitive->Reducible_Groups No Use_Cbz Use Cbz protecting group Acid_Sensitive->Use_Cbz Yes Use_Boc Use Boc protecting group Reducible_Groups->Use_Boc No Consider_Alternative Consider alternative protecting groups or synthetic strategy Reducible_Groups->Consider_Alternative Yes

A decision-making workflow for choosing between Cbz and Boc protecting groups based on the presence of other functional groups.

Conclusion and Recommendations

Both Cbz and Boc are highly effective for the protection of piperidine, with the choice primarily dictated by the overall synthetic strategy and the stability of other functional groups within the molecule.

  • Choose Cbz when:

    • The substrate contains acid-sensitive functional groups that would be cleaved by the harsh conditions required for Boc removal.[4]

    • A robust protecting group that is stable to a wide range of non-reductive conditions is needed.[5]

    • The crystallinity of the protected intermediate is desired to simplify purification.[10]

  • Choose Boc when:

    • The synthesis involves catalytic hydrogenation for other transformations, and the piperidine nitrogen must remain protected.[4]

    • A metal-free deprotection step is preferred.

    • Mild deprotection conditions are not a primary concern, and the substrate is stable to strong acids.

The orthogonality of Cbz and Boc protecting groups makes them invaluable tools in complex syntheses.[1] A thorough understanding of their respective stabilities and deprotection conditions is crucial for the design of efficient and high-yielding synthetic routes in the development of novel piperidine-containing therapeutics and other advanced materials.

References

A Comparative Guide to the Efficacy of Piperidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine ring is a fundamental scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3] Its versatility allows for the development of compounds that target a wide range of biological systems, leading to treatments for conditions from neurodegenerative diseases to psychosis and pain.[4][5][6] This guide provides a comparative analysis of the efficacy of various piperidine derivatives across different therapeutic classes, supported by quantitative data and detailed experimental protocols.

Piperidine Derivatives as Acetylcholinesterase (AChE) Inhibitors

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[2] Several potent piperidine-based AChE inhibitors have been developed, demonstrating how structural modifications can dramatically influence efficacy.

Comparative Efficacy of AChE Inhibitors

Compound IDKey Structural FeaturesTarget(s)IC₅₀ (AChE)Selectivity
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidineAChE, BuChE0.56 nM[4]~18,000-fold for AChE over BuChE[4]
Donepezil (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChE, BuChE5.7 nM[7]~1,250-fold for AChE over BuChE[7]
Compound 5c Phenoxyethyl piperidine derivativeAChE, BuChE500 nM (0.5 µM)[8]Primarily AChE activity; inactive against BuChE up to 100 µM[8]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the compounds listed above was determined using a spectrophotometric method developed by Ellman.[1] This assay quantifies AChE activity by measuring the production of a yellow-colored anion.

  • Reaction Principle : Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.[9] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.[1][10]

  • Procedure :

    • A reaction mixture is prepared in a 96-well plate containing a phosphate buffer (pH 8.0), DTNB, and the AChE enzyme solution.[1]

    • The test compound (inhibitor) at various concentrations is added to the wells and pre-incubated with the enzyme for a set period (e.g., 15 minutes at 37°C).[9]

    • The reaction is initiated by adding the substrate, ATCI.[1]

    • The plate is immediately placed in a microplate reader, and the change in absorbance at 412 nm is measured over time.[10]

  • Data Analysis : The rate of reaction (change in absorbance per minute) is calculated. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control sample without the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1][9]

Workflow for AChE Inhibition Assay (Ellman's Method)

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Phosphate Buffer (pH 8.0) - AChE Enzyme - DTNB (Ellman's Reagent) - ATCI (Substrate) - Test Compound (Inhibitor) A1 Add AChE, Buffer, and DTNB to wells P1->A1 A2 Add Test Compound (at various concentrations) A1->A2 A3 Pre-incubate mixture A2->A3 A4 Initiate reaction by adding ATCI Substrate A3->A4 A5 Measure Absorbance at 412 nm (Kinetic Reading) A4->A5 D1 Calculate Reaction Rate (ΔAbs/min) A5->D1 D2 Determine % Inhibition vs. Control D1->D2 D3 Plot % Inhibition vs. [Inhibitor] and calculate IC₅₀ D2->D3

Caption: Workflow of the Ellman's method for determining AChE inhibitor efficacy.

Multi-Target Piperidine Derivatives for Antipsychotics

Modern antipsychotic drug design often focuses on creating multi-target-directed ligands that can modulate several receptors simultaneously, such as dopamine (D₂) and serotonin (5-HT) receptors.[5][11] This approach can lead to improved efficacy against a broader range of schizophrenia symptoms.

Comparative Efficacy of Multi-Target Antipsychotics

Compound IDKey Structural FeaturesTargetAffinity (Kᵢ, nM)
Compound 12a Phenylpiperazine derivative5-HT₁ₐ1.3[5]
SERT64[5]
D₂182[5]
Compound 48b Arylpiperazine derivative5-HT₁ₐ2[5]
D₂19[5]
Compound 34a Arylpiperazine derivative5-HT₁ₐ25[5]
5-HT₂ₐ68[5]
5-HT₇65[5]

Experimental Protocol: Radioligand Receptor Binding Assay

The binding affinities (Kᵢ values) of compounds for specific receptors are determined using competitive radioligand binding assays.[12][13] This technique measures the ability of a test compound to displace a known radioactive ligand from its receptor.

  • Principle : The assay relies on the competition between a labeled ligand (radioligand) and an unlabeled test compound for a finite number of receptors in a membrane preparation.[14] The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the test compound.

  • Procedure :

    • Membrane Preparation : Membranes are prepared from cells engineered to express the target receptor (e.g., D₂ or 5-HT₁ₐ).[13]

    • Assay Setup : The assay is conducted in tubes or plates containing the cell membranes, a fixed concentration of the radioligand (e.g., [³H]spiperone for D₂ receptors), and varying concentrations of the unlabeled test compound.[12][15]

    • Incubation : The mixture is incubated to allow the binding to reach equilibrium.

    • Separation : The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[13]

    • Quantification : The amount of radioactivity trapped on the filters is measured using a scintillation counter.[13]

  • Data Analysis : The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ value is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[16]

Mechanism of Multi-Target Antipsychotics

G cluster_neuron Postsynaptic Neuron D2 D₂ Receptor Effect Modulation of Downstream Signaling (e.g., cAMP, IP₃) D2->Effect HT1A 5-HT₁ₐ Receptor HT1A->Effect HT2A 5-HT₂ₐ Receptor HT2A->Effect Compound Multi-Target Piperidine Derivative Compound->D2 Antagonism Compound->HT1A Agonism/ Partial Agonism Compound->HT2A Antagonism Outcome Antipsychotic Effect (Reduced positive & negative symptoms) Effect->Outcome

Caption: Action of a piperidine-based multi-target ligand on key neural receptors.

Piperidine Derivatives as µ-Opioid Receptor Agonists for Analgesia

The µ-opioid receptor (MOR) is a primary target for strong analgesic drugs.[17] Fentanyl and its derivatives, which are based on a 4-anilidopiperidine structure, are powerful MOR agonists.[18] Research continues to explore novel piperidine scaffolds to develop effective analgesics with improved side-effect profiles.

Comparative Efficacy of µ-Opioid Receptor Agonists

Compound / SeriesKey Structural FeaturesTargetEfficacy / Binding Affinity
Fentanyl 4-anilidopiperidine coreµ-Opioid ReceptorKᵢ ≈ 0.3 nM[6]
Carfentanil Fentanyl analog with methyl ester at piperidine 4-positionµ-Opioid ReceptorKᵢ ≈ 0.22 nM[18]
Compounds 4-6, 9-12 4-substituted piperidines based on a tetrahydroquinoline scaffoldµ-Opioid ReceptorImproved potency over morphine (Morphine Kᵢ = 6.3 nM)[17]

Experimental Protocol: In Vivo Analgesic Assays

The analgesic efficacy of potential drugs is often evaluated in animal models using tests that measure the response to a painful stimulus.

  • Tail-Flick / Tail Immersion Test : This test measures the latency of an animal (typically a mouse or rat) to withdraw its tail from a source of thermal pain, such as a focused beam of light or hot water (51-55°C).[19][20][21]

    • Procedure : A baseline response time is recorded. The animal is then administered the test compound or a control vehicle. At set time points after administration, the heat source is applied to the tail, and the time taken for the animal to flick its tail away is recorded.[19][21] A cut-off time is used to prevent tissue damage.

    • Interpretation : An increase in the tail-flick latency indicates an analgesic effect.[20]

  • Acetic Acid-Induced Writhing Test : This test is used to screen for peripherally acting analgesics.[22][23]

    • Procedure : Animals are injected intraperitoneally with a dilute solution of acetic acid, which induces a characteristic stretching and writhing behavior.[23] In test groups, animals are pre-treated with the potential analgesic compound. The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

    • Interpretation : A reduction in the number of writhes compared to the control group indicates analgesic activity. The percentage of inhibition is calculated to quantify the drug's effectiveness.[23]

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural nuances of synthetic intermediates is paramount. This guide provides a comprehensive spectroscopic comparison of Benzyl 4-acetylpiperidine-1-carboxylate with two closely related compounds: tert-butyl 4-acetylpiperidine-1-carboxylate and 4-acetylpiperidine. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the unambiguous identification and characterization of these piperidine derivatives.

The core structure, a 4-acetylpiperidine moiety, is a common scaffold in medicinal chemistry. The nature of the substituent on the piperidine nitrogen significantly influences the molecule's physicochemical properties and, consequently, its spectroscopic signature. This guide will delineate these differences through a side-by-side data comparison.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for this compound and its selected analogs.

CompoundSpectroscopic TechniqueKey Data
This compound ¹H NMR (CDCl₃, 400 MHz) Data not available in search results.
¹³C NMR (CDCl₃, 100 MHz) Data not available in search results.
IR (KBr) Data not available in search results.
Mass Spectrometry (ESI-MS) Molecular Weight: 261.32 g/mol [1]
tert-butyl 4-acetylpiperidine-1-carboxylate ¹H NMR (CDCl₃) A spectrum is available which would show characteristic signals for the tert-butyl group (a singlet around 1.46 ppm) and the acetyl group methyl (a singlet around 2.15 ppm). The piperidine ring protons would appear as multiplets in the region of 1.5-4.2 ppm.[2]
¹³C NMR Data not available in search results, but would be expected to show a carbonyl carbon from the acetyl group around 208 ppm, the carbamate carbonyl around 154 ppm, and signals for the tert-butyl and piperidine carbons.
IR Data not available in search results, but would be expected to show strong C=O stretching bands for the ketone and the carbamate.
Mass Spectrometry (ESI-MS) Molecular Weight: 227.30 g/mol [3]
4-acetylpiperidine ¹H NMR Data not available in search results, but would be expected to show signals for the piperidine ring protons and the acetyl group methyl, with the N-H proton signal being solvent-dependent.
¹³C NMR Data not available in search results.
IR Data not available in search results, but would be expected to show a characteristic N-H stretching band and a C=O stretching band for the ketone.
Mass Spectrometry Molecular Weight: 127.18 g/mol (for 1-acetylpiperidine)[4]

Note: The lack of publicly available experimental spectra for this compound and 4-acetylpiperidine highlights the importance of thorough in-house characterization.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and reliable spectroscopic analysis. Below are generalized protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2 seconds

  • Spectral Width: 0-220 ppm

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

  • Place the mixture in a pellet-forming die.

  • Apply pressure to form a transparent or translucent pellet.

ATR-FTIR Method (for liquids or solids):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the sample directly onto the crystal.

  • Apply pressure to ensure good contact.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Data Processing:

  • The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Identify characteristic absorption bands corresponding to functional groups (e.g., C=O, C-N, C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.[5]

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode is typically effective for piperidine derivatives due to the basicity of the nitrogen atom.[6]

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.[5]

  • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 100-500).

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

  • Analyze the fragmentation pattern to confirm the structure. Common fragmentation pathways for piperidine derivatives include α-cleavage and ring fission.[6]

Visualizing the Analytical Workflow

To provide a clear overview of the spectroscopic analysis process, the following workflow diagram has been generated.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Prepare Dilute Solution in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Process Fourier Transform, Phase Correction, Integration NMR->NMR_Process IR_Process Identify Functional Group Frequencies IR->IR_Process MS_Process Determine Molecular Weight & Fragmentation Pattern MS->MS_Process Structure Confirm Chemical Structure NMR_Process->Structure IR_Process->Structure MS_Process->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational framework for the spectroscopic analysis of this compound and its analogs. While predicted data and general protocols are useful, empirical data from direct experimentation remains the gold standard for unequivocal structural confirmation.

References

A Comparative Guide to the Synthetic Routes of Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its prevalence underscores the critical importance of efficient and versatile synthetic methods for accessing functionalized piperidine derivatives. This guide provides an objective comparison of several key synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific target molecules.

Key Synthetic Strategies at a Glance

Five prominent methods for the synthesis of functionalized piperidines are compared: Catalytic Hydrogenation of Pyridines, Reductive Amination, Ring-Closing Metathesis (RCM), the Pictet-Spengler Reaction, and the Aza-Diels-Alder Reaction. Each of these strategies offers distinct advantages and is suited for different substrate types and desired substitution patterns.

Comparative Performance Data

The following tables summarize quantitative data for each synthetic route, offering a comparative overview of their efficiency and applicability.

Table 1: Catalytic Hydrogenation of Pyridine Derivatives
EntrySubstrateCatalyst (mol%)H2 Pressure (bar)Temperature (°C)Time (h)SolventYield (%)Reference
1Pyridine5% PtO₂50-70Room Temp-Glacial Acetic AcidHigh[1][2]
2N-benzyl-2-methylpyridinium bromide0.005% [Cp*RhCl₂]₂/KI- (Transfer)4024HCOOH-Et₃N94[3]
34-PhenylpyridinePd/C----96 (Selectivity)[4]
4Amine-functionalized Pyridines0.5% Rh₂O₃54016TFEHigh[5]
5Phenyl Pyridines0.5% Rh₂O₃5404TFEHigh[5]

Note: Transfer hydrogenation uses a hydrogen donor molecule instead of H₂ gas.

Table 2: Reductive Amination for Piperidine Synthesis
EntryCarbonyl CompoundAmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1Aromatic/Aliphatic AldehydesSubstituted PiperidinesBorane-pyridine complexEtOH--Good to Excellent[6]
25-keto-D-glucoseBenzhydrylamineNaBH₃CNMeOH0-High (96:4 dr)[7]
3N-Boc-piperidin-4-one3,4-dichloroaniline-----[8]
4BenzaldehydePiperidineNaBH₃CN----[9]
Table 3: Ring-Closing Metathesis (RCM) for Piperidine Synthesis
EntryDiene SubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1N-Tosyl bis-allylamine2% G-IIBenzene-1.5-297[10]
2N-Boc dialkenyl derivative10% Grubbs ICH₂Cl₂Reflux2078[11]
3N-Cbz dialkenylamine10% Grubbs ICH₂Cl₂Room Temp-Excellent[11]
4cis-2,6-dialkenyl-N-acyl piperidine-----[12]

G-II refers to the second-generation Grubbs catalyst.

Table 4: Pictet-Spengler Reaction for Tetrahydroisoquinoline/Tetrahydro-β-carboline Synthesis
Entryβ-ArylethylamineCarbonyl CompoundCatalyst/ConditionsSolventYield (%)Reference
1PhenethylamineDimethoxymethaneHCl-High[13]
2Tryptamine derivativeAldehydeAcetic AcidCH₂Cl₂Quantitative[14]
3Tryptamine derivativeAldehydeTFACH₂Cl₂Decomposition[14]
4Furan-containing amineAldehydeAcOH/HCl-67[15]
Table 5: Aza-Diels-Alder Reaction for Piperidine Synthesis

| Entry | Imine | Diene | Conditions | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | N-Sulfonylimine | Various dienes | Low Temperature | 14 | Good |[16] | | 2 | N-Phosphonylimine | Various dienes | Higher Temperature | 120 | Good |[16] | | 3 | In situ generated methanimine | Hydrocarbon-based dienes | Boc₂O in situ | - | Variable |[17] |

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations in each synthetic route.

Catalytic_Hydrogenation Pyridine Substituted Pyridine Piperidine Functionalized Piperidine Pyridine->Piperidine + 3 H₂ Catalyst Heterogeneous or Homogeneous Catalyst (e.g., PtO₂, Pd/C, Rh₂O₃) Catalyst->Pyridine H2 H₂ (gas) or Hydrogen Source H2->Pyridine

Caption: Catalytic Hydrogenation of a Pyridine Ring.

Reductive_Amination cluster_1 Step 1: Imine/Iminium Ion Formation cluster_2 Step 2: Reduction Carbonyl Aldehyde or Ketone Imine Imine/Iminium Ion Intermediate Carbonyl->Imine Amine Primary or Secondary Amine Amine->Imine Reducing_Agent Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) Piperidine Functionalized Piperidine Reducing_Agent->Piperidine Imine_ref->Piperidine

Caption: Two-step process of Reductive Amination.

Ring_Closing_Metathesis Diene Acyclic Diene Cyclic_Alkene Cyclic Alkene (Piperidine precursor) Diene->Cyclic_Alkene Catalyst Ru-based Catalyst (e.g., Grubbs' Catalyst) Catalyst->Diene Ethylene Ethylene (byproduct) Cyclic_Alkene->Ethylene - C₂H₄

Caption: Ring-Closing Metathesis (RCM) for cyclization.

Pictet_Spengler cluster_1 Condensation cluster_2 Intramolecular Cyclization Amine β-Arylethylamine Iminium Iminium Ion Amine->Iminium Carbonyl Aldehyde or Ketone Carbonyl->Iminium Acid_Catalyst Acid Catalyst Product Tetrahydroisoquinoline or Tetrahydro-β-carboline Acid_Catalyst->Product Iminium_ref->Product

Caption: The Pictet-Spengler reaction pathway.

Aza_Diels_Alder Dienophile Iminodienophile Cycloadduct [4+2] Cycloadduct (Piperidine derivative) Dienophile->Cycloadduct Diene Diene Diene->Cycloadduct

Caption: [4+2] Cycloaddition in the Aza-Diels-Alder reaction.

Detailed Experimental Protocols

General Procedure for Catalytic Hydrogenation of Pyridines[1]
  • Preparation: In a suitable pressure reactor vessel, dissolve the pyridine substrate in an appropriate solvent (e.g., glacial acetic acid, ethanol, or 2,2,2-trifluoroethanol).

  • Catalyst Addition: Carefully add the chosen catalyst (e.g., PtO₂, Pd/C, or Rh₂O₃) to the solution. The catalyst loading typically ranges from 0.5 to 5 mol%.

  • Reaction Execution: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon). Pressurize the reactor with hydrogen gas to the desired pressure (typically 5-70 bar). Stir the reaction mixture vigorously at the specified temperature (room temperature to 40°C) for the required time (4-24 hours).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with a small amount of the solvent.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by distillation, crystallization, or column chromatography.

General Procedure for Reductive Amination[6][7]
  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone and the amine in a suitable solvent (e.g., methanol, ethanol, or dichloromethane). Stir the mixture at room temperature or 0°C to allow for the formation of the imine or enamine intermediate. In some cases, a dehydrating agent may be added.

  • Reduction: To the solution containing the imine intermediate, add the reducing agent (e.g., borane-pyridine complex, sodium cyanoborohydride, or sodium triacetoxyborohydride) portion-wise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the addition of water or a suitable aqueous solution. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Ring-Closing Metathesis[10][11]
  • Preparation: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the diene substrate in a degassed solvent (e.g., dichloromethane or benzene).

  • Catalyst Addition: Add the ruthenium catalyst (e.g., Grubbs' first or second-generation catalyst) to the solution. The catalyst loading is typically between 1 and 10 mol%.

  • Reaction: Heat the reaction mixture to reflux or stir at room temperature, and monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to afford the desired cyclic alkene.

General Procedure for the Pictet-Spengler Reaction[13][14]
  • Reaction Setup: Dissolve the β-arylethylamine and the aldehyde or ketone in a suitable solvent (e.g., dichloromethane, toluene, or a mixture of acetic and hydrochloric acid).

  • Catalyst Addition: Add the acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid, or acetic acid).

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for the specified time.

  • Work-up: After the reaction is complete, neutralize the mixture with a base (e.g., aqueous sodium bicarbonate solution) and extract the product with an organic solvent.

  • Isolation and Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the residue by column chromatography or crystallization.

General Procedure for the Aza-Diels-Alder Reaction[16]
  • Reactant Preparation: In a reaction vessel, dissolve the imine (or its precursors for in situ generation) and the diene in a suitable solvent.

  • Reaction: Stir the mixture at the indicated temperature (can range from low temperatures to elevated temperatures) for the required duration. The reaction may be performed under neat conditions or in the presence of a Lewis acid or other catalyst.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to isolate the desired piperidine derivative.

This guide provides a foundational understanding of these key synthetic routes. The choice of a specific method will ultimately depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. Researchers are encouraged to consult the primary literature for more detailed procedures and substrate-specific optimizations.

References

The Cbz Group: A Comparative Guide to a Classic Amine Protecting Group in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of multi-step organic synthesis, particularly in peptide and pharmaceutical development, the selection of an amine protecting group is a critical strategic decision. The ideal group must be easily introduced, robust enough to withstand various reaction conditions, and selectively removable without compromising the integrity of the molecule. While modern solid-phase synthesis often favors Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) groups, the classic Carboxybenzyl (Cbz or Z) group offers a distinct set of advantages that make it highly valuable in numerous synthetic contexts.[1][2]

The primary distinction between these key protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[3][4]

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst).[3]

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[3]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions, commonly with piperidine.[3]

This guide provides a data-driven comparison of the Cbz group against Boc and Fmoc, highlighting its unique advantages for researchers, scientists, and drug development professionals.

Comparative Analysis of Amine Protecting Groups

The choice of a protecting group is dictated by the stability of other functional groups in the molecule and the planned subsequent reaction conditions.[3] The Cbz group's unique deprotection method via hydrogenolysis provides a key orthogonal strategy when acidic or basic conditions are not viable.[5][6]

FeatureCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Structure Benzyl-O-(C=O)-t-Butyl-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Introduction Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc₂O)Fmoc-Cl or Fmoc-OSu
Stability Stable to mild acids and bases.[7]Stable to bases, nucleophiles, and hydrogenation.[5]Stable to acids and hydrogenolysis.
Primary Cleavage Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C, Transfer Hydrogenation).[2]Strong Acid (e.g., TFA, HCl).[2]Base (e.g., 20% Piperidine in DMF).[2]
Key Advantages Orthogonal to acid- and base-labile groups; promotes crystallinity; cost-effective reagents; good for solution-phase synthesis.[1]Well-suited for automated solid-phase peptide synthesis (SPPS); mild acid cleavage.[2]Orthogonal to acid-labile groups; milder final cleavage conditions than traditional Boc/Bzl strategies.[2]
Potential Limitations Incompatible with reducible groups (alkenes, alkynes, nitro groups); catalyst poisoning by sulfur-containing amino acids.[2][8]Can cause side reactions (e.g., t-butylation) with sensitive residues; requires strong acid for cleavage.[2]Base-lability can lead to side reactions like diketopiperazine formation at the dipeptide stage.[2]

Key Advantages of the Cbz Protecting Group

  • Orthogonality and Stability: Cbz-protected amines are exceptionally stable under a wide range of conditions, including both basic and mildly acidic media.[7] This robustness allows for great flexibility in the synthetic route. Its removal by catalytic hydrogenolysis provides a mild, neutral pH deprotection method that is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, which is a significant advantage in complex syntheses.[5][6]

  • Enhanced Crystallinity: A notable practical benefit of the Cbz group is its tendency to impart crystallinity to protected amino acids and peptide fragments.[1] This characteristic can greatly simplify purification by enabling recrystallization, which is often more scalable and economical than chromatography.[1]

  • Reduced Racemization: The urethane nature of the Cbz protection is known to suppress the formation of oxazolone intermediates during peptide coupling, which are prone to racemization. This helps in maintaining the stereochemical integrity of the chiral amino acid centers, particularly in solution-phase synthesis.[1]

  • Cost-Effectiveness: For large-scale and industrial applications, the reagent for introducing the Cbz group, benzyl chloroformate (Cbz-Cl), is typically more economical than the reagents used for Boc and Fmoc protection.[1]

Experimental Workflows and Logical Relationships

The strategic selection and application of protecting groups are fundamental to successful multi-step synthesis. The following diagrams illustrate the general workflow and the orthogonal nature of Cbz, Boc, and Fmoc groups.

G General Protecting Group Workflow cluster_protection Protection cluster_synthesis Synthesis Step(s) cluster_deprotection Deprotection Amine Free Amine (R-NH₂) Protected_Amine Protected Amine (R-NH-PG) Amine->Protected_Amine Add Protecting Group Reagent Reaction Chemical Transformation on another part of the molecule Protected_Amine->Reaction Stable during reaction Deprotected_Amine Free Amine (Product) Reaction->Deprotected_Amine Cleavage of Protecting Group

A generalized workflow for utilizing a protecting group.

G Orthogonal Deprotection Strategies cluster_Cbz Cbz Strategy cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Protected_Amine R-NH-PG (Protected Amine) Cbz R-NH-Cbz Protected_Amine->Cbz Boc R-NH-Boc Protected_Amine->Boc Fmoc R-NH-Fmoc Protected_Amine->Fmoc Cbz_Reagent H₂ / Pd-C (Hydrogenolysis) Cbz->Cbz_Reagent Free_Amine R-NH₂ (Free Amine) Cbz_Reagent->Free_Amine Boc_Reagent TFA (Strong Acid) Boc->Boc_Reagent Boc_Reagent->Free_Amine Fmoc_Reagent Piperidine (Base) Fmoc->Fmoc_Reagent Fmoc_Reagent->Free_Amine

Orthogonality of Cbz, Boc, and Fmoc deprotection.

Experimental Protocols

The following are representative protocols for the introduction and removal of the Cbz group. Optimal conditions may vary based on the specific substrate.

Protocol 1: Cbz Protection of a Primary Amine [7]

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.

  • Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 using 1 M HCl. Extract the product with an organic solvent like ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.

Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenation [9]

This method is a safer alternative to using hydrogen gas.[8]

  • Materials: Cbz-protected substrate, 10% Palladium on Carbon (Pd/C), Methanol (MeOH) or Ethanol (EtOH), and a hydrogen donor such as ammonium formate or formic acid.[9]

  • Procedure: Dissolve the Cbz-protected compound (1.0 equivalent) in methanol.

  • Reagent Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution, followed by ammonium formate (3-5 equivalents).[8]

  • Reaction: Stir the suspension at room temperature. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up and Isolation: Upon completion, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.[9] Concentrate the filtrate under reduced pressure to obtain the deprotected amine. An aqueous work-up may be necessary to remove formate salts if the free amine is required.[9]

References

A Comparative Guide to Validating the Purity of Synthesized Benzyl 4-acetylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical, non-negotiable step. The presence of impurities can significantly impact the efficacy, safety, and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of Benzyl 4-acetylpiperidine-1-carboxylate, a key intermediate in various pharmaceutical syntheses. We present detailed experimental protocols, comparative data, and a clear workflow to aid in the rigorous assessment of its purity.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for the conclusive determination of purity. Here, we compare three common, high-precision techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Protocols

Detailed methodologies for each technique are provided below to ensure reproducibility and accurate comparison.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of non-volatile organic compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid).

    • 0-15 min: 30% to 90% acetonitrile

    • 15-20 min: 90% acetonitrile

    • 20-25 min: 90% to 30% acetonitrile

    • 25-30 min: 30% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The synthesized product is dissolved in the initial mobile phase composition at a concentration of 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 m/z.

  • Sample Preparation: The sample is diluted in ethyl acetate to a concentration of 1 mg/mL.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed structural information and can be used for quantitative analysis (qNMR).

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard (for qNMR): 1,3,5-Trimethoxybenzene.

  • Procedure: A known mass of the synthesized product and the internal standard are dissolved in CDCl₃. The ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration.

Comparative Data Analysis

The following table summarizes the expected analytical data for a high-purity reference standard of this compound against a hypothetical synthesized batch containing common impurities. Potential impurities can arise from starting materials or side reactions during synthesis, such as the use of benzyl chloroformate as a protecting agent, which can lead to benzyl alcohol and dibenzyl carbonate.[1] Over-alkylation is another potential side reaction in piperidine synthesis.

Analytical TechniqueParameterHigh-Purity StandardSynthesized Batch (with Impurities)
HPLC Purity (Area %)>99.5%98.2%
Retention Time (Main Peak)12.5 min12.5 min
Impurity Peaks (Retention Time)Not Detected5.2 min (Benzyl Alcohol), 15.8 min (Dibenzyl Carbonate)
GC-MS Purity (Peak Area %)>99.5%98.5% (Mainly non-volatile impurities not detected)
Mass Spectrum (m/z) of Main Peak261.14 (M+)261.14 (M+)
Volatile ImpuritiesNot DetectedBenzyl Alcohol (m/z 108, 91, 77)
¹H NMR Characteristic Peaks (ppm)Consistent with structureConsistent with structure
Impurity Signals (ppm)Not Detected4.71 (s, 2H, Benzyl Alcohol), 5.21 (s, 2H, Dibenzyl Carbonate)
qNMR Purity (w/w %)>99.0%97.8%

Purity Validation Workflow

A systematic workflow ensures all aspects of purity are thoroughly investigated. The following diagram illustrates a logical sequence for the validation process.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_chromatography Chromatographic Purity cluster_spectroscopy Structural Confirmation & Quantification cluster_decision Final Purity Assessment start Synthesized Product tlc Thin Layer Chromatography (TLC) start->tlc mp Melting Point start->mp hplc HPLC Purity & Impurity Profile tlc->hplc mp->hplc gcms GC-MS for Volatile Impurities hplc->gcms nmr ¹H & ¹³C NMR for Structural Identity gcms->nmr qnmr qNMR for Absolute Purity nmr->qnmr decision Purity Validated qnmr->decision

Caption: A logical workflow for the comprehensive purity validation of synthesized compounds.

Objective Comparison and Conclusion

The presented data illustrates a scenario where a synthesized batch of this compound exhibits a purity of 98.2% by HPLC. While this may be acceptable for some initial research purposes, it falls short of the >99.5% purity often required for drug development and cGMP (current Good Manufacturing Practice) applications. The identification of benzyl alcohol and dibenzyl carbonate as impurities suggests that the purification process following the N-protection step may need optimization.

The orthogonal techniques of GC-MS and qNMR corroborate the HPLC findings, providing a high degree of confidence in the purity assessment. GC-MS confirms the presence of volatile impurities like benzyl alcohol, while qNMR offers a highly accurate, independent measure of the absolute purity of the target compound.

References

A Comparative Analysis of N-Cbz-4-acetylpiperidine and Other Acylated Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Its synthetic tractability and ability to confer favorable pharmacokinetic properties make it a cornerstone of modern drug design.[1][4] This guide provides a comparative benchmark of N-Cbz-4-acetylpiperidine against other commonly utilized N-acylated piperidine derivatives, focusing on physicochemical properties, synthetic accessibility, and biological activity. The data and protocols presented herein aim to assist researchers in the rational selection of building blocks for their drug discovery programs.

Physicochemical and Biological Data Comparison

The choice of the N-acyl protecting group on a piperidine ring significantly influences the molecule's properties, including its reactivity, lipophilicity, and interaction with biological targets.[1][5] N-Cbz (Carboxybenzyl) is a common protecting group, but alternatives like N-Boc (tert-butoxycarbonyl) and N-Ac (acetyl) offer different characteristics. Below is a comparative summary of these derivatives.

Table 1: Comparative Physicochemical Properties of N-Acylated 4-Substituted Piperidines

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa (Predicted)
N-Cbz-4-acetylpiperidine C₁₅H₁₉NO₃261.32436.9±40.04.66±0.10
N-Boc-4-acetylpiperidine C₁₂H₂₁NO₃227.30[6][7]268-270[8]-
N-Acetyl-4-piperidone C₇H₁₁NO₂141.17258.4±33.0-
N-Cbz-4-piperidone C₁₃H₁₅NO₃233.26--

Note: Data is compiled from various sources and predicted values. Direct experimental comparison under identical conditions is recommended for highest accuracy.

Table 2: Comparative Biological Activity of Acylated Piperidine Derivatives

Compound Derivative ClassTargetAssay TypeActivity Metric (IC₅₀/Kᵢ)Reference
N-Benzylpiperidine DerivativesAcetylcholinesterase (AChE)Enzyme InhibitionIC₅₀ = 0.56 nM - 6.89 µM[9][10]
N-Benzylpiperidine DerivativesButyrylcholinesterase (BuChE)Enzyme InhibitionIC₅₀ = 0.72 µM[11]
PhenoxyalkylpiperidinesSigma-1 (σ₁) ReceptorRadioligand BindingKᵢ = 0.34 - 1.49 nM[12]
PhenoxyalkylpiperidinesSigma-2 (σ₂) ReceptorRadioligand BindingKᵢ = 17.2 - 809 nM[12]
Piperidine Amide DerivativesDopamine D₂ ReceptorRadioligand BindingHigh Affinity[13]
Piperidine Amide DerivativesSerotonin 5-HT₁ₐ ReceptorRadioligand BindingHigh Affinity[13]
Piperidine Amide DerivativesSerotonin 5-HT₂ₐ ReceptorRadioligand BindingHigh Affinity[13]

Note: This table presents a summary of activities for various classes of N-substituted piperidines to illustrate their therapeutic potential. Direct head-to-head biological data for the specific acetylated compounds in Table 1 is sparse in publicly available literature.

Synthetic Accessibility and Strategy

The synthesis of N-acylated piperidines is typically straightforward, involving the acylation of a piperidine nitrogen.[14] The choice of acylating agent and reaction conditions depends on the desired N-substituent.

G cluster_start Starting Material cluster_reagents Acylating Agents cluster_products Products start_node 4-Acetylpiperidine cbz_cl Benzyl Chloroformate (Cbz-Cl) start_node->cbz_cl N-Acylation boc_an Di-tert-butyl dicarbonate (Boc)₂O start_node->boc_an N-Acylation ac_cl Acetyl Chloride (Ac-Cl) start_node->ac_cl N-Acylation reagent_node reagent_node product_node product_node NCbz N-Cbz-4-acetylpiperidine cbz_cl->NCbz NBoc N-Boc-4-acetylpiperidine boc_an->NBoc NAc N-Acetyl-4-acetylpiperidine ac_cl->NAc

Caption: General synthetic workflow for N-acylated 4-acetylpiperidines.

Key Experimental Protocols

Reproducible and standardized protocols are essential for the accurate comparison of chemical compounds. The following are methodologies for key assays used in the characterization of acylated piperidine derivatives.

General Protocol for N-Acylation of 4-Acetylpiperidine

Objective: To synthesize N-Cbz-4-acetylpiperidine as a representative example.

Materials:

  • 4-Acetylpiperidine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-acetylpiperidine hydrochloride in a mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium bicarbonate to the mixture, followed by the dropwise addition of benzyl chloroformate.

  • Allow the reaction to warm to room temperature and stir for 5-6 hours, monitoring progress by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purify the product using flash column chromatography.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against AChE.[15]

Principle: This assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be measured spectrophotometrically at 412 nm.[15]

G AChE Inhibition Assay Workflow step_node step_node reagent_node reagent_node action_node action_node result_node result_node A 1. Prepare Reagents (Buffer, DTNB, AChE, Test Compound) B 2. Add Reagents to 96-well Plate (Buffer, DTNB, Compound) A->B C 3. Pre-incubate with Enzyme (Add AChE) B->C D 4. Initiate Reaction (Add ATCI Substrate) C->D E 5. Measure Absorbance (412 nm, kinetic read) D->E F 6. Data Analysis (Calculate % Inhibition, determine IC₅₀) E->F

Caption: Workflow for a typical acetylcholinesterase (AChE) enzyme inhibition assay.

Procedure:

  • In a 96-well microplate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.[15]

  • Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature.[15]

  • Initiate the reaction by adding the ATCI substrate solution to all wells.[15]

  • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to a vehicle control and calculate the IC₅₀ value by plotting inhibition versus log[inhibitor concentration].

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific G protein-coupled receptor (GPCR), such as the µ-opioid receptor.

Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor. The amount of radioactivity bound to the receptor at equilibrium is inversely proportional to the affinity of the test compound.[16]

G GPCR Signaling & Ligand Binding cluster_membrane Cell Membrane cluster_assay Competitive Binding Assay cluster_downstream Downstream Signaling GPCR GPCR G_Protein G-Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Ligand Test Compound (e.g., Acylated Piperidine) Ligand->GPCR Competes with RadioLigand Radioligand ([³H]DAMGO) RadioLigand->GPCR Binds CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: GPCR signaling and the principle of competitive radioligand binding assays.

Procedure:

  • Prepare cell membranes expressing the receptor of interest.

  • In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for the µ-opioid receptor) in the presence of varying concentrations of the test compound.[15]

  • Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled known ligand).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each test compound concentration and determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

References

A Researcher's Guide to Orthogonal Protection Strategies Involving Cbz-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving complex molecular architectures. The benzyloxycarbonyl (Cbz or Z) group, a stalwart in the chemist's toolkit for amine protection, offers robustness and reliability. However, its true power is often realized when used in concert with other protecting groups in an orthogonal protection strategy. This guide provides an objective comparison of orthogonal strategies involving Cbz-protected amines, with a focus on the widely used tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc) protecting groups, supported by experimental data and detailed protocols.

The Principle of Orthogonality

Orthogonal protection refers to the use of multiple, distinct protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others.[1][2] This strategy allows for the selective deprotection and subsequent functionalization of different parts of a molecule, a critical capability in the synthesis of complex peptides and natural products.[3] The orthogonality of Cbz, Boc, Fmoc, and Alloc stems from their unique labilities to different reagents, as summarized below.

Comparative Analysis of Deprotection Conditions

The selection of an appropriate protecting group strategy is dictated by the stability of the substrate and the compatibility of the deprotection conditions with other functional groups present in the molecule. The following table summarizes the typical deprotection conditions for Cbz, Boc, Fmoc, and Alloc groups, highlighting their orthogonal nature.

Protecting GroupAbbreviationTypical Deprotection Reagents and ConditionsStability Notes
BenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis (e.g., H₂, Pd/C in MeOH or EtOH)[4][5] or strong acids (e.g., HBr in AcOH)[6][7]Stable to basic and mildly acidic conditions.[8]
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA in DCM, HCl in dioxane)[4][9]Stable to basic conditions and hydrogenolysis.[8]
9-FluorenylmethyloxycarbonylFmocBasic conditions (e.g., 20% piperidine in DMF)[4][10]Stable to acidic conditions and hydrogenolysis.[11]
AllyloxycarbonylAllocPalladium(0) catalysis (e.g., Pd(PPh₃)₄ with a scavenger like PhSiH₃)[12][13]Stable to acidic and basic conditions.[12]

Orthogonal Deprotection in Practice: Experimental Data

The true utility of these orthogonal protecting groups is demonstrated in their selective removal in the presence of one another. The following tables provide a compilation of experimental data from various sources, showcasing the yields of selective deprotection reactions.

Table 1: Selective Deprotection of Boc in the Presence of Cbz
SubstrateDeprotection ConditionsYield (%)Reference
N-Boc, N'-Cbz protected diamineFeCl₃ (catalytic)Excellent[14]
Cbz-D-Leu-Val-BocTFA / DCMNot specified[9]
N-Boc, N'-Cbz-amino acidSilica Gel (refluxing toluene)Good to Excellent[15]
Table 2: Selective Deprotection of Cbz in the Presence of Boc and Fmoc
SubstrateDeprotection ConditionsYield (%)Reference
Cbz-(Ala)₄H₂, 10% Pd/C in MeOH>95%[16]
Cbz-protected peptideH₂, Pd/CNot specified[6]
Cbz-GlycineH₂ (1 atm), 10% Pd/C, MeOH, rt> 95%[5]

Note: Cbz is generally stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, making its selective deprotection in their presence a matter of choosing the appropriate hydrogenolysis or strong acid cleavage method while being mindful of other sensitive functionalities in the molecule.

Table 3: Selective Deprotection of Alloc in the Presence of Cbz, Boc, and Fmoc
SubstrateDeprotection ConditionsYield (%)Reference
Alloc-protected aminePd(PPh₃)₄, PhSiH₃, CH₂Cl₂Not specified[13]
Alloc-protected peptide on resinPd(PPh₃)₂Cl₂, scavenger solution in DMFNot specified[17]

Note: The Alloc group is notably stable to both acidic and basic conditions, providing excellent orthogonality with Boc and Fmoc. Its removal via palladium catalysis is also orthogonal to the hydrogenolysis conditions used for Cbz deprotection, provided no other functionalities sensitive to palladium are present.[12]

Visualizing Orthogonal Relationships and Workflows

To further clarify the concept of orthogonal protection and the decision-making process in a multi-step synthesis, the following diagrams have been generated using the DOT language.

Orthogonal_Protection Cbz Cbz (H₂, Pd/C) Boc Boc (TFA) Cbz->Boc Stable to Acid Fmoc Fmoc (Piperidine) Cbz->Fmoc Stable to Base Boc->Fmoc Stable to Base Alloc Alloc (Pd(0)) Alloc->Cbz Orthogonal Alloc->Boc Orthogonal Alloc->Fmoc Orthogonal

Caption: Orthogonal relationships of common amine protecting groups.

Deprotection_Workflow cluster_deprotection Selective Deprotection Steps cluster_intermediates start Start: Multi-protected Molecule (e.g., Cbz, Boc, Fmoc, Alloc) deprotect_Fmoc 1. Treat with Piperidine/DMF start->deprotect_Fmoc intermediate1 Fmoc removed deprotect_Fmoc->intermediate1 deprotect_Boc 2. Treat with TFA/DCM intermediate2 Boc removed deprotect_Boc->intermediate2 deprotect_Alloc 3. Treat with Pd(0)/Scavenger intermediate3 Alloc removed deprotect_Alloc->intermediate3 deprotect_Cbz 4. Treat with H₂/Pd-C end Final Deprotected Molecule deprotect_Cbz->end intermediate1->deprotect_Boc intermediate2->deprotect_Alloc intermediate3->deprotect_Cbz

Caption: A generalized workflow for sequential orthogonal deprotection.

Experimental Protocols

The following are representative experimental protocols for the selective deprotection of Boc, Cbz, and Alloc groups.

Protocol 1: Selective Deprotection of a Boc Group with Trifluoroacetic Acid (TFA)[8]
  • Dissolution: Dissolve the Boc-protected compound (1 equivalent) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, typically 25-50% v/v) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-2 hours.

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo to yield the deprotected amine as its trifluoroacetate salt.

Protocol 2: Deprotection of a Cbz Group by Catalytic Hydrogenolysis[4][5]
  • Setup: Dissolve the Cbz-protected compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Deprotection of an Alloc Group using Palladium(0) Catalysis[13]
  • Inert Atmosphere: In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Alloc-protected compound (1 equivalent) in an appropriate solvent (e.g., dichloromethane or THF).

  • Reagent Addition: Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, typically 5-10 mol%), followed by a scavenger (e.g., phenylsilane, PhSiH₃, or morpholine).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture can be concentrated and purified by column chromatography to isolate the deprotected amine.

Conclusion

The Cbz protecting group, when used in conjunction with other orthogonal protecting groups like Boc, Fmoc, and Alloc, provides a powerful and versatile strategy for the synthesis of complex molecules. The ability to selectively deprotect one amine in the presence of others is a cornerstone of modern synthetic chemistry. By understanding the distinct chemical labilities and having access to reliable experimental data and protocols, researchers, scientists, and drug development professionals can design and execute more efficient and elegant synthetic routes, ultimately accelerating the pace of discovery.

References

Safety Operating Guide

Proper Disposal of Benzyl 4-acetylpiperidine-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of Benzyl 4-acetylpiperidine-1-carboxylate. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned is required.
Respiratory Respirator (if necessary)Use in a well-ventilated area, such as a chemical fume hood, to avoid inhaling fumes. If ventilation is inadequate, a respirator may be necessary.
Feet Closed-toe shoesShoes should fully cover the feet to protect against spills.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Classification:

    • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local hazardous waste regulations for complete and accurate classification.[1]

  • Containment:

    • Place the waste material in a designated, properly labeled, and sealable hazardous waste container.

    • The container must be compatible with the chemical; for example, a high-density polyethylene (HDPE) container is often suitable.

    • Ensure the container is kept closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Follow their specific procedures for waste manifest and pickup scheduling.

III. Spill Cleanup Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or involves volatile materials, post a warning sign and restrict access.

  • Assess the Spill:

    • For small spills (generally less than 1 liter) that you are trained to handle, proceed with cleanup.

    • For large spills, or if you are unsure, contact your EHS department or emergency response team immediately.

  • Contain the Spill:

    • Prevent the spill from spreading by using an absorbent material like sand, vermiculite, or a commercial chemical absorbent to create a dike around the spill.

  • Absorb the Material:

    • Cover the spill with the absorbent material, working from the outside in.

    • Allow the material to be fully absorbed.

  • Collect the Waste:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Use non-sparking tools if the material is flammable.

  • Decontaminate the Area:

    • Clean the spill area with soap and water or an appropriate solvent.

    • Collect the cleaning materials and place them in the same hazardous waste container.

  • Dispose of Contaminated Materials:

    • Seal and label the hazardous waste container with all contaminated materials, including used PPE.

    • Arrange for disposal through your EHS department.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical-resistant Gloves - Lab Coat start->ppe classify Classify as Hazardous Waste per 40 CFR 261.3 and local regulations spill_check Is there a spill? classify->spill_check ppe->classify no_spill Contain in a labeled, sealed hazardous waste container spill_check->no_spill No spill Follow Spill Cleanup Protocol spill_check->spill Yes store Store in a designated, secure, and ventilated area with secondary containment no_spill->store spill->no_spill disposal_request Contact EHS for disposal pickup store->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Benzyl 4-acetylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Benzyl 4-acetylpiperidine-1-carboxylate. This guide provides immediate, essential safety protocols and logistical information to minimize risks and ensure proper handling from use to disposal.

Personal Protective Equipment (PPE)

When working with this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Remarks
Eye Protection GogglesShould conform to European standard EN 166 or OSHA 29 CFR 1910.133.[1][2]
Hand Protection Protective glovesWear appropriate chemical-resistant gloves.[1]
Skin and Body Protection Protective clothingWear appropriate protective clothing to prevent skin exposure.[1][3] A lab coat is standard.
Respiratory Protection Not required under normal useMaintain adequate ventilation.[1] For large-scale operations or in case of emergency, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]

Operational and Handling Plan

Proper handling procedures are critical to prevent accidents and exposure.

Handling:

  • Ensure adequate ventilation in the work area, especially in confined spaces.[1]

  • Avoid all personal contact, including inhalation of dust or vapors.[3]

  • Do not eat, drink, or smoke in the laboratory.[1][3]

  • Wash hands thoroughly after handling the compound.[3]

  • Remove and wash contaminated clothing before reuse.[1][3]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Emergency and Disposal Protocols

In Case of Accidental Exposure:

Exposure Route First Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1] If skin irritation occurs, get medical advice/attention.[3]
Inhalation Remove to fresh air.[1] If not breathing, give artificial respiration.[1] Get medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[2] Seek immediate medical assistance.[1]

Spill and Leakage:

  • For minor spills, clean up immediately.[5] Avoid breathing vapors and contact with skin and eyes.[3]

  • Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[3]

  • Place the absorbed material in a suitable, labeled container for waste disposal.[3]

  • For major spills, clear the area of personnel and move upwind.[3] Alert the fire brigade and inform them of the location and nature of the hazard.[3]

Disposal Plan:

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.[5]

  • Consult a licensed professional waste disposal service.

  • Do not allow the product to enter drains or waterways.[3][5]

Safety Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

start Start: Handling Protocol assess_risk Assess Risks & Review SDS start->assess_risk ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_risk->ppe handling Handle Chemical in Well-Ventilated Area ppe->handling storage Store Properly (Cool, Dry, Ventilated) handling->storage spill Spill Occurs handling->spill No handling->spill Yes exposure Exposure Occurs handling->exposure No handling->exposure Yes end_process End of Procedure storage->end_process disposal Dispose of Waste (Chemical & Contaminated Materials) storage->disposal spill_response Spill Response: Contain & Clean Up spill->spill_response spill_response->disposal first_aid Administer First Aid & Seek Medical Attention exposure->first_aid disposal->end_process

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-acetylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-acetylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.